1-Chloro-3-(chloromethyl)-2-fluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTYCUOGVPKILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608491 | |
| Record name | 1-Chloro-3-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876384-47-3 | |
| Record name | 1-Chloro-3-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Chloro-3-(chloromethyl)-2-fluorobenzene (CAS No. 162744-41-6), a halogenated aromatic hydrocarbon of significant interest in synthetic chemistry. While experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes available information, including computed properties and comparative data from related isomers, to offer a valuable resource for its handling, application, and safety considerations. The document is structured to provide both foundational knowledge and practical insights for laboratory and developmental use, with a focus on its potential as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
Chemical Identity and Molecular Structure
This compound is a disubstituted benzene derivative featuring a chlorine atom, a chloromethyl group, and a fluorine atom. The unique arrangement of these substituents on the aromatic ring imparts specific reactivity and physical characteristics to the molecule.
Molecular Formula: C₇H₅Cl₂F
Molecular Weight: 179.02 g/mol [1][2]
CAS Number: 162744-41-6
IUPAC Name: this compound
The presence of both a benzylic chloride and a nuclear chlorine, in addition to the fluorine atom, creates a molecule with multiple reactive sites, making it a versatile building block in organic synthesis. The electron-withdrawing nature of the halogen atoms influences the reactivity of the aromatic ring and the chloromethyl group.
Physical and Chemical Properties
| Property | Value (or Estimated Value) | Source |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Odor | Benzene-like | [4] |
| Boiling Point | 208 °C (for isomer 55117-15-2) | [4] |
| Melting Point | 7 °C (for isomer 55117-15-2) | [4] |
| Density | Data not available | |
| Solubility in Water | Insoluble | [3][4] |
| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and ether.[3] |
Note: The provided boiling and melting points are for the isomer 1-Chloro-2-(chloromethyl)-3-fluorobenzene. While the values for this compound are expected to be in a similar range, they will not be identical due to differences in molecular symmetry and intermolecular forces.
Synthesis and Reactivity
General Synthetic Approach
The synthesis of this compound would likely involve a multi-step process starting from a substituted benzene derivative. A plausible synthetic route could be the chloromethylation of 1-chloro-2-fluorobenzene. This reaction typically employs a source of formaldehyde, such as paraformaldehyde, and a chlorinating agent in the presence of a Lewis acid catalyst.
A general representation of this synthetic pathway is illustrated below:
Caption: A potential synthetic route to this compound.
It is crucial to control the reaction conditions to favor the formation of the desired isomer and minimize the production of other isomers. Purification of the final product would likely be achieved through distillation or chromatography.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups:
-
Chloromethyl Group: This is a reactive site for nucleophilic substitution reactions. The benzylic position of the chlorine makes it a good leaving group, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules.
-
Aromatic Ring: The halogen substituents are deactivating and ortho-, para-directing for electrophilic aromatic substitution. However, the positions are already substituted, making further electrophilic substitution on the ring challenging.
-
Aryl Halides: The chlorine and fluorine atoms on the benzene ring are generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or with specific catalysts.
Applications in Drug Discovery and Development
Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific examples of the use of this compound in drug discovery are not prevalent in the literature, its structural motifs suggest its potential as a valuable intermediate.
The introduction of a substituted benzyl group can be a key step in the synthesis of various biologically active molecules. The chloromethyl functionality allows for the covalent attachment of this fragment to a core scaffold, while the chloro and fluoro substituents can influence factors such as:
-
Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the half-life of a drug.
-
Binding Affinity: Halogen atoms can participate in halogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.
-
Lipophilicity: The introduction of halogens increases the lipophilicity of a molecule, which can affect its absorption, distribution, and cell permeability.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound was not available. However, based on the data for the isomer 1-Chloro-2-(chloromethyl)-3-fluorobenzene, the following precautions should be taken. This compound should be handled with extreme care by trained professionals in a well-ventilated area.
Hazard Identification (based on isomer 55117-15-2):
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Irritant: May cause respiratory irritation.
-
Health Hazards: Inhalation may cause chemical burns to the respiratory tract.[4] Ingestion can cause severe damage to the digestive tract.[4]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield. A lab coat is mandatory.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[4]
-
Hygiene: Wash hands thoroughly after handling.
Storage Recommendations
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Store away from heat, sparks, and open flames.
The workflow for safe handling and storage is outlined in the following diagram:
References
- 1. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 4. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to 1-Chloro-3-(chloromethyl)-2-fluorobenzene (CAS 55117-15-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-3-(chloromethyl)-2-fluorobenzene (CAS 55117-15-2), a pivotal halogenated aromatic intermediate. Known synonymously as 2-chloro-6-fluorobenzyl chloride, this compound is a cornerstone in the synthesis of a range of pharmaceutical and agrochemical agents. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity with a focus on nucleophilic substitution, and presents its significant applications in drug development and crop protection. The content herein is curated to provide researchers and development professionals with the technical accuracy and field-proven insights necessary for its effective and safe utilization.
Introduction and Chemical Identity
This compound is a disubstituted toluene derivative characterized by the presence of a chloro, a chloromethyl, and a fluoro group on the benzene ring. This specific substitution pattern, particularly the ortho- and meta-positioning of the halogens relative to the reactive chloromethyl group, imparts a unique reactivity profile that is highly valued in multi-step organic synthesis.
The presence of the benzylic chloride functionality provides a primary site for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. The electronic effects of the aromatic chlorine and fluorine atoms modulate the reactivity of this benzylic position and can influence the properties of the resulting derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 55117-15-2 | |
| Molecular Formula | C₇H₅Cl₂F | |
| Molecular Weight | 179.02 g/mol | |
| Appearance | Colorless to light-colored liquid | [1] |
| Boiling Point | 208-210 °C | [2] |
| Melting Point | 7 °C | [2] |
| Density | 1.401 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.537 | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [2] |
| Flash Point | 93.4 °C (closed cup) | [4] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the side-chain chlorination of 2-chloro-6-fluorotoluene. This method is favored for its directness and scalability. The expertise in this synthesis lies in controlling the radical chlorination to favor the monochlorinated product over di- and tri-chlorinated byproducts.
Synthesis of the Precursor: 2-Chloro-6-fluorotoluene
The starting material, 2-chloro-6-fluorotoluene, is a critical precursor. It can be synthesized via several routes, with a common method being the diazotization of 2-chloro-6-fluoroaniline followed by a Sandmeyer-type reaction.[5]
Experimental Protocol: Side-Chain Chlorination of 2-Chloro-6-fluorotoluene
This protocol is a self-validating system where reaction progress is monitored to ensure the desired product distribution. The causality behind the choice of a radical initiator or UV light is to generate chlorine radicals, which are essential for the selective abstraction of a benzylic hydrogen.
Materials:
-
Chlorine gas (Cl₂)
-
Radical initiator (e.g., dibenzoyl peroxide) or a UV lamp (e.g., metal halide lamp)[8][9]
-
Phosphorus trichloride (PCl₃) (optional)[9]
-
Nitrogen gas (N₂)
-
Reaction vessel (e.g., four-neck glass reaction flask) with a reflux condenser, gas inlet, thermometer, and a tail gas absorption system (e.g., a sodium hydroxide scrubber).
Procedure:
-
Reaction Setup: In a four-neck glass reaction flask, charge 2-chloro-6-fluorotoluene and, optionally, a catalytic amount of phosphorus trichloride. The addition of PCl₃ can improve the product quality by minimizing side reactions.[9]
-
Initiation: Heat the mixture to 180 °C. Initiate the radical reaction by either adding a radical initiator or by irradiating the mixture with a metal halide lamp.[9]
-
Chlorination: Introduce chlorine gas into the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the relative amounts of the starting material, the desired monochlorinated product (this compound), and the di- and tri-chlorinated byproducts.[9]
-
Termination: Once the desired conversion is achieved (typically when the concentration of the starting material is low and the formation of dichlorinated byproduct begins to increase significantly), stop the flow of chlorine gas.
-
Work-up: Purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride. The crude product can be used directly in some applications or purified by vacuum distillation.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems primarily from the high reactivity of the benzylic chloride. This site is highly susceptible to nucleophilic substitution (Sₙ2) reactions, providing a versatile handle for the introduction of various functionalities. The aryl chloride, in contrast, is significantly less reactive towards nucleophilic aromatic substitution unless under harsh conditions or with specific activation.
Nucleophilic Substitution Reactions
The benzylic carbon is electrophilic and readily attacked by a wide range of nucleophiles.
Application in Pharmaceutical Synthesis
This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs).
-
Flucloxacillin Synthesis: This compound is a precursor for the synthesis of 2-chloro-6-fluorobenzaldehyde, which is a crucial intermediate in the production of the penicillinase-resistant antibiotic flucloxacillin.[10][11] The synthesis involves the conversion of the aldehyde to an isoxazole derivative, which is then coupled with 6-aminopenicillanic acid.[10]
-
Arprinocid Synthesis: It is used in the preparation of the anticoccidial drug arprinocid via a reaction with adenine, demonstrating a direct nucleophilic substitution by the amine group of adenine on the benzylic chloride.[4][8][12]
-
Other Pharmaceutical Intermediates: It serves as a reactant in the synthesis of various other compounds with potential biological activity, such as 9-substituted adenines and 3-benzylsulfanyl derivatives of 1,2,4-triazole, which have been investigated for their antimycobacterial properties.[4][12]
Application in Agrochemical Synthesis
This versatile intermediate is also employed in the agrochemical industry for the production of high-efficiency, low-toxicity fungicides.[8] The 2-chloro-6-fluorobenzyl moiety is incorporated into the final molecular structure to enhance the biological activity and physicochemical properties of the agrochemical.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by a singlet for the benzylic protons (CH₂) and a complex multiplet pattern for the three aromatic protons. The benzylic protons typically appear in the range of 4.5-5.0 ppm. The aromatic protons will show coupling to each other and to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The benzylic carbon (CH₂) typically resonates around 40-45 ppm. The aromatic carbons will appear in the range of 110-140 ppm, with their chemical shifts influenced by the attached halogens. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 178, 180, and 182, corresponding to the different isotopic combinations of the two chlorine atoms. A prominent fragment is the loss of a chlorine radical from the benzylic position to form the 2-chloro-6-fluorobenzyl cation at m/z 143 and 145.[13]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C-C stretching in the aromatic ring (around 1400-1600 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[14]
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling.
-
Hazards: It causes severe skin burns and eye damage.[4] It is also a lachrymator (causes tearing).[2] Inhalation of vapors can cause respiratory tract irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield when handling this compound.[4]
-
Handling: All work should be conducted in a well-ventilated fume hood.[2] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, and amines.[2]
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its unique reactivity, primarily centered on the benzylic chloride, allows for the efficient construction of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective application in research and development. This guide provides the foundational knowledge for scientists and professionals to leverage the full potential of this important chemical building block.
References
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 2-氯-6-氟氯苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 13C NMR [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
- 7. innospk.com [innospk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR [m.chemicalbook.com]
- 13. 2-Chloro-6-fluorobenzyl alcohol [webbook.nist.gov]
- 14. 2-Chloro-6-fluorobenzyl chloride [webbook.nist.gov]
Spectroscopic Characterization of 1-Chloro-2-(chloromethyl)-3-fluorobenzene: A Technical Guide
Introduction: Navigating the Nomenclature
In the landscape of complex organic molecules, precise nomenclature is paramount for unambiguous identification. The subject of this guide, bearing the CAS Number 55117-15-2, is correctly identified by the IUPAC name 1-Chloro-2-(chloromethyl)-3-fluorobenzene .[1][2] It is crucial to note that this nomenclature differs from the user-provided "1-Chloro-3-(chloromethyl)-2-fluorobenzene," a common point of confusion for substituted aromatics. This guide will proceed using the correct IUPAC name and its corresponding structural data.
This document serves as an in-depth technical resource for researchers and professionals in drug development, providing a comprehensive overview of the spectroscopic data integral to the structural elucidation and quality control of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Identity and Structure
A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | [1] |
| CAS Number | 55117-15-2 | [1][2] |
| Molecular Formula | C₇H₅Cl₂F | [1][2][3] |
| Molecular Weight | 179.02 g/mol | [1][2][3] |
| Synonyms | 2-Chloro-6-fluorobenzyl chloride, α,2-Dichloro-6-fluorotoluene | [1] |
The structural formula, presented below, dictates the electronic environments of each atom, which in turn governs the output of spectroscopic analysis.
Caption: Molecular structure of 1-Chloro-2-(chloromethyl)-3-fluorobenzene.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. For 1-Chloro-2-(chloromethyl)-3-fluorobenzene, we anticipate distinct signals for the aromatic protons and the benzylic protons of the chloromethyl group.
Anticipated ¹H NMR Spectral Features
The aromatic region (typically 6.5-8.0 ppm) will exhibit complex splitting patterns due to spin-spin coupling between the three adjacent protons. The electron-withdrawing effects of the fluorine and chlorine atoms will deshield these protons, shifting them downfield. The chloromethyl group's protons, being adjacent to an electronegative chlorine and the aromatic ring, are expected to appear as a singlet in the range of 4.5-5.0 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic (H-4, H-5, H-6) | ~7.0 - 7.5 | Multiplet | 3H |
| Chloromethyl (-CH₂Cl) | ~4.8 | Singlet | 2H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Chloro-2-(chloromethyl)-3-fluorobenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer, such as a Bruker AC-300.[1]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32, to ensure adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1.0 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: 0-15 ppm.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure will produce a distinct signal.
Anticipated ¹³C NMR Spectral Features
We expect a total of 7 distinct signals, corresponding to the 6 carbons of the benzene ring and the single carbon of the chloromethyl group. The chemical shifts will be heavily influenced by the attached substituents. The carbons directly bonded to fluorine and chlorine (C-3 and C-1, respectively) will be significantly downfield. Furthermore, the carbon bonded to fluorine (C-3) is expected to show a large one-bond coupling constant (¹JC-F), resulting in a doublet.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |
| C-Cl | ~130 - 135 | Small |
| C-CH₂Cl | ~135 - 140 | Yes |
| C-F | ~158 - 163 | Large (¹JC-F) |
| Aromatic C-H | ~125 - 130 | Yes |
| Aromatic C-H | ~120 - 125 | Yes |
| Aromatic C-H | ~115 - 120 | Yes |
| -CH₂Cl | ~40 - 45 | No |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 75 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 512-1024, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2.0 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline corrections. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
Anticipated Mass Spectrum Features
The presence of two chlorine atoms is a key feature that will dominate the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion peak will appear as a cluster of peaks at m/z 178 (M), 180 (M+2), and 182 (M+4) with a characteristic intensity ratio of approximately 9:6:1.
The fragmentation will likely proceed through the loss of stable radicals or neutral molecules. Key fragmentation pathways include the loss of a chlorine radical (•Cl) and the loss of the chloromethyl radical (•CH₂Cl), leading to the formation of stable carbocations.
Caption: Proposed major fragmentation pathways for 1-Chloro-2-(chloromethyl)-3-fluorobenzene.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum. Compare the observed fragmentation pattern and isotopic distribution with theoretical predictions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Anticipated IR Absorption Bands
The IR spectrum of 1-Chloro-2-(chloromethyl)-3-fluorobenzene will be characterized by absorptions corresponding to the aromatic ring and the halogenated alkyl group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | -CH₂- |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |
| 800 - 600 | C-Cl Stretch | Aryl-Chloride |
| 750 - 650 | C-Cl Stretch | Alkyl-Chloride |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Substitution Pattern |
These bands provide a unique "fingerprint" for the molecule, useful for rapid identification and quality assessment.[4][5][6]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: No specific preparation is needed for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR crystal.
-
Acquisition:
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire a background spectrum of the clean, empty crystal.
-
Acquire the sample spectrum.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Conclusion
The structural integrity of 1-Chloro-2-(chloromethyl)-3-fluorobenzene can be unequivocally confirmed through a synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. From the proton and carbon environments detailed by NMR, to the molecular weight and fragmentation pathways revealed by MS, and the characteristic functional group vibrations identified by IR, these spectroscopic methods form the cornerstone of analytical chemistry for this compound. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently characterize and qualify this important chemical entity.
References
- 1. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2 [matrix-fine-chemicals.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
Harnessing the Power of Fluorine: A Guide to the Synthetic Applications of Fluorinated Benzyl Chlorides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated benzyl chlorides represent a class of uniquely powerful and versatile building blocks in modern organic synthesis. The strategic incorporation of fluorine atoms onto the aromatic ring of benzyl chloride profoundly influences the molecule's electronic properties and reactivity, while the benzylic chloride provides a reactive handle for a multitude of chemical transformations. This guide offers an in-depth exploration of the applications of these reagents, moving beyond simple reaction catalogs to provide a mechanistic understanding and practical, field-proven insights. We will delve into their core reactivity, explore their utility in key synthetic transformations such as nucleophilic substitutions and cross-coupling reactions, and highlight their pivotal role in the development of pharmaceuticals and agrochemicals. This document is intended to serve as a comprehensive resource for researchers and professionals seeking to leverage the unique advantages of fluorinated benzyl chlorides in their synthetic endeavors.
Introduction: The Strategic Advantage of Fluorine in Benzyl Chlorides
Benzyl chloride itself is a foundational reagent in organic chemistry, primarily used to introduce the benzyl group, a common protecting group and structural motif.[1] The introduction of one or more fluorine atoms onto the aromatic ring, however, elevates this simple halide into a high-value synthetic intermediate. This strategic fluorination imparts a unique combination of properties that are highly sought after, particularly in the life sciences.[2]
The advantages stem from the fundamental nature of fluorine:
-
Electronic Modulation: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This alters the electron density of the aromatic ring and influences the reactivity of the benzylic C-Cl bond.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically labile position can block oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[2]
-
Enhanced Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its bioavailability.[2]
-
Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformation of a molecule and its pKa, potentially leading to stronger and more selective binding to biological targets.[2]
Fluorinated benzyl chlorides are typically synthesized via methods such as the direct radical chlorination of fluorinated toluenes or the chloromethylation of fluorinated benzene derivatives.[3][4][5] Their true value, however, lies in their application as versatile precursors for a wide range of more complex molecules.[2]
Core Reactivity and Mechanistic Considerations
The primary site of reactivity in a fluorinated benzyl chloride is the C(sp³)-Cl bond. This bond is readily cleaved in the presence of nucleophiles or under the conditions of transition-metal catalysis. The reactions typically proceed through classic SN1 or SN2 pathways, and the presence of fluorine on the ring plays a crucial role in dictating the operative mechanism.
In an SN1 reaction , the rate-determining step is the formation of a benzylic carbocation. The strong electron-withdrawing nature of fluorine would destabilize an adjacent positive charge, potentially slowing down an SN1 pathway compared to non-fluorinated analogues. Conversely, in an SN2 reaction , the nucleophile attacks the electrophilic benzylic carbon in a concerted step. The inductive effect of fluorine can increase the electrophilicity of this carbon, making it more susceptible to nucleophilic attack.[6] Therefore, the choice of substrate, nucleophile, and reaction conditions determines the dominant mechanistic pathway.
Caption: General SN1 and SN2 pathways for fluorinated benzyl chlorides.
Key Synthetic Applications
Nucleophilic Substitution: The Workhorse Reaction
The most common application of fluorinated benzyl chlorides is as electrophiles in nucleophilic substitution reactions. They serve as versatile reagents for introducing the fluorinated benzyl moiety into a wide range of molecules.[2] This strategy is fundamental in building precursors for pharmaceuticals, agrochemicals, and materials science.[2][3]
Common nucleophiles include:
-
O-Nucleophiles: Alcohols and phenols react to form benzyl ethers. This is widely used for installing benzyl protecting groups or for synthesizing diaryl ether linkages found in many bioactive molecules.
-
N-Nucleophiles: Amines readily displace the chloride to form secondary or tertiary amines, or quaternary ammonium salts, which are used as surfactants.[1]
-
S-Nucleophiles: Thiols react to form thioethers, a common functional group in pharmaceuticals.
-
C-Nucleophiles: Cyanide ions yield benzyl cyanides, which are important precursors to phenylacetic acids used in drug synthesis.[1] Grignard reagents can also be used, though care must be taken to avoid side reactions.[1]
Table 1: Representative Nucleophilic Substitution Reactions
| Fluorinated Benzyl Chloride | Nucleophile | Product Type | Typical Conditions | Yield (%) |
| 4-Fluorobenzyl chloride | Phenol | Benzyl Ether | K₂CO₃, Acetone, Reflux | >90 |
| 2-Fluorobenzyl chloride | Sodium Azide | Benzyl Azide | DMF, 25 °C | >95 |
| 3,4-Difluorobenzyl chloride | Sodium Cyanide | Benzyl Cyanide | DMSO, 60 °C | ~85 |
| 4-Fluorobenzyl chloride | Pyrrolidine | Tertiary Amine | K₂CO₃, CH₃CN, 50 °C | >90 |
| 2,6-Difluorobenzyl chloride | Sodium Thiophenoxide | Thioether | Ethanol, Reflux | ~90 |
Detailed Protocol: Synthesis of 1-(4-Fluorobenzyloxy)-4-nitrobenzene
This protocol details a standard Williamson ether synthesis, a robust and high-yielding method that exemplifies the utility of fluorinated benzyl chlorides.
Materials:
-
4-Fluorobenzyl chloride (1.45 g, 10.0 mmol)
-
4-Nitrophenol (1.39 g, 10.0 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.07 g, 15.0 mmol)
-
Acetone, anhydrous (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol, potassium carbonate, and acetone.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 4-fluorobenzyl chloride to the mixture via syringe.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol to yield the pure 1-(4-fluorobenzyloxy)-4-nitrobenzene as a pale yellow solid.
Causality and Trustworthiness: The use of a weak base (K₂CO₃) and a polar aprotic solvent (acetone) favors an SN2 mechanism. K₂CO₃ is sufficient to deprotonate the phenol without promoting elimination or hydrolysis of the benzyl chloride. The protocol is self-validating as the reaction can be easily monitored by TLC for consumption of starting materials, and the product is a stable, crystalline solid that can be purified by standard recrystallization, with purity confirmed by melting point and spectroscopic methods (NMR, IR).
Transition Metal-Catalyzed Cross-Coupling Reactions
While nucleophilic substitution is prevalent, the development of methods for the cross-coupling of C(sp³)-electrophiles has opened new avenues for the application of fluorinated benzyl chlorides. These reactions allow for the formation of C-C and C-heteroatom bonds that are otherwise difficult to construct.[7]
Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has been shown to be effective, avoiding the need for a terminal reductant.[8][9] Cobalt complexes have been used to catalyze the asymmetric cross-coupling of fluorinated secondary benzyl bromides with aryl zincates.[10] Furthermore, Stille cross-coupling has been developed to react α-(trifluoromethyl)-benzyl chlorides with allylstannanes.[11] These advanced methods significantly expand the synthetic toolbox, enabling the incorporation of the fluorinated benzyl motif into complex molecular architectures.
References
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2 [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
1-Chloro-3-(chloromethyl)-2-fluorobenzene as a chemical intermediate
An In-Depth Technical Guide to 1-Chloro-2-(chloromethyl)-3-fluorobenzene as a Chemical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Profile of a Versatile Synthetic Building Block
1-Chloro-2-(chloromethyl)-3-fluorobenzene, also known by its synonym 2-Chloro-6-fluorobenzyl chloride, is a halogenated aromatic hydrocarbon that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its strategic importance is primarily recognized in the pharmaceutical and agrochemical industries, where it serves as a foundational component for constructing active pharmaceutical ingredients (APIs) and potent crop protection agents.[2][3]
The molecule's utility is derived from its distinct structural features: a benzene ring substituted with two different halogens (chlorine and fluorine) and a highly reactive chloromethyl (benzylic chloride) group. This unique combination of functional groups provides multiple, predictable reaction sites, allowing for controlled, sequential modifications. The fluorine and chlorine atoms on the aromatic ring modulate the electronic properties and reactivity of the benzene core, while the chloromethyl group serves as an electrophilic handle for introducing the entire substituted benzyl moiety into a target structure via nucleophilic substitution.
This guide provides a comprehensive technical overview of 1-Chloro-2-(chloromethyl)-3-fluorobenzene, detailing its physicochemical properties, synthesis, core reactivity, and established safety protocols, offering field-proven insights for its effective application in research and development.
Physicochemical and Safety Data
A thorough understanding of a chemical's properties is fundamental to its successful application and safe handling. The key data for 1-Chloro-2-(chloromethyl)-3-fluorobenzene (CAS No. 55117-15-2) are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-chloro-2-(chloromethyl)-3-fluorobenzene | [4][5] |
| Synonyms | 2-Chloro-6-fluorobenzyl chloride, alpha,2-Dichloro-6-fluorotoluene | [4][6][7] |
| CAS Number | 55117-15-2 | [4][5] |
| Molecular Formula | C₇H₅Cl₂F | [4][5][6] |
| Molecular Weight | 179.02 g/mol | [4][5][6] |
| Appearance | Clear, colorless to light yellow liquid | [2][8] |
| Odor | Benzene-like or characteristic chloro-aromatic odor | [2][8] |
| Boiling Point | 208 °C | [8] |
| Melting Point | 7 °C | [8] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, toluene).[2][8] | |
| Stability | Stable under normal storage conditions.[2][8] |
Safety and Handling Synopsis
Hazard Identification: This compound is classified as hazardous. It causes severe skin burns and eye damage.[4] Inhalation can lead to chemical burns of the respiratory tract and may cause central nervous system depression at high concentrations.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use only in a well-ventilated area or outdoors.[9]
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[2][8] Keep away from heat, sparks, open flames, moisture, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[8]
-
First Aid: In case of contact with eyes, rinse immediately and extensively with plenty of water for at least 30 minutes and get immediate medical aid.[8] For skin contact, flush with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] If inhaled, remove to fresh air; if breathing is difficult, administer oxygen.[8] If ingested, do NOT induce vomiting; give 2-4 cupfuls of milk or water if the victim is conscious and alert, and seek immediate medical attention.[8]
Synthesis Route: From Substituted Toluene to Benzylic Chloride
The primary industrial synthesis of 1-Chloro-2-(chloromethyl)-3-fluorobenzene is achieved through the side-chain chlorination of 3-Chloro-2-fluorotoluene.[10] This transformation is a cornerstone of industrial organic chemistry, relying on a free-radical mechanism.
Causality of Method Selection: The benzylic C-H bonds of the methyl group on the toluene derivative are significantly weaker than the aromatic C-H bonds. This energetic favorability allows for selective hydrogen abstraction by a chlorine radical, initiating a chain reaction at the desired position without affecting the aromatic ring. This reaction is typically initiated by UV light or a chemical radical initiator. The presence of the fluorine substituent is unlikely to interfere with the radical generation process.[11][12]
Experimental Protocol: Free-Radical Side-Chain Chlorination
-
Reactor Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a UV lamp is charged with 3-Chloro-2-fluorotoluene.
-
Initiation: The reaction mixture is heated to a temperature that facilitates the reaction while minimizing byproducts (typically 100-150°C). The UV lamp is turned on to initiate the homolytic cleavage of chlorine gas.
-
Chlorination: Chlorine gas (Cl₂) is bubbled through the heated liquid. The reaction is exothermic, and the rate of chlorine addition must be controlled to maintain the desired temperature.
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to track the conversion of the starting material and the formation of the mono-chlorinated product versus di- and tri-chlorinated byproducts.
-
Termination: Once the desired conversion is achieved, the chlorine gas flow and the UV lamp are turned off.
-
Work-up and Purification: The reaction mixture is cooled, and any dissolved hydrogen chloride (HCl) gas is removed by purging with an inert gas (e.g., nitrogen). The crude product is then purified by fractional distillation under reduced pressure to isolate 1-Chloro-2-(chloromethyl)-3-fluorobenzene from unreacted starting material and over-chlorinated products.
Caption: Synthesis workflow for 1-Chloro-2-(chloromethyl)-3-fluorobenzene.
Core Reactivity and Synthetic Applications
The synthetic versatility of this intermediate stems from two primary sites of reactivity: the electrophilic benzylic carbon and the substituted aromatic ring.
Nucleophilic Substitution: The Workhorse Reaction
The chloromethyl group (-CH₂Cl) is the molecule's most reactive center. As a primary benzylic halide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The adjacent benzene ring stabilizes the transition state, accelerating the displacement of the chloride ion by a wide range of nucleophiles. This reaction is the principal method for incorporating the 2-chloro-6-fluorobenzyl moiety into larger molecules.
Mechanism Rationale: The Sₙ2 pathway is favored due to the low steric hindrance at the primary carbon and the instability of the primary carbocation that would be required for an Sₙ1 mechanism.[13]
Caption: Key nucleophilic substitution pathways for the title compound.
Generalized Protocol for Sₙ2 Reaction:
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen), a suitable solvent (e.g., acetone, DMF, or acetonitrile) is charged into a reaction flask.
-
Nucleophile Addition: The chosen nucleophile (e.g., sodium cyanide, a primary/secondary amine, sodium alkoxide), typically 1.0 to 1.2 molar equivalents, is dissolved or suspended in the solvent.
-
Substrate Addition: 1-Chloro-2-(chloromethyl)-3-fluorobenzene (1.0 molar equivalent) is added to the mixture, often dropwise, while monitoring the temperature.
-
Reaction: The mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: The reaction is quenched (e.g., with water), and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified, typically by column chromatography or recrystallization, to yield the desired substituted product.
This reactivity is fundamental to its role in drug development, where it can be used to link the benzyl fragment to heterocyclic systems or other pharmacophores.[2]
Electrophilic Aromatic Substitution (EAS): A Modulated Reactivity
While the benzylic position is the primary reactive site, the aromatic ring can also undergo substitution. However, its reactivity is significantly influenced by the existing substituents:
-
-F (Fluoro): Strongly deactivating, ortho, para-directing.
-
-Cl (Chloro): Strongly deactivating, ortho, para-directing.
-
-CH₂Cl (Chloromethyl): Weakly deactivating, ortho, para-directing.
Expert Insight: The cumulative effect of two strongly deactivating halogens makes the ring electron-deficient and thus highly resistant to common electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation.[14][15] These reactions require highly activated aromatic systems and are generally not successful with deactivated rings. Therefore, while theoretically possible under harsh conditions, functionalizing the aromatic ring of this intermediate is challenging and often synthetically impractical. Scientists typically build the desired aromatic substitution pattern before the side-chain chlorination step.
Conclusion
1-Chloro-2-(chloromethyl)-3-fluorobenzene is a high-value chemical intermediate whose utility is defined by the predictable and robust reactivity of its benzylic chloride group. Its primary application lies in serving as an electrophilic building block for the construction of more complex molecules through Sₙ2 reactions. While the aromatic ring itself is deactivated towards further substitution, the compound's stability, well-defined reactivity, and established synthesis routes make it an indispensable tool for medicinal chemists and process development scientists in the pharmaceutical and agrochemical sectors. A firm grasp of its properties, synthesis, and dominant reaction pathways, coupled with stringent adherence to safety protocols, is essential for leveraging its full synthetic potential.
References
- 1. innospk.com [innospk.com]
- 2. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2 [matrix-fine-chemicals.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 1-Chloro-2-(chloromethyl)-3-fluorobenzene - CAS:55117-15-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-CHLORO-2-FLUOROTOLUENE | 85089-31-2 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Chloro-3-(chloromethyl)-2-fluorobenzene
Introduction: A Differentiated Dihalide for Advanced Synthesis
1-Chloro-3-(chloromethyl)-2-fluorobenzene is a disubstituted aromatic compound that presents a compelling case study in chemoselectivity for researchers in medicinal chemistry and materials science. Possessing two distinct carbon-chlorine bonds—a benzylic chloride and an aryl chloride—this molecule offers two potential sites for nucleophilic attack. The electronic environment of the benzene ring, shaped by the ortho-fluorine and meta-chloromethyl substituents, dictates a profound difference in the reactivity of these two positions. This guide provides an in-depth analysis of the underlying mechanistic principles and offers detailed protocols for achieving selective nucleophilic substitution at either the highly reactive benzylic position or the more inert aryl position. Understanding this differential reactivity is paramount for the strategic design of complex molecular architectures.
Part 1: The Dichotomy of Reactivity - Mechanistic Insights
The disparate reactivity of the two chlorine atoms in this compound stems from the fundamental differences between benzylic and aryl halides.
1.1 The Highly Labile Benzylic Chloride
The chlorine atom of the chloromethyl group (-CH₂Cl) is a benzylic halide. It is exceptionally susceptible to nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms.
-
Sₙ2 Pathway: The direct displacement of the chloride by a nucleophile is favored due to the relatively unhindered nature of the primary carbon.
-
Sₙ1 Pathway: The proximity of the benzene ring provides significant resonance stabilization to the incipient benzyl carbocation that would form upon chloride departure, making this a viable pathway, especially with weaker nucleophiles or in polar protic solvents.
This inherent reactivity makes the chloromethyl group the primary target for nucleophilic attack under mild conditions.
1.2 The Inert Aryl Chloride and the Path to its Substitution
In stark contrast, the chlorine atom directly attached to the benzene ring is an aryl halide. Aryl halides are notoriously unreactive towards classical Sₙ1 and Sₙ2 reactions. This is due to the C(sp²)–Cl bond being stronger than a C(sp³)–Cl bond and the steric hindrance of the aromatic ring preventing the backside attack required for an Sₙ2 mechanism. Furthermore, the formation of a phenyl cation in an Sₙ1 pathway is energetically unfavorable.
Substitution at the aryl chloride is achievable, however, through a Nucleophilic Aromatic Substitution (SₙAr) mechanism. This pathway is contingent on three key factors:
-
A good leaving group (in this case, chloride).
-
A strong nucleophile.
-
The presence of electron-withdrawing groups positioned ortho and/or para to the leaving group.
In this compound, the fluorine atom is in the ortho position. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This effect is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SₙAr reaction.[1][2] The rate-determining step in SₙAr is typically the initial attack of the nucleophile to form this intermediate, and the stabilization afforded by the ortho-fluorine lowers the activation energy for this step.[2] The chloromethyl group in the meta position has a weak electron-withdrawing inductive effect.
Therefore, while the benzylic chloride will react under mild conditions, forcing conditions are necessary to induce substitution at the aryl chloride.
Part 2: Selective Substitution at the Benzylic Position: Protocols and Applications
The high reactivity of the benzylic chloride allows for a wide range of transformations under relatively mild conditions, leaving the aryl chloride untouched. This selectivity is the cornerstone of the synthetic utility of this compound.
Synthesis of Benzylic Amines
The reaction with primary or secondary amines provides straightforward access to substituted benzylamines, which are prevalent motifs in pharmaceutical compounds.
Protocol 2.1.1: Synthesis of N-((3-chloro-2-fluorophenyl)methyl)aniline
-
Objective: To demonstrate a typical N-alkylation using an aromatic amine.
-
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile (0.2 M), add aniline (1.1 eq) followed by potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-((3-chloro-2-fluorophenyl)methyl)aniline.
-
Synthesis of Benzylic Ethers
Alkoxides, generated from alcohols and a base, are excellent nucleophiles for the synthesis of benzyl ethers.
Protocol 2.2.1: Synthesis of 1-chloro-3-(methoxymethyl)-2-fluorobenzene
-
Objective: To illustrate the formation of a benzyl ether using a simple alkoxide.
-
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of sodium methoxide in methanol (e.g., 25 wt% solution).
-
To a stirred solution of this compound (1.0 eq) in methanol (0.3 M), add the sodium methoxide solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Once the starting material is consumed, carefully quench the reaction with water.
-
Extract the product with diethyl ether (2 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to afford the crude 1-chloro-3-(methoxymethyl)-2-fluorobenzene, which can be further purified by distillation if necessary.
-
Synthesis of Benzylic Thioethers
Thiols are potent nucleophiles and readily react with benzylic halides to form thioethers, often in the presence of a mild base.
Protocol 2.3.1: Synthesis of (3-chloro-2-fluorobenzyl)(phenyl)sulfane
-
Objective: To demonstrate the formation of a thioether with an aryl thiol.
-
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.4 M), add thiophenol (1.1 eq) at room temperature.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in a small amount of DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure (3-chloro-2-fluorobenzyl)(phenyl)sulfane.
-
Part 3: The Challenge of Aryl Substitution - A Protocol for SₙAr
Displacing the aryl chloride requires significantly more forcing conditions to overcome the higher activation energy of the SₙAr pathway. The ortho-fluorine atom is key to enabling this transformation.
3.1 Considerations for SₙAr on this compound
-
High Temperature: Elevated temperatures are typically necessary to provide sufficient energy for the nucleophilic attack on the electron-deficient aromatic ring.[3]
-
Strong Nucleophile/Base: A potent nucleophile is required. In many cases, a strong base is also used, which can deprotonate the nucleophile, increasing its reactivity.
-
Polar Aprotic Solvent: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.
-
Potential for Side Reactions: It is crucial to note that under these harsh conditions, the benzylic chloride may also react, or the product of the initial benzylic substitution could undergo subsequent SₙAr. For selective SₙAr, it may be necessary to first convert the chloromethyl group to a less reactive functionality. However, the following protocol aims for direct substitution at the aryl position.
Protocol 3.1.1: Proposed Synthesis of 3-(chloromethyl)-2-fluoro-N-phenylaniline
-
Objective: To propose a viable protocol for the SₙAr reaction at the aryl chloride position.
-
Materials:
-
This compound
-
Aniline
-
Potassium hydroxide (KOH)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
In a sealed reaction vessel suitable for high temperatures, combine this compound (1.0 eq), aniline (2.5 eq), and powdered potassium hydroxide (3.0 eq) in anhydrous DMSO (0.5 M).[4]
-
Inert the atmosphere with nitrogen or argon.
-
Heat the reaction mixture to 130-140 °C and stir vigorously for 24 hours.[4]
-
Caution: The reaction is under pressure at this temperature.
-
Monitor the reaction progress by GC-MS, looking for the formation of the desired product and consumption of the starting material.
-
Cool the reaction mixture to room temperature, then carefully pour it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product will likely be a mixture. Purify by column chromatography to isolate the desired 3-(chloromethyl)-2-fluoro-N-phenylaniline.
-
Part 4: Data Presentation and Visualization
Comparative Data Table
The following table summarizes the typical reaction conditions for selective nucleophilic substitution on this compound.
| Position of Substitution | Nucleophile (Example) | Solvent | Base (if applicable) | Temperature (°C) | Typical Reaction Time (h) |
| Benzylic (-CH₂Cl) | Aniline | Acetonitrile | K₂CO₃ | 60-70 | 4-6 |
| Benzylic (-CH₂Cl) | Sodium Methoxide | Methanol | N/A | Room Temp. | 2-4 |
| Benzylic (-CH₂Cl) | Thiophenol | DMF | K₂CO₃ | Room Temp. | 1-2 |
| Aryl (-Cl) | Aniline | DMSO | KOH | 130-140 | 24 |
Reaction Pathway Visualization
Caption: Reaction pathways for selective nucleophilic substitution.
Experimental Workflow Visualization
Caption: Generalized experimental workflows.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1-Chloro-3-(chloromethyl)-2-fluorobenzene in Modern Pharmaceutical Synthesis
Introduction: A Versatile Building Block with Dual Reactivity
1-Chloro-3-(chloromethyl)-2-fluorobenzene, also known by its IUPAC name 2-chloro-6-fluorobenzyl chloride (CAS No. 55117-15-2), is a pivotal intermediate in the landscape of pharmaceutical and agrochemical synthesis.[1][2] Its utility stems from a unique structural arrangement: a benzene ring substituted with a fluorine atom, an aromatic chlorine, and a chloromethyl group. This configuration provides two distinct reactive sites, the benzylic chloride and the aryl chloride, with significantly different reactivities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block, focusing on its reactivity, key transformations, and detailed synthetic protocols.
The primary locus of reactivity on this compound is the benzylic chloride of the chloromethyl group. This site is highly susceptible to nucleophilic substitution (both SN1 and SN2 mechanisms), making it an excellent electrophile for forging new carbon-heteroatom bonds.[2][3] In stark contrast, the chlorine atom directly attached to the aromatic ring is substantially less reactive towards nucleophilic aromatic substitution due to the high energy of the Meisenheimer intermediate and the sp² hybridization of the carbon atom.[3] This pronounced difference in reactivity allows for selective functionalization of the benzylic position, a cornerstone of its utility in multi-step synthetic campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55117-15-2 | [4] |
| Molecular Formula | C7H5Cl2F | [4] |
| Molecular Weight | 179.02 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 208-210 °C | [6] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [5] |
Core Applications in Pharmaceutical Synthesis: A Mechanistic Overview
The strategic value of this compound lies in its ability to introduce the 2-chloro-6-fluorobenzyl moiety into a target molecule. This substituent is found in a range of biologically active compounds, where the halogen atoms can modulate factors such as metabolic stability, binding affinity, and lipophilicity.[2] The primary synthetic transformations involving this reagent are nucleophilic substitutions at the benzylic carbon with nitrogen, oxygen, and sulfur nucleophiles.
Figure 1: Key synthetic pathways involving this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Adenine Derivatives (Precursors for Arprinocid)
This protocol details the alkylation of adenine with this compound, a key step in the synthesis of the anticoccidial drug arprinocid.[7] The reaction proceeds via nucleophilic attack of the deprotonated adenine nitrogen onto the benzylic carbon.
Workflow:
Figure 2: Workflow for the synthesis of 9-(2-chloro-6-fluorobenzyl)adenine.
Materials:
-
Adenine
-
This compound
-
Sodium hydroxide (NaOH)
-
n-Hexane
-
Deionized water
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Base Preparation: In the reaction vessel, prepare an aqueous solution of sodium hydroxide.
-
Nucleophile Dissolution: Add adenine to the NaOH solution and stir for approximately 15 minutes until it is fully dissolved.[7]
-
Temperature Control: Cool the reaction mixture to room temperature using a water bath.
-
Reagent Addition: Sequentially add n-hexane, the phase transfer catalyst, and then this compound to the stirring mixture.[7]
-
Reaction: Heat the mixture to reflux and maintain for 8-9 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration.
-
Drying: Dry the collected crude product in a vacuum oven to yield the desired 9-(2-chloro-6-fluorobenzyl)adenine.
Causality and Insights:
-
Base: Sodium hydroxide deprotonates the N9 position of adenine, increasing its nucleophilicity.
-
Solvent System: The biphasic n-hexane/water system is employed in conjunction with a phase transfer catalyst (PTC). The PTC transports the deprotonated adenine from the aqueous phase to the organic phase where the electrophile resides, facilitating the reaction.
-
Temperature: Refluxing provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Protocol 2: Synthesis of 2-Chloro-6-fluorobenzaldehyde via Hydrolysis
This compound can be converted to the valuable intermediate 2-chloro-6-fluorobenzaldehyde, which is a precursor for the antibacterial agent flucloxacillin.[7][8] This transformation is a hydrolysis reaction, which can be challenging under standard conditions but is facilitated by the use of a solid acid catalyst.
Materials:
-
This compound (as part of a mixture from the chlorination of 2-chloro-6-fluorotoluene)
-
Iron-based solid superacid (e.g., SO42-/Fe3O4)[7]
-
Deionized water
-
Reaction vessel equipped for high-temperature reactions and addition of liquids
Procedure:
-
Catalyst Charging: Add the iron-based solid superacid catalyst to the reaction vessel containing the crude chlorination mixture (which includes 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride).[8]
-
Hydrolysis: Heat the mixture to 180 °C. Slowly and uniformly add water to the reaction vessel over a period of 2 hours.[7]
-
Reaction Completion: Maintain the temperature for an additional 4 hours to ensure complete conversion. The progress of the hydrolysis can be monitored by gas chromatography (GC), tracking the disappearance of the chlorinated starting materials.[7][8]
-
Work-up: After cooling, the reaction mixture can be neutralized with a mild base, and the organic layer separated.
-
Purification: The crude 2-chloro-6-fluorobenzaldehyde is purified by vacuum distillation or rectification to yield the final product.[8]
Causality and Insights:
-
Catalyst: The solid superacid is crucial for activating the C-Cl bonds of the benzylic chlorides towards nucleophilic attack by water. It provides a heterogeneous catalytic system that is easily separable from the reaction mixture.
-
High Temperature: The elevated temperature is necessary to overcome the activation barrier for the hydrolysis of the relatively stable benzylic chlorides.
-
Controlled Water Addition: Slow addition of water maintains a controlled reaction rate and prevents undesirable side reactions.
Protocol 3: O-Alkylation for the Synthesis of Kinase Inhibitor Scaffolds
The reaction of this compound with phenolic nucleophiles is a common strategy for synthesizing diaryl ether linkages found in many kinase inhibitors, such as those based on the Lapatinib scaffold.[9]
Materials:
-
A substituted phenol (e.g., 3-aminophenol)
-
This compound
-
A suitable base (e.g., K2CO3, Cs2CO3)
-
A polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Reaction vessel with inert atmosphere capabilities
Procedure:
-
Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol, the base, and the solvent.
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of the phenol, forming the more nucleophilic phenoxide.
-
Electrophile Addition: Add this compound to the reaction mixture.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Causality and Insights:
-
Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base like K2CO3 is used to deprotonate the phenol without competing in the substitution reaction. A polar aprotic solvent like DMF effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.
-
Inert Atmosphere: An inert atmosphere is important to prevent oxidation of the electron-rich phenol and phenoxide, especially at elevated temperatures.
Safety and Handling
This compound is a hazardous substance that causes severe skin burns and eye damage.[6] It is a lachrymator and may cause respiratory tract irritation.[6] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Store in a cool, dry place away from moisture.
Conclusion
This compound is a high-value, versatile building block for pharmaceutical synthesis. Its differential reactivity, with a highly activated benzylic chloride and a deactivated aryl chloride, allows for selective and predictable functionalization. By understanding the principles of nucleophilic substitution and carefully selecting reaction conditions, medicinal chemists can efficiently incorporate the 2-chloro-6-fluorobenzyl moiety into complex molecules, paving the way for the discovery and development of new therapeutic agents. The protocols outlined in this guide provide a practical framework for leveraging the synthetic potential of this important intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2 [matrix-fine-chemicals.com]
- 5. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 6. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Chloro-3-(chloromethyl)-2-fluorobenzene
Introduction: Navigating the Selective Functionalization of a Dually Activated Substrate
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science, offering unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics.[1] The subject of this guide, 1-chloro-3-(chloromethyl)-2-fluorobenzene, is a versatile building block that presents both an opportunity and a challenge for synthetic chemists.[2][3] It possesses two distinct carbon-chlorine bonds ripe for functionalization via palladium-catalyzed cross-coupling reactions: a relatively inert aryl chloride and a more reactive benzyl chloride. This duality allows for programmed, site-selective modifications, paving the way for the synthesis of complex, highly substituted aromatic compounds.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Heck, and Sonogashira couplings—to this compound. We will delve into the principles of chemoselectivity, offering detailed, field-proven protocols to control the reaction at either the C(sp²)-Cl or C(sp³)-Cl position. The causality behind experimental choices, from ligand selection to reaction conditions, is elucidated to empower the user to not only replicate these methods but also to adapt them for their specific synthetic challenges.
Understanding the Reactivity Landscape: Aryl vs. Benzyl Chloride
The cornerstone of selectively functionalizing this compound lies in understanding the differential reactivity of its two chloro-substituents in the context of the palladium catalytic cycle. The generally accepted reactivity trend for organic halides in oxidative addition to a Pd(0) center is: C-I > C-Br > C-OTf > C-Cl.[6][7] Within the realm of chlorides, the C(sp³)-Cl bond of the benzyl chloride moiety is typically more susceptible to oxidative addition than the C(sp²)-Cl of the aryl chloride.[8][9] This inherent reactivity difference forms the basis for achieving selective cross-coupling at the benzylic position under milder conditions.
However, the landscape of palladium catalysis is nuanced, and this intrinsic reactivity can be modulated, and in some cases even inverted, through the judicious choice of ligands and reaction conditions.[10][11] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, have revolutionized the coupling of traditionally unreactive aryl chlorides by accelerating the rate-limiting oxidative addition step.[12][13] By carefully tuning the catalyst system, it is possible to favor the activation of the aryl chloride bond, leaving the benzyl chloride intact for subsequent transformations. The ortho-fluoro substituent also plays a role, influencing the electronic nature and steric environment of the aryl C-Cl bond, which can further be exploited to achieve the desired selectivity.[14][15]
Visualizing the Catalytic Pathway
To fully grasp the mechanics of these transformations, a visualization of the fundamental palladium-catalyzed cross-coupling cycle is indispensable. The following diagram illustrates the key steps for a generic Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol I: Selective Suzuki-Miyaura Coupling at the Benzylic Position
This protocol is designed to leverage the higher reactivity of the benzyl chloride for selective C(sp³)-C(sp²) bond formation.
Objective: To selectively couple an arylboronic acid at the chloromethyl group of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting material.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The lower temperature favors the selective reaction at the more reactive benzylic C-Cl bond.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Predicted Outcomes for Selective Benzylic Suzuki Coupling
| Entry | Arylboronic Acid | Product | Predicted Yield (%) |
| 1 | Phenylboronic acid | 1-Chloro-2-fluoro-3-(phenylmethyl)benzene | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-Chloro-2-fluoro-3-(4-methoxybenzyl)benzene | 80-90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 1-Chloro-2-fluoro-3-(4-(trifluoromethyl)benzyl)benzene | 75-85 |
Protocol II: Selective Suzuki-Miyaura Coupling at the Aryl Position
This protocol employs a more active catalyst system and higher temperatures to facilitate the coupling at the less reactive aryl chloride position.
Objective: To selectively couple an arylboronic acid at the C1 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, charge a vial with Pd(dtbpf)Cl₂ (0.03 equiv), Cs₂CO₃ (3.0 equiv), the arylboronic acid (1.5 equiv), and this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours. The higher temperature and a highly active catalyst are necessary to activate the aryl C-Cl bond.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Workup: After cooling, dilute the mixture with diethyl ether, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizing Selective Coupling Pathways
The choice of reaction conditions dictates the outcome of the cross-coupling, as illustrated below.
Caption: Logical workflow for the selective functionalization of the substrate.
Protocol III: Heck Reaction with this compound
The Heck reaction allows for the coupling of the substrate with alkenes. Similar to the Suzuki coupling, selectivity can be achieved. Here, we focus on the more facile coupling at the benzylic position.[4][16]
Objective: To selectively couple an alkene at the chloromethyl group.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and PCy₃ (0.04 equiv).
-
Inert Atmosphere and Solvent/Base Addition: Purge the tube with argon. Add anhydrous DMF and Et₃N (2.0 equiv) via syringe.
-
Reaction: Heat the mixture to 80-100 °C for 12-24 hours.
-
Workup and Purification: After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Protocol IV: Sonogashira Coupling with this compound
The Sonogashira coupling enables the introduction of an alkyne moiety. The protocol below is optimized for the more challenging coupling at the aryl chloride position, which typically requires a copper co-catalyst.[2][17][18]
Objective: To selectively couple a terminal alkyne at the C1 position.
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv).
-
Inert Atmosphere: Purge with argon.
-
Reagent Addition: Add anhydrous THF, followed by this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and DIPEA (3.0 equiv).
-
Reaction: Stir the reaction at 60-80 °C for 12-24 hours.
-
Workup and Purification: Upon completion, cool the reaction, dilute with diethyl ether, and filter through celite. Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Authoritative Grounding
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of complex, fluorinated molecules. By understanding the principles of chemoselectivity and carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve site-selective functionalization at either the aryl or benzyl chloride position. The protocols provided herein serve as a robust starting point for the exploration of this versatile building block in drug discovery and materials science. The successful application of these methods relies on the foundational principles of organometallic chemistry, particularly the mechanistic intricacies of the palladium catalytic cycle.[19][20]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides [organic-chemistry.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. uwindsor.ca [uwindsor.ca]
Application Note & Protocol: Regioselective Chloromethylation of 2-Chloro-1-fluorobenzene
Abstract
This document provides a comprehensive guide for the experimental setup and execution of the chloromethylation of 2-chloro-1-fluorobenzene, a critical process for synthesizing versatile intermediates in pharmaceutical and materials science research.[1] The primary product of this reaction is 2-chloro-1-fluoro-4-(chloromethyl)benzene, a building block whose unique substitution pattern is valuable for developing complex molecular architectures. This guide details the reaction mechanism, offers a step-by-step laboratory protocol based on the well-established Blanc-Quelet reaction, emphasizes critical safety procedures due to the hazardous nature of the reagents, and outlines methods for product purification and characterization.
Introduction and Scientific Background
The introduction of a chloromethyl group (–CH₂Cl) onto an aromatic ring is a powerful transformation in organic synthesis. This functional group serves as a versatile handle, readily converted into other moieties such as formyl (–CHO), hydroxymethyl (–CH₂OH), cyanomethyl (–CH₂CN), or aminomethyl (–CH₂NH₂) groups.[2] The target substrate, 2-chloro-1-fluorobenzene, possesses two distinct halogen substituents that influence the regioselectivity of electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group, while the chlorine atom is also ortho-, para-directing, albeit with a deactivating effect. The chloromethylation reaction, therefore, presents an interesting case of directing group competition. The primary product is the isomer where substitution occurs at the C4 position, which is para to the fluorine atom and ortho to the chlorine atom, driven by the stronger activating effect of fluorine.
The most common and industrially relevant method for this transformation is the Blanc-Quelet reaction, which utilizes formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride (ZnCl₂), to generate the electrophilic species in situ.[3][4][5]
Reaction Mechanism
The chloromethylation of 2-chloro-1-fluorobenzene proceeds via an electrophilic aromatic substitution pathway. The key steps are outlined below:
-
Generation of the Electrophile: In the presence of a strong acid (HCl) and a Lewis acid catalyst (ZnCl₂), formaldehyde is protonated and activated. This generates a highly electrophilic species, often represented as a chloromethyl carbocation (ClCH₂⁺) or its precursor, the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺).[2][4][6] The Lewis acid coordinates with the oxygen atom of the protonated formaldehyde, facilitating the formation of this potent electrophile.[7]
-
Electrophilic Attack: The π-electron system of the 2-chloro-1-fluorobenzene ring attacks the electrophilic carbon atom. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as Cl⁻) abstracts a proton from the carbon atom bearing the new chloromethyl group, restoring the aromaticity of the ring and yielding the final product.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Blanc Reaction [organic-chemistry.org]
Application Notes & Protocols: Advanced Analytical Strategies for Monitoring Reactions of 1-Chloro-3-(chloromethyl)-2-fluorobenzene
Abstract
This comprehensive guide provides detailed application notes and protocols for the real-time and offline monitoring of chemical reactions involving 1-Chloro-3-(chloromethyl)-2-fluorobenzene. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, robust analytical oversight of its transformations is critical for ensuring reaction efficiency, product purity, and process safety. This document explores the strategic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), offering researchers and process chemists a framework for selecting and implementing the most appropriate analytical technique. Each section delivers not just a protocol, but a scientifically grounded rationale for methodological choices, ensuring trustworthiness and reproducibility.
Introduction: The Analytical Imperative
This compound is a multi-functionalized aromatic compound. Its structure contains three distinct reactive sites: a fluorinated aromatic ring, a benzylic chloride, and an aromatic chloride. This complexity, while synthetically useful, presents significant analytical challenges. The benzylic chloride is highly susceptible to nucleophilic substitution, while the aromatic halides can participate in reactions under different conditions (e.g., metal-catalyzed cross-couplings). Consequently, a given reaction may yield a complex mixture of products, isomers, and unreacted starting materials.
Effective reaction monitoring is therefore not merely a quality control step but an integral part of process development. It allows for:
-
Kinetic Analysis: Understanding reaction rates to optimize temperature, pressure, and catalyst loading.
-
Mechanism Elucidation: Identifying transient intermediates and byproducts to gain deeper insight into the reaction pathway.[1][2][]
-
Yield Optimization: Making informed decisions on reaction quenching time to maximize the formation of the desired product.
-
Safety and Purity Control: Preventing the formation of undesirable or hazardous impurities.
This guide provides the foundational protocols to establish such analytical control.
Strategic Selection of Analytical Techniques
The choice of analytical technique is dictated by the specific information required. Do you need real-time, in-situ data, or is offline analysis of quenched aliquots sufficient? Is the primary goal qualitative identification of species or precise quantification? The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting an analytical technique.
In-Situ Monitoring by ¹⁹F NMR Spectroscopy
Principle and Rationale
For any fluorine-containing compound, ¹⁹F NMR spectroscopy is an exceptionally powerful analytical tool. The ¹⁹F nucleus offers several key advantages for reaction monitoring:
-
High Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[4][5]
-
Vast Chemical Shift Range: The chemical shift range for ¹⁹F is over 400 ppm, which dramatically reduces the likelihood of signal overlap, even in complex reaction mixtures.[4]
-
No Background Interference: Since fluorine is absent in most common organic solvents and reagents, the ¹⁹F spectrum provides a clean window into the reaction, where every signal corresponds to a fluorine-containing species.[6]
-
Quantitative Accuracy: With proper experimental setup (e.g., sufficient relaxation delays), peak integrals are directly proportional to molar concentration, allowing for accurate in-situ yield determination.[4]
By monitoring the disappearance of the ¹⁹F signal of this compound and the appearance of new ¹⁹F signals from products, one can directly observe the reaction kinetics in real-time without sample workup.[7]
Experimental Protocol
-
Sample Preparation (for NMR Tube Reaction): a. In a clean, dry vial, dissolve a known mass of this compound and any non-fluorinated reactants in a deuterated solvent (e.g., CDCl₃, Acetone-d₆). b. Add a quantitative internal standard if desired (e.g., trifluorotoluene). c. Transfer approximately 0.6 mL of this solution to a clean, dry NMR tube. d. Secure the NMR tube in the spectrometer and acquire an initial (t=0) ¹⁹F NMR spectrum. e. Carefully inject a known amount of the catalyst or final reagent required to initiate the reaction. Mix thoroughly but gently. f. Immediately re-insert the tube into the spectrometer to begin time-course acquisition.
-
Instrumentation and Data Acquisition:
| Parameter | Recommended Setting | Rationale |
| Spectrometer Frequency | ≥ 376 MHz for ¹⁹F | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | Standard one-pulse (zg) | Simple and robust for quantitative measurements. |
| Acquisition Time (aq) | 1 – 2 seconds | Ensures good digital resolution to accurately define peaks. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing nucleus | CRITICAL for quantitative accuracy. A value of 10-15 seconds is often a safe starting point if T₁ is unknown. This allows for full magnetization recovery. |
| Number of Scans (ns) | 8 - 32 | Dependent on concentration. Adjust to achieve a good signal-to-noise ratio in a reasonable amount of time for kinetic studies. |
| Temperature | Set to the desired reaction temperature. | Ensure the probe is calibrated for accurate temperature control. |
| Time-course Setup | Acquire spectra at regular, predetermined intervals (e.g., every 5 minutes). | The interval should be chosen based on the expected reaction rate. |
-
Data Analysis: a. Process the spectra (Fourier transform, phase correction, and baseline correction). b. Integrate the peak corresponding to the starting material and any new peaks corresponding to products. c. Calculate the relative percentage of each species at each time point by normalizing the integrals. d. Plot the concentration or relative percentage of each species versus time to obtain a reaction profile.
Offline Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile halogenated organic compounds.[8][9] It provides exceptional separation power (GC) combined with definitive identification capabilities (MS).
-
Chromatographic Separation: A capillary column separates the components of the reaction mixture based on their boiling points and interactions with the stationary phase. This is crucial for resolving the starting material from structurally similar products and isomers.[10][11]
-
Mass Spectrometric Detection: As components elute from the column, they are ionized (typically by Electron Ionization - EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification of the compound. High-resolution MS can further provide elemental composition.[12]
This method is ideal for identifying unknown byproducts and for quantifying all volatile components of a reaction mixture after quenching.
Experimental Protocol
-
Sample Preparation: a. At a desired time point, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. b. Immediately quench the reaction by diluting the aliquot into a larger volume of a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane). This stops the reaction and prepares the sample for injection. c. Add a known concentration of an internal standard (e.g., dichlorobenzene, naphthalene) to the diluted sample. The internal standard should be a stable compound that does not co-elute with any components of interest. d. If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrumentation and Data Acquisition:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| Injector | Split/Splitless, 250 °C, Splitless mode | Splitless injection is preferred for trace analysis and ensures maximum transfer of the sample onto the column. |
| Column | DB-5ms, HP-5ms, or DB-17ms (30 m x 0.25 mm ID x 0.25 µm) | These mid-polarity columns are well-suited for separating halogenated aromatic compounds.[10][11] |
| Carrier Gas | Helium, Constant Flow @ 1.0 - 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A starting point; this program should be optimized to ensure baseline separation of all components of interest. |
| MS System | Agilent 5977 MSD, LECO Pegasus GC-HRT, or equivalent | A quadrupole MS is standard; a TOF or Q-TOF provides higher resolution and mass accuracy.[12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible, library-searchable fragmentation patterns. |
| Mass Range | m/z 40 - 450 | Covers the expected mass range of the starting material, products, and typical fragments. |
| Data Acquisition | Full Scan mode | Collects all mass data, allowing for identification of unknown compounds. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification if target masses are known. |
-
Data Analysis: a. Integrate the total ion chromatogram (TIC) peaks for the starting material, products, and internal standard. b. Identify each peak by comparing its mass spectrum to a reference library (e.g., NIST) and its retention time to that of a known standard. c. Quantify the concentration of each component by calculating its response factor relative to the internal standard and applying this to a calibration curve.
Offline Analysis by High-Performance Liquid Chromatography (HPLC)
Principle and Rationale
HPLC is a powerful alternative to GC, particularly for compounds that are non-volatile, thermally labile, or require higher quantitative precision. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
-
Versatility: By changing the column (e.g., C18 for reversed-phase) and mobile phase composition, the method can be adapted to a wide range of analytes.[13][14]
-
High Precision: Modern HPLC systems with autosamplers and high-precision pumps offer excellent reproducibility for quantitative analysis.
-
Detector Options: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector provides UV-Vis spectra for each peak, aiding in peak identification and purity assessment. Coupling to a mass spectrometer (LC-MS) provides the definitive identification power of MS.[15]
Experimental Protocol
-
Sample Preparation: a. Withdraw and quench a reaction aliquot as described in the GC-MS protocol (Section 4.1). b. The quenching/dilution solvent should be miscible with the HPLC mobile phase (e.g., acetonitrile or methanol). c. Add an internal standard if desired. d. Filter the sample through a 0.22 µm syringe filter before transferring to an HPLC vial. This is critical to prevent clogging of the HPLC system.
-
Instrumentation and Data Acquisition:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent | A standard, reliable system with a quaternary pump, autosampler, and column thermostat. |
| Detector | Diode Array Detector (DAD) | Acquires full UV-Vis spectra for all peaks, allowing for optimal wavelength selection and peak purity analysis. |
| Column | C18 stationary phase (e.g., Zorbax, Luna), 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for separating a wide range of non-polar to moderately polar organic molecules.[14] |
| Mobile Phase | A: Water; B: Acetonitrile (or Methanol) | A common solvent system for reversed-phase chromatography. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid) can improve peak shape.[14] |
| Elution Mode | Gradient: 50% B to 95% B over 15 minutes, hold 5 min, return to initial conditions | A gradient is typically necessary to elute compounds with a range of polarities in a reasonable time with good peak shape. This should be optimized for the specific reaction mixture. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | Monitor at 220 nm and 254 nm, or optimal wavelength determined from UV spectra | Aromatic compounds typically absorb at these wavelengths. DAD allows for extraction of the chromatogram at the λmax of each component for maximum sensitivity. |
-
Data Analysis: a. Identify peaks by comparing their retention times and UV spectra to those of authentic standards. b. For quantification, create a calibration curve by injecting known concentrations of the standards. c. Calculate the concentration of the starting material and products in the reaction aliquot based on the peak area and the calibration curve.
Overall Analytical Workflow
The following diagram illustrates how these techniques fit into a cohesive workflow for comprehensive reaction analysis.
Caption: Comprehensive workflow for reaction analysis.
Conclusion
The successful synthesis and development of processes involving this compound are critically dependent on rigorous analytical monitoring. There is no single "best" technique; rather, a strategic combination of methods provides the most complete understanding of the reaction. ¹⁹F NMR offers unparalleled insight for real-time, in-situ monitoring of the key fluorinated species. GC-MS serves as a robust workhorse for the separation and definitive identification of volatile components, making it invaluable for byproduct analysis. HPLC provides a highly precise and accurate method for quantifying reactants and products, especially those unsuitable for GC. By implementing the protocols detailed in this guide, researchers, scientists, and drug development professionals can achieve a high level of control and understanding over their chemical transformations, leading to more efficient, safer, and reproducible results.
References
- 1. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
- 2. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 6. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 7. magritek.com [magritek.com]
- 8. Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.astm.org [store.astm.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: A Guide to the Scale-up Synthesis of 1-Chloro-3-(chloromethyl)-2-fluorobenzene Derivatives
Introduction: The Significance of Fluorinated Benzyl Chlorides
1-Chloro-3-(chloromethyl)-2-fluorobenzene and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The presence of fluorine, chlorine, and a reactive chloromethyl group on the benzene ring imparts unique physicochemical properties to the molecule, making it a versatile intermediate for creating complex molecular architectures.[1] The strong reactivity of the benzylic chloride group allows for straightforward introduction of the substituted benzyl moiety into target molecules through alkylation, substitution, and coupling reactions.[1] This guide provides a comprehensive overview of the synthetic strategies, scale-up considerations, and detailed protocols for the preparation of these valuable compounds, aimed at researchers, scientists, and professionals in drug development.
Synthetic Strategies: Pathways to this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route on an industrial scale is often dictated by factors such as the availability and cost of starting materials, reaction efficiency, and the ease of purification.
Route 1: Benzylic Chlorination of 2-Fluoro-3-chlorotoluene
A primary and direct method involves the free-radical chlorination of 2-fluoro-3-chlorotoluene. This reaction is typically initiated by UV light or a radical initiator.[2][3]
Mechanism Insight: The reaction proceeds via a free-radical chain mechanism. UV light or a chemical initiator homolytically cleaves a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from the methyl group of 2-fluoro-3-chlorotoluene, forming a stable benzyl radical and hydrogen chloride (HCl). This benzyl radical then reacts with another chlorine molecule to yield the desired product, this compound, and another chlorine radical, which propagates the chain reaction.
Scale-up Considerations: While conceptually straightforward, this method can lead to the formation of polychlorinated byproducts, such as the corresponding benzal chloride and benzotrichloride derivatives.[2][3] Controlling the stoichiometry of chlorine and the reaction time is critical to maximize the yield of the desired monochlorinated product. The reaction is also sensitive to metallic impurities, which can catalyze undesired ring chlorination.[3]
Route 2: Multi-step Synthesis from Substituted Anilines
An alternative and often more selective approach involves a multi-step synthesis starting from a substituted aniline, such as 2-fluoro-3-chloroaniline. This route typically utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry for the introduction of various functional groups.[4][5][6]
Workflow Overview:
-
Diazotization: The starting aniline is treated with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid) to form a diazonium salt. This intermediate is highly reactive.[7][8]
-
Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) salt to introduce a different functional group. For example, reaction with copper(I) chloride (CuCl) would replace the diazonium group with a chlorine atom.[4][7] To arrive at the target structure, a more strategic approach is to introduce a formyl group via a Gattermann or Vilsmeier-Haack type reaction on a precursor, followed by reduction and chlorination.
-
Functional Group Transformation: A more direct path from a suitable precursor like 2-fluoro-3-chlorobenzaldehyde would involve reduction to the corresponding benzyl alcohol, followed by chlorination.
Detailed Protocol: Scale-up Synthesis via Benzylic Chlorination
This protocol details a representative procedure for the synthesis of this compound from 2-fluoro-3-chlorotoluene.
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| 2-Fluoro-3-chlorotoluene | >98% purity | Starting material |
| Sulfuryl chloride (SO₂Cl₂) | Reagent grade | Chlorinating agent |
| Azobisisobutyronitrile (AIBN) | Reagent grade | Radical initiator |
| Toluene | Anhydrous | Solvent |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Neutralizing agent |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Drying agent |
| Glass-lined reactor | Appropriate volume for scale | Reaction vessel |
| UV lamp (if used) | High-pressure mercury lamp | Reaction initiator |
| Reflux condenser | Efficient cooling | To prevent solvent loss |
| Dropping funnel | Controlled addition | For adding reagents |
| Distillation apparatus | Vacuum compatible | For purification |
Experimental Procedure
-
Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel is charged with 2-fluoro-3-chlorotoluene and anhydrous toluene.
-
Initiation: A catalytic amount of AIBN is added to the reactor. The mixture is heated to reflux (approximately 110-111 °C for toluene).
-
Chlorination: Sulfuryl chloride is added dropwise to the refluxing mixture over a period of 2-3 hours.[9] The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux. The reaction progress is monitored by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then carefully washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts, followed by washing with water.
-
Drying and Solvent Removal: The organic layer is separated and dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[9][10]
Process Optimization for Scale-up
-
Initiator: While AIBN is effective, for larger scale production, careful consideration of its decomposition kinetics and safety is necessary. Peroxide-based initiators can also be used.[11]
-
Chlorinating Agent: Sulfuryl chloride is often preferred over gaseous chlorine on a lab scale for ease of handling.[9][11] On an industrial scale, direct chlorination with chlorine gas under UV irradiation is common, but requires specialized equipment and safety protocols.[2][10]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. While toluene is a common choice, other inert solvents like carbon tetrachloride can also be used.
-
Byproduct Control: To minimize the formation of di- and trichlorinated byproducts, a slight excess of the starting toluene derivative can be used.[11]
Synthesis of Derivatives: The Grignard Reaction
The chloromethyl group of this compound is a versatile handle for creating a variety of derivatives. One of the most powerful methods for carbon-carbon bond formation is the Grignard reaction.[12]
Protocol: Synthesis of 1-(2-Chloro-6-fluorophenyl)ethanol
This protocol describes the reaction of 2-chloro-6-fluorobenzaldehyde (a related derivative) with methylmagnesium bromide to form a secondary alcohol. This exemplifies the utility of Grignard reagents in modifying such structures.
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine is added to activate the magnesium surface. A solution of methyl iodide in anhydrous diethyl ether is added dropwise. The reaction is initiated by gentle warming if necessary. Once initiated, the remaining methyl iodide solution is added at a rate to maintain a gentle reflux.[13]
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 2-chloro-6-fluorobenzaldehyde in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.
-
Quenching and Work-up: The reaction is cooled back to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product, 1-(2-chloro-6-fluorophenyl)ethanol, can be purified by column chromatography or distillation.
Visualizing the Synthetic Workflow
The following diagram illustrates the key synthetic transformations discussed.
Caption: Synthetic routes to this compound and its derivatives.
Conclusion
The scale-up synthesis of this compound and its derivatives requires a thorough understanding of reaction mechanisms, careful control of reaction conditions, and strategic planning for purification. The choice between direct benzylic chlorination and a multi-step synthetic approach depends on the desired purity, scale of production, and economic factors. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize these important chemical intermediates.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. prepchem.com [prepchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. leah4sci.com [leah4sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 3-Chloro-2-fluorobenzyl Halides as Versatile Building Blocks in Complex Molecule Synthesis
Abstract
This document provides a technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 3-chloro-2-fluorobenzyl halides. The primary focus is on 1-chloro-3-(chloromethyl)-2-fluorobenzene (IUPAC: 3-chloro-2-fluorobenzyl chloride) and its more documented analogue, 3-chloro-2-fluorobenzyl bromide . While specific literature on the chloromethyl variant in heterocyclic cyclization is sparse, the unique substitution pattern of this scaffold offers significant potential in synthetic chemistry. We present an established application of the bromo-analogue in the synthesis of a major pharmaceutical agent and provide expertly-grounded, prospective protocols for its use in constructing key heterocyclic systems.
Introduction: A Building Block of Untapped Potential
The 3-chloro-2-fluorobenzyl moiety represents a highly valuable structural unit in modern organic synthesis. The molecule incorporates three key reactive features:
-
A Reactive Halomethyl Group (-CH₂X): A primary benzylic halide that is an excellent electrophile for nucleophilic substitution (alkylation) reactions. The bromide is generally more reactive than the chloride, offering a tunable parameter for synthetic design.
-
An Ortho-Fluoro Substituent: The fluorine atom, positioned ortho to the chloro group, significantly influences the electronic properties of the aromatic ring. It can act as a directing group and potentially serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.
-
A Chloro Substituent: This halogen contributes to the electronic landscape of the ring and provides an additional site for potential cross-coupling reactions.
This unique combination makes 3-chloro-2-fluorobenzyl halides powerful precursors for complex molecules, particularly in the pharmaceutical industry where precise control of substitution patterns is critical for modulating biological activity. This guide details both a documented industrial application and robust, plausible synthetic strategies for heterocyclic synthesis.
Physicochemical Properties & Safety Data
A consolidated table of key properties for the bromo-analogue is provided below. The chloro-analogue is not widely commercially available and thus lacks a registered CAS number and extensive experimental data.
| Property | Data (3-chloro-2-fluorobenzyl bromide) | Reference |
| CAS Number | 85070-47-9 | [1] |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| Appearance | Powder | [1] |
| Primary Application | Key intermediate for Elvitegravir synthesis | [1][2] |
| Synonyms | 1-(Bromomethyl)-3-chloro-2-fluorobenzene | N/A |
Safety & Handling: Benzyl halides are lachrymatory and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. These compounds are sensitive to moisture and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place.
Established Application: Synthesis of Elvitegravir
A primary and well-documented application of this scaffold is the use of 3-chloro-2-fluorobenzyl bromide in the industrial synthesis of Elvitegravir, a potent HIV-1 integrase inhibitor.[3] In this context, the building block is not used for heterocycle formation but rather to install the characteristic 3-chloro-2-fluorobenzyl side chain onto a pre-formed quinolone core.
Reaction Principle: The Negishi Coupling
The synthesis utilizes a Negishi cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[2][4]
The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide on the quinolone core.
-
Transmetalation: The 3-chloro-2-fluorobenzyl group is transferred from zinc to the palladium center.
-
Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The workflow for this key synthetic transformation is illustrated below.
Caption: Workflow for Negishi coupling in Elvitegravir synthesis.[2][4]
Generalized Protocol for Negishi Coupling
This protocol is generalized from procedures described in the synthesis of Elvitegravir and related compounds.[2][4] Researchers must consult the original literature and adapt it to their specific substrates and laboratory conditions.
Materials:
-
3-chloro-2-fluorobenzyl bromide (1.5 equiv)
-
Activated Zinc dust (2.0 equiv)
-
Protected quinolone aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried, three-neck flask under an inert atmosphere, add activated zinc dust.
-
Add a small amount of anhydrous THF, followed by a solution of 3-chloro-2-fluorobenzyl bromide in anhydrous THF dropwise.
-
The reaction is often initiated with a small crystal of iodine or gentle heating. Stir the mixture at room temperature until the benzyl bromide is consumed (monitor by TLC or GC-MS), yielding a solution/slurry of the organozinc reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the protected quinolone aryl halide and the palladium catalyst in anhydrous THF.
-
Transfer the freshly prepared organozinc reagent from the first flask to the second flask via cannula.
-
Heat the reaction mixture to reflux (approx. 65°C) and stir until the starting aryl halide is consumed (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the coupled product.
-
Proposed Protocols for Heterocyclic Synthesis
Disclaimer: These are representative protocols based on established chemical principles. Optimization of reagents, solvents, temperatures, and reaction times will be necessary.
Proposed Synthesis of a Benzothiazepine Derivative via SN2/SNAr Cascade
This strategy involves a two-step, one-pot reaction where the benzyl chloride first undergoes an SN2 reaction with a thiol, followed by an intramolecular SNAr cyclization to displace the ortho-fluorine atom, forming a seven-membered ring.
Reaction Principle: The highly electrophilic benzyl chloride is first alkylated by the sulfur nucleophile. The resulting thioether intermediate is then subjected to conditions (a strong base) that facilitate an intramolecular nucleophilic aromatic substitution. The ortho-fluorine is a suitable leaving group in SNAr reactions, particularly when activated by an adjacent electron-withdrawing group or when forming a stable fused ring system.
Caption: Proposed cascade pathway for benzothiazepine synthesis.
Experimental Protocol:
-
To a stirred solution of an amino thiol (e.g., 2-aminoethanethiol hydrochloride, 1.0 equiv) in anhydrous dimethylformamide (DMF), add a mild base (e.g., potassium carbonate, K₂CO₃, 2.2 equiv) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 equiv) in DMF dropwise.
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the benzyl chloride.
-
Cool the mixture to 0°C in an ice bath and carefully add a strong, non-nucleophilic base (e.g., sodium hydride, NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100°C.
-
Monitor the reaction for the formation of the cyclized product. Upon completion, cool the mixture and quench by the slow addition of water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
Proposed Synthesis of a Dihydroisoquinolinone Derivative
This approach utilizes the benzyl chloride to alkylate an N-acyl glycine derivative. The resulting intermediate can then undergo an intramolecular Friedel-Crafts-type acylation to form the fused lactam ring of a dihydroisoquinolinone.
Reaction Principle: The first step is a standard N-alkylation. The subsequent cyclization is an acid-catalyzed electrophilic aromatic substitution. A strong acid like polyphosphoric acid (PPA) or Eaton's reagent protonates the amide carbonyl, generating a highly electrophilic species that attacks the electron-rich aromatic ring to close the six-membered ring.
References
Troubleshooting & Optimization
Navigating the Labyrinth of Byproducts in 1-Chloro-3-(chloromethyl)-2-fluorobenzene Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-Chloro-3-(chloromethyl)-2-fluorobenzene. As a Senior Application Scientist, I understand that navigating the complexities of electrophilic aromatic substitution reactions can be challenging, particularly when undesirable byproducts compromise yield and purity. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your synthesis, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically prepared via a Blanc chloromethylation or a related Friedel-Crafts reaction of 1-chloro-2-fluorobenzene.
Q1: My reaction is producing a significant amount of an impurity with a mass approximately double that of my starting material. What is it and how can I prevent its formation?
A1: This high molecular weight byproduct is almost certainly a diarylmethane derivative, specifically bis(2-chloro-6-fluorophenyl)methane. This is a common byproduct in chloromethylation reactions.
Causality: The formation of diarylmethanes occurs when the desired product, this compound, which is a reactive benzyl chloride, undergoes a subsequent Friedel-Crafts alkylation with another molecule of the starting material, 1-chloro-2-fluorobenzene. This secondary reaction is often catalyzed by the same Lewis acid used for the primary chloromethylation.
Troubleshooting & Optimization:
-
Temperature Control: Higher reaction temperatures favor the formation of diarylmethane byproducts. Maintaining a lower temperature throughout the reaction can significantly suppress this side reaction.
-
Catalyst Choice: The choice of Lewis acid catalyst can have a profound impact on the product distribution. Strong Lewis acids like aluminum chloride are known to promote diarylmethane formation. Consider using a milder catalyst, such as zinc chloride, to improve selectivity.
-
Stoichiometry and Addition Rate: Using a large excess of the aromatic substrate (1-chloro-2-fluorobenzene) relative to the chloromethylating agent can minimize the concentration of the product available for the secondary reaction. Additionally, a slow, controlled addition of the chloromethylating agent can help to keep the concentration of the reactive product low at any given time.
-
Reaction Time: Prolonged reaction times can lead to an increase in the diarylmethane byproduct. It is crucial to monitor the reaction progress (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to an acceptable level.
Q2: I am observing multiple peaks in my GC-MS analysis with the same mass as my target compound. What are these and how can I control their formation?
A2: These are most likely regioisomers of this compound. In the chloromethylation of 1-chloro-2-fluorobenzene, the incoming chloromethyl group can be directed to different positions on the aromatic ring.
Causality: The directing effects of the chloro and fluoro substituents on the benzene ring determine the position of electrophilic attack. Both are ortho, para-directing groups. However, the interplay of their electronic and steric effects will lead to a mixture of isomers. The primary expected product is this compound, but other isomers can also be formed.
Troubleshooting & Optimization:
-
Catalyst and Reaction Conditions: The regioselectivity of Friedel-Crafts reactions can be influenced by the choice of catalyst and solvent. Experimenting with different Lewis acids and solvent systems may alter the isomeric ratio.
-
Purification: If the formation of regioisomers cannot be completely suppressed, a robust purification strategy is essential. Fractional distillation under reduced pressure or preparative chromatography (HPLC) are often effective methods for separating closely related isomers.
Q3: My reaction yield is consistently low, and I'm recovering a significant amount of unreacted starting material. What could be the issue?
A3: Low conversion in a chloromethylation reaction can stem from several factors related to the reagents and reaction conditions.
Causality:
-
Catalyst Deactivation: Lewis acid catalysts are highly susceptible to deactivation by moisture. Any water present in the reagents or solvent will hydrolyze the catalyst, rendering it inactive.
-
Insufficient Catalyst: An inadequate amount of catalyst will result in a sluggish and incomplete reaction.
-
Low Reaction Temperature: While lower temperatures can suppress byproduct formation, excessively low temperatures may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Catalyst Loading: Ensure that the appropriate molar ratio of the Lewis acid catalyst to the limiting reagent is used. It may be necessary to perform a catalyst loading screen to find the optimal amount for your specific conditions.
-
Temperature Optimization: A systematic study of the reaction temperature should be conducted to find a balance between an acceptable reaction rate and minimal byproduct formation.
Diagram of Byproduct Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the key side reactions leading to the formation of common byproducts.
Caption: Reaction scheme showing the formation of the desired product and major byproducts.
Quantitative Data Summary
The relative amounts of the desired product and byproducts are highly dependent on the specific reaction conditions. The following table provides a general overview of how different parameters can influence the product distribution.
| Parameter | Condition | Expected Outcome on Byproduct Formation |
| Temperature | High | Increased diarylmethane formation |
| Low | Decreased diarylmethane formation, potentially slower reaction rate | |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | Higher conversion, but increased diarylmethane formation |
| Mild Lewis Acid (e.g., ZnCl₂) | Lower diarylmethane formation, may require longer reaction times | |
| Reactant Ratio | High [Product]/[Starting Material] | Increased diarylmethane formation |
| Low [Product]/[Starting Material] | Decreased diarylmethane formation | |
| Reaction Time | Prolonged | Increased diarylmethane formation |
Experimental Protocol: GC-MS Analysis of Reaction Mixture
This protocol provides a general method for the qualitative and semi-quantitative analysis of the reaction mixture to identify the desired product and key byproducts.
1. Sample Preparation: a. Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a vial containing 1 mL of cold water and 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). b. Vortex the mixture thoroughly and allow the layers to separate. c. Carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate). d. Dilute the dried organic extract to an appropriate concentration for GC-MS analysis (e.g., 1 mg/mL).
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 amu.
-
3. Data Analysis: a. Identify the peak for the desired product, this compound, based on its expected retention time and mass spectrum. b. Search for peaks with the same molecular ion as the desired product but different retention times to identify regioisomers. c. Look for a peak with a molecular ion corresponding to bis(2-chloro-6-fluorophenyl)methane to identify the diarylmethane byproduct. d. The relative peak areas can be used for a semi-quantitative estimation of the product and byproduct distribution. For accurate quantification, calibration with certified reference standards is required.
How to minimize side reactions in chloromethylation
<
A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals
Introduction to Chloromethylation Challenges
Chloromethylation is a powerful and widely used electrophilic aromatic substitution reaction that introduces a chloromethyl (–CH₂Cl) group onto an aromatic ring.[1][2] This functional group serves as a versatile synthetic handle, readily converted into a variety of other functionalities, making it a cornerstone in the synthesis of pharmaceuticals, polymers like ion-exchange resins, and other fine chemicals.[1][2][3] The reaction is typically carried out using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride (ZnCl₂).[2][4][5]
Despite its utility, chloromethylation is frequently plagued by side reactions that can significantly reduce the yield and purity of the desired product. Understanding the mechanisms behind these side reactions is paramount to developing effective strategies for their control. This guide will address the most common challenges in a question-and-answer format, providing actionable protocols and the scientific rationale behind them.
FAQ 1: Formation of Bis(chloromethyl) ether (BCME)
Q: My reaction is producing a highly toxic byproduct, which I suspect is bis(chloromethyl) ether. What causes this, and how can I prevent its formation?
A: Your concern is valid. Bis(chloromethyl) ether (BCME) is a potent carcinogen, and its formation is a significant safety concern in chloromethylation reactions.[5][6][7]
Root Cause: BCME is formed from the reaction of formaldehyde and hydrogen chloride.[7][8] Its presence has been detected as a byproduct in traditional Blanc chloromethylation conditions.[5][6][7]
Mitigation Strategies:
-
Use of Safer Chloromethylating Agents: Instead of generating the chloromethylating agent in situ from formaldehyde and HCl, consider using chloromethyl methyl ether (CH₃OCH₂Cl).[4][6] This reagent can be used for the chloromethylation of styrene in the production of ion-exchange resins.[4]
-
Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to minimize the formation of byproducts.[2]
-
Alternative Reagents: For certain applications, alternative reagents that avoid the formaldehyde/HCl system can be employed. For instance, a mixture of paraformaldehyde and chlorotrimethylsilane with a stannic tetrachloride catalyst has been used for the chloromethylation of polymers.[9] Another alternative involves the use of methoxyacetyl chloride with an aluminum trichloride catalyst.
Experimental Protocol: Chloromethylation using Chloromethyl Methyl Ether
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate in an appropriate anhydrous solvent (e.g., carbon disulfide).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., anhydrous SnCl₄ or ZnCl₂) to the stirred solution.
-
Reagent Addition: Add chloromethyl methyl ether dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for a specified time (typically 1-4 hours), monitoring the progress by TLC or GC.
-
Quenching: Carefully quench the reaction by pouring it into a mixture of crushed ice and water.
-
Work-up: Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation or chromatography.
Safety First: Always handle chloromethylating agents and their byproducts in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10][11]
FAQ 2: Formation of Diaryl- and Polyarylmethane Byproducts
Q: I am observing significant amounts of diarylmethane byproducts in my reaction, leading to a complex mixture and low yield of the desired chloromethylated product. How can I suppress this side reaction?
A: The formation of diarylmethane is a common side reaction in chloromethylation, arising from a subsequent Friedel-Crafts alkylation.[4][12]
Root Cause: The initially formed chloromethylated aromatic compound is often more reactive than the starting material. It can act as an alkylating agent, reacting with another molecule of the starting aromatic compound in the presence of the Lewis acid catalyst to form a diarylmethane bridge.[12]
Factors Influencing Diaryl- and Polyarylmethane Formation:
| Factor | Influence on Side Reaction | Recommended Control Measures |
| Temperature | Higher temperatures favor diarylmethane formation.[12] | Maintain a low reaction temperature (e.g., 0-25°C). |
| Reactant Concentration | High concentrations of the aromatic substrate increase the likelihood of the secondary alkylation reaction.[2] | Use a higher molar ratio of the chloromethylating agent to the aromatic substrate. |
| Catalyst Choice | Strong Lewis acids like AlCl₃ can promote diarylmethane formation.[12] | Use milder Lewis acids such as ZnCl₂ or SnCl₄.[13] The effectiveness of Lewis catalysts to decrease side reactions follows the order: SnCl₄ > ZnCl₂ > AlCl₃ > TiCl₄ > SnCl₂ > FeCl₃.[13] |
| Reaction Time | Longer reaction times can lead to increased byproduct formation.[12] | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocol: Minimizing Diaryl- and Polyarylmethane Formation
-
Substrate & Solvent: Dissolve the aromatic substrate in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) in a reaction vessel.
-
Catalyst: Add a milder Lewis acid catalyst, such as ZnCl₂, to the solution.
-
Cooling: Cool the mixture to 0°C.
-
Reagent Addition: Slowly add a solution of the chloromethylating agent (e.g., paraformaldehyde and HCl gas, or chloromethyl methyl ether) to the cooled mixture.
-
Monitoring: Monitor the reaction progress every 30 minutes using an appropriate analytical technique (e.g., GC-MS).
-
Quenching: Once the starting material is consumed, immediately quench the reaction by pouring it into cold water.
-
Extraction & Purification: Proceed with a standard aqueous work-up and purify the product via column chromatography or recrystallization.
FAQ 3: Multiple Chloromethylations
Q: My product is being chloromethylated more than once, leading to di- and tri-substituted products. How can I achieve mono-chloromethylation?
A: Achieving high selectivity for mono-chloromethylation can be challenging, especially with activated aromatic rings.
Root Cause: The introduction of the first chloromethyl group can sometimes activate the aromatic ring further, making it more susceptible to a second electrophilic attack. The regioselectivity is governed by the directing effects of the substituents already present on the ring.
Strategies for Achieving Mono-chloromethylation:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the aromatic substrate relative to the chloromethylating agent.
-
Reaction Time and Temperature: Employ shorter reaction times and lower temperatures to minimize the extent of multiple substitutions.
-
Choice of Catalyst: The nature and amount of the Lewis acid catalyst can influence selectivity. Weaker Lewis acids or a lower catalyst loading may favor mono-substitution.
-
Substrate Modification: If possible, temporarily introduce a bulky blocking group at a reactive position to sterically hinder a second chloromethylation. This group can be removed in a subsequent step.
Workflow for Optimizing Mono-chloromethylation:
References
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 13. Polysulfone Membranes: Here, There and Everywhere | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Yield for 1-Chloro-3-(chloromethyl)-2-fluorobenzene Substitution
Introduction
Welcome to the technical support guide for substitution reactions involving 1-chloro-3-(chloromethyl)-2-fluorobenzene. This molecule presents a unique challenge for chemists due to its two distinct reactive sites for nucleophilic attack: a highly reactive benzylic chloride and two less reactive aryl halides. Achieving high yield and, critically, high regioselectivity, requires a nuanced understanding of the competing reaction mechanisms.
This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and understand the causality behind experimental choices.
Core Concepts: Understanding Reactivity
Q1: I'm planning a substitution reaction with this compound. Which position will my nucleophile attack?
Your nucleophile will overwhelmingly attack the benzylic carbon of the chloromethyl (-CH₂Cl) group. This is due to the fundamental differences in reactivity between benzylic halides and aryl halides.
-
Benzylic Position (-CH₂Cl): The carbon is sp³ hybridized. The C-Cl bond is readily displaced via classic Sₙ2 or Sₙ1 pathways. The transition state (Sₙ2) or carbocation intermediate (Sₙ1) is stabilized by the adjacent benzene ring, making this position highly reactive.[1][2] Benzylic chlorides are considered excellent substrates for nucleophilic substitution, often reacting cleanly and rapidly.[3]
-
Aromatic Positions (-Cl and -F): The carbons are sp² hybridized. Nucleophilic Aromatic Substitution (SₙAr) is much more difficult and requires specific conditions.[4] The nucleophile must attack an electron-rich pi system, and the reaction proceeds through a high-energy, negatively charged intermediate (a Meisenheimer complex).[5] This pathway is generally slow unless the aromatic ring is "activated" by potent electron-withdrawing groups, which is not the case here.
Therefore, under standard nucleophilic substitution conditions, you can expect selective reaction at the chloromethyl group.
Caption: Reactivity sites on this compound.
Troubleshooting Guide: Common Issues & Solutions
Problem Area: Low or No Conversion
Q2: My reaction is stalled with significant starting material remaining. What are the most common causes?
Low conversion is typically traced back to issues with reaction kinetics or reagent deactivation. Consider these factors:
-
Nucleophile Strength & Concentration: Is your nucleophile strong enough for the desired transformation? Weak nucleophiles (e.g., water, alcohols) will react much slower than strong ones (e.g., CN⁻, N₃⁻, RS⁻).[1] Ensure your nucleophile is present in a sufficient stoichiometric excess (typically 1.1-1.5 equivalents).
-
Solvent Choice: The solvent plays a critical role, especially in Sₙ2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation but leave the nucleophile "bare" and highly reactive. Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its reactivity.[1]
-
Temperature: Many substitutions on benzylic chlorides proceed well at room temperature, but sluggish reactions can often be accelerated by gentle heating (e.g., 40-60 °C). However, excessive heat can promote side reactions.
-
Catalyst Activity (if applicable): If using a Phase-Transfer Catalyst (PTC), ensure it is not "poisoned" by impurities and is appropriate for the reaction. Tetrabutylammonium salts are generally robust choices.
| Parameter | Recommendation for Sₙ2 | Rationale |
| Nucleophile | Strong, non-bulky (e.g., CN⁻, N₃⁻) | Promotes a rapid, bimolecular reaction mechanism. |
| Solvent | Polar Aprotic (Acetonitrile, DMF) | Enhances nucleophilicity by not solvating the anion. |
| Temperature | 25 - 60 °C | Balances reaction rate against potential side reactions. |
| Concentration | 0.1 - 1.0 M | Ensures sufficient collision frequency for the reaction to proceed. |
Problem Area: Side Products and Poor Selectivity
Q3: I'm observing a significant amount of 1-chloro-2-fluoro-3-(hydroxymethyl)benzene in my crude product. How can I prevent this?
The formation of the corresponding benzyl alcohol is a classic sign of hydrolysis. The benzylic chloride is highly susceptible to reaction with water.
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Dry your solvent over molecular sieves or by distillation.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Q4: My analysis shows evidence of substitution on the aromatic ring. Why would this happen, and how do I restore selectivity for the benzylic position?
While uncommon, SₙAr can occur under forcing conditions. If you are seeing substitution of the aromatic chlorine or fluorine, it is likely due to:
-
High Temperatures: Temperatures exceeding 100-120 °C can begin to favor the higher activation energy SₙAr pathway.
-
Very Strong Base/Nucleophile: The use of extremely strong bases like sodium amide (NaNH₂) or high concentrations of hydroxide at high temperatures can promote SₙAr, sometimes through a benzyne intermediate.[6]
Solution:
-
Reduce Reaction Temperature: The benzylic substitution is almost always more kinetically favorable. Lowering the temperature will drastically reduce the rate of SₙAr while still allowing the desired reaction to proceed.
-
Modify Base/Nucleophile: Use the least basic nucleophile that is effective for the transformation. For example, use potassium cyanide (KCN) instead of a more complex, basic organometallic reagent if you are installing a nitrile.
Q5: I'm using a phase-transfer catalyst (benzyltriethylammonium chloride) and see an unexpected side product with a benzyl group. What is happening?
You are likely observing competitive alkylation from your catalyst. Benzyl-containing quaternary ammonium salts ("benzyl quats") can themselves act as alkylating agents, where the nucleophile attacks the catalyst's benzyl group.[7]
Solution:
-
Switch to a Non-Reactive Catalyst: The best practice is to use a tetra-alkyl ammonium or phosphonium salt, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate. These catalysts lack a reactive benzyl group and will not interfere with the primary reaction.
Advanced Optimization: The Power of Phase-Transfer Catalysis (PTC)
Q6: My nucleophile (e.g., sodium cyanide) is not soluble in my organic solvent. How can I achieve a high reaction rate without using harsh solvents like DMSO?
This is the ideal scenario for employing Phase-Transfer Catalysis (PTC). PTC is exceptionally effective for substitutions on benzylic chlorides.[3][8] The catalyst (a quaternary ammonium salt, Q⁺X⁻) transports the nucleophile anion (Nu⁻) from the aqueous or solid phase into the organic phase where the reaction occurs.
Caption: Mechanism of Phase-Transfer Catalysis for Cyanation.
Experimental Protocol: PTC-Mediated Cyanation
This protocol provides a robust starting point for the synthesis of 2-fluoro-3-(chloromethyl)benzonitrile.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 equiv).
-
Reagent Addition: Add an organic solvent (e.g., toluene or chlorobenzene, 5-10 volumes). Add sodium cyanide (1.2 equiv) dissolved in a minimal amount of water (or as a solid).
-
Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), in a catalytic amount (1-5 mol%).
-
Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-70 °C). Vigorous stirring is essential to maximize the interfacial area for the catalyst to work.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, add water and an organic solvent (e.g., ethyl acetate) to dilute. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation.
This PTC approach often leads to higher yields, shorter reaction times, and easier workup compared to single-phase systems with polar aprotic solvents.[8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. phasetransfer.com [phasetransfer.com]
Preventing decomposition of 1-Chloro-3-(chloromethyl)-2-fluorobenzene during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 1-Chloro-3-(chloromethyl)-2-fluorobenzene (CAS No. 20538772). This versatile intermediate is crucial in the synthesis of complex molecules for pharmaceuticals and agrochemicals. However, its reactivity, particularly at the benzylic chloride position, presents unique challenges. This guide is designed to provide you with in-depth troubleshooting advice and preventative strategies to ensure the stability and successful reaction of this compound.
The core reactivity of this molecule stems from the chloromethyl group attached to the fluorinated benzene ring. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions, capable of proceeding through both SN1 and SN2 mechanisms.[1][2] The adjacent aromatic ring can stabilize the carbocation intermediate in an SN1 pathway, while also influencing the transition state of an SN2 reaction.[2][3] This dual reactivity, combined with the potential for radical-mediated side reactions, necessitates careful control over experimental conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My reaction mixture is turning dark brown or black, and I'm observing sludge or solid formation. What is happening?
Answer: This is a classic sign of unwanted polymerization or self-condensation. The benzylic chloride moiety is highly susceptible to forming a stabilized benzylic carbocation or a benzylic radical, which can then react with other molecules of the starting material.
-
Probable Cause 1: Radical Polymerization. Trace impurities (like peroxides), exposure to light, or elevated temperatures can initiate a free-radical chain reaction. The benzylic C-H bonds are relatively weak, making them susceptible to hydrogen abstraction, which can propagate polymerization.[4]
-
Probable Cause 2: Friedel-Crafts Self-Condensation. The electrophilic benzylic carbocation can attack the electron-rich aromatic ring of another molecule in a Friedel-Crafts alkylation-type reaction. This process is often catalyzed by Lewis acids or strong protic acids, which may be present as impurities or generated in situ.
-
Probable Cause 3: Thermal Decomposition. At elevated temperatures (generally above 150-200°C), significant decomposition can occur, leading to charring and the formation of complex, insoluble byproducts.[5][6]
Solutions:
| Solution Category | Actionable Steps | Rationale |
| Inert Conditions | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation and the formation of radical-initiating peroxides. |
| Temperature Control | Maintain the lowest effective temperature for your reaction. Use a cryostat for sub-ambient reactions if necessary. Avoid localized heating. | Reduces the rate of all decomposition pathways and minimizes the energy available for radical initiation.[7] |
| Radical Inhibition | Add a radical inhibitor, such as Butylated Hydroxytoluene (BHT) or TEMPO, in a small quantity (e.g., 0.1 mol%). | These molecules act as scavengers, quenching free radicals as they form and preventing the propagation of polymerization chains.[8] |
| Reagent Purity | Use freshly distilled or purified solvents and reagents. Ensure no acidic or metallic impurities are present. | Acidic impurities can catalyze carbocation formation, while metal traces can promote single-electron transfer (SET) to form radicals. |
Question 2: My mass spectrometry results show an unexpected peak corresponding to the loss of the chloromethyl group or the addition of a hydroxyl group. What are these byproducts?
Answer: You are likely observing byproducts from dehalogenation or hydrolysis. These are common nucleophilic substitution side reactions involving the highly reactive benzylic chloride.
-
Probable Cause 1: Hydrolysis. The benzylic chloride can react with trace amounts of water in your solvents or reagents to form 1-Chloro-2-fluoro-3-(hydroxymethyl)benzene. This SN1-type reaction is facilitated by the stability of the benzylic carbocation intermediate.[9]
-
Probable Cause 2: Dehalogenation. The entire chloromethyl group can be reduced to a methyl group, yielding 1-Chloro-2-fluoro-3-methylbenzene. This can be caused by reductive reagents, certain catalysts (e.g., Palladium), or hydride sources in your reaction mixture.[10][11]
Solutions:
| Solution Category | Actionable Steps | Rationale |
| Anhydrous Conditions | Use anhydrous solvents (e.g., passed through a solvent purification system or stored over molecular sieves). Dry all glassware thoroughly. | Minimizes the presence of water, the key reagent for hydrolysis.[9] |
| Control of Nucleophiles | Ensure your intended nucleophile is significantly more reactive and in appropriate concentration compared to water. | Kinetically favors the desired reaction pathway over the competing hydrolysis reaction. |
| Avoid Reductive Conditions | Scrutinize your reaction scheme for any components that could act as a reducing agent (e.g., certain bases, metal catalysts). | Prevents the undesired cleavage of the C-Cl bond.[12] |
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition routes for this compound. Understanding these pathways is key to designing robust experimental protocols.
Caption: Major decomposition pathways from the central compound.
Frequently Asked Questions (FAQs)
-
Q: How should I properly store this compound?
-
Q: Can the fluorine and chlorine substituents on the ring be displaced during the reaction?
-
A: Displacement of halogens directly attached to the aromatic ring (aryl halides) is much more difficult than displacing the benzylic chloride. It typically requires harsh conditions (e.g., high temperature, pressure, specific catalysts) characteristic of nucleophilic aromatic substitution (SNAr). Under the conditions used for reacting the chloromethyl group, the aryl halides are generally stable.[15]
-
-
Q: Does the position of the fluorine atom affect the reactivity of the chloromethyl group?
-
A: Yes. The fluorine atom at the ortho position has a strong electron-withdrawing inductive effect (-I), which can influence the stability of the benzylic carbocation intermediate. This can modulate the relative rates of SN1 versus SN2 pathways compared to non-fluorinated analogs.[16][17] While a full kinetic analysis is complex, be aware that its electronic properties play a significant role in its reactivity profile.
-
Experimental Protocol: A Model Nucleophilic Substitution
This protocol for the synthesis of 1-(Azidomethyl)-3-chloro-2-fluorobenzene demonstrates best practices for preventing decomposition.
Objective: To perform a clean nucleophilic substitution on the benzylic chloride with minimal side product formation.
Workflow Diagram
Caption: Step-by-step experimental workflow for a clean substitution.
Step-by-Step Methodology
-
Preparation (Inert & Anhydrous Setup)
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the reaction flask with a stir bar, septum, and nitrogen inlet/outlet.
-
Expert Insight: This rigorous drying procedure is critical to prevent the hydrolysis side reaction.[9]
-
-
Reagent Charging
-
To the reaction flask, add sodium azide (NaN₃, 1.2 equivalents) and a catalytic amount of BHT (~0.05 mol%).
-
Add anhydrous N,N-Dimethylformamide (DMF) via syringe to dissolve the solids.
-
In a separate dry vial, dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMF.
-
Expert Insight: BHT is added as a precaution against potential radical-mediated polymerization, even at low temperatures.[8]
-
-
Reaction Execution
-
Cool the main reaction flask containing the azide solution to 0 °C using an ice bath.
-
Add the substrate solution from the vial to the reaction flask dropwise over 15-20 minutes using a syringe pump.
-
Expert Insight: Slow, cold addition prevents temperature spikes that could accelerate decomposition and ensures the nucleophile is in excess at the point of reaction, favoring the desired bimolecular pathway.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
-
Workup and Purification
-
Once the reaction is complete, carefully quench the mixture by pouring it into a beaker of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil using flash column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the pure azide product.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. quora.com [quora.com]
- 4. chimia.ch [chimia.ch]
- 5. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 12. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04770K [pubs.rsc.org]
- 13. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 14. chemimpex.com [chemimpex.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1-Chloro-3-(chloromethyl)-2-fluorobenzene
Welcome to the technical support center for 1-Chloro-3-(chloromethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging substrate. This molecule possesses two distinct reactive sites: a highly reactive benzylic chloride and a less reactive aryl chloride. The presence of an ortho-fluorine atom further modulates the reactivity of the aromatic ring, introducing both electronic and steric effects.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Understanding the Reactivity of this compound
The key to successfully utilizing this reagent lies in understanding the differential reactivity of its two chloro-substituents.
-
Benzylic Chloride (-CH₂Cl): This group is highly susceptible to nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms.[1] The benzylic position is activated, and the choice between S(_N)1 and S(_N)2 pathways is often dictated by the strength of the nucleophile and the solvent polarity.[1][2]
-
Aryl Chloride (-Cl): Attached directly to the aromatic ring, this chlorine is generally unreactive towards traditional S(_N)1 and S(_N)2 reactions.[3] However, its reactivity is enhanced towards nucleophilic aromatic substitution (S(_N)Ar) and cross-coupling reactions due to the electronic influence of the adjacent fluorine atom.
The fluorine atom, positioned ortho to the aryl chloride, exerts a strong electron-withdrawing inductive effect. This effect is crucial as it can stabilize the negatively charged intermediate (Meisenheimer complex) in S(_N)Ar reactions, thereby increasing the reaction rate.[4][5]
Part 1: Troubleshooting Reactions at the Benzylic Position
Low conversion rates in reactions targeting the benzylic chloride are common. The following Q&A section addresses the most frequent challenges.
FAQ 1: My nucleophilic substitution at the benzylic position is sluggish or incomplete. What are the primary causes?
Several factors can contribute to low conversion at the benzylic position. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Inappropriate Reaction Mechanism (S(_N)1 vs. S(_N)2): The reactivity of the benzylic chloride can be exploited through both S(_N)1 and S(_N)2 pathways.[1] The choice of conditions will favor one over the other.
-
For S(_N)2 Reactions: These are favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMSO, DMF, acetone).[6] If your conversion is low, consider increasing the nucleophilicity of your reagent or switching to a more appropriate solvent.
-
For S(_N)1 Reactions: These proceed through a resonance-stabilized benzylic carbocation and are favored by weak nucleophiles in polar protic solvents (e.g., water, ethanol, methanol).[2][7] Low conversion might indicate that the carbocation is not forming efficiently or is being trapped by competing nucleophiles.
-
-
Side Reaction: Hydrolysis: Benzylic chlorides are susceptible to hydrolysis, especially in the presence of water, to form the corresponding benzyl alcohol.[7] This is a common side reaction that consumes your starting material.
-
Solution: Ensure all your reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Steric Hindrance: While the primary benzylic position is relatively unhindered, a bulky nucleophile may struggle to approach the reaction center, slowing down an S(_N)2 reaction.
-
Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or consider a less sterically demanding nucleophile.
-
Troubleshooting Workflow for Low Conversion at the Benzylic Position
Caption: Troubleshooting workflow for benzylic substitution.
Part 2: Troubleshooting Reactions at the Aryl Position
Reactions at the aryl chloride position, such as nucleophilic aromatic substitution (S(_N)Ar) and palladium-catalyzed cross-coupling, present a different set of challenges.
FAQ 2: My S(_N)Ar reaction is not proceeding. How can I improve the conversion rate?
The aryl chloride in this compound is activated towards S(_N)Ar by the ortho-fluorine substituent. However, successful reaction depends on several factors.
Possible Causes & Solutions:
-
Insufficient Activation: While the fluorine atom does activate the ring, it may not be sufficient for reaction with weak nucleophiles.
-
Solution: Employ a stronger nucleophile. For example, if an alcohol (ROH) is giving low conversion, try using its corresponding alkoxide (RO⁻). Also, increasing the reaction temperature is often necessary for S(_N)Ar reactions.
-
-
Inappropriate Solvent: S(_N)Ar reactions are highly sensitive to the solvent.
-
Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the nucleophile salt, thus increasing the nucleophilicity of the anion.
-
-
Steric Hindrance from the Ortho-Fluorine: The fluorine atom, while electronically activating, can sterically hinder the approach of the nucleophile to the aryl carbon.[8]
-
Solution: If you are using a bulky nucleophile, consider a less sterically encumbered alternative if possible. Extended reaction times and higher temperatures may also be required to overcome this steric barrier.
-
FAQ 3: I am experiencing low yields in my Suzuki cross-coupling reaction with the aryl chloride. What should I investigate?
Aryl chlorides are notoriously challenging substrates for Suzuki and other cross-coupling reactions due to the strength of the C-Cl bond. Steric hindrance from the ortho-fluorine and the chloromethyl group can further complicate the reaction.
Possible Causes & Solutions:
-
Catalyst Deactivation: The formation of palladium black is a common indicator of catalyst deactivation. This can be caused by exposure to oxygen, high temperatures, or interactions with other species in the reaction mixture.
-
Solution: Ensure your reaction setup is thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by sparging your solvent with an inert gas.[9] Use fresh, high-quality catalyst and ligands.
-
-
Inadequate Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered and electronically demanding substrate.[10]
-
Solution: Employ specialized ligands designed for challenging aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the difficult oxidative addition step.[11]
-
-
Incorrect Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step in the catalytic cycle.
-
Solution: A base screen is often necessary. Common bases for Suzuki couplings with aryl chlorides include K₃PO₄, K₂CO₃, and Cs₂CO₃. The solvent should be anhydrous and deoxygenated. Toluene, dioxane, and DMF are common choices.
-
Experimental Protocol: Screening for Optimal Suzuki Coupling Conditions
This protocol provides a starting point for optimizing the Suzuki coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a glovebox, add the arylboronic acid (1.2 equiv.), base (2.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (4 mol%) to a dry reaction vessel equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) followed by the anhydrous, degassed solvent.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Data Table: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Palladium Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ | |
| Ligand | SPhos | XPhos | RuPhos |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene | 1,4-Dioxane | Toluene/Water (e.g., 10:1) |
| Temperature | 100 °C | 110 °C | 90 °C |
Note: These are starting points. Optimization will likely be required for your specific substrate combination.
Troubleshooting Workflow for Low Conversion in Suzuki Coupling
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
Removal of unreacted 1-Chloro-3-(chloromethyl)-2-fluorobenzene from product mixture
Technical Support Center
Guide: Removal of Unreacted 1-Chloro-3-(chloromethyl)-2-fluorobenzene from Product Mixtures
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and procedural advice for a common challenge in multi-step synthesis: the removal of residual, unreacted this compound (CAS 55117-15-2) from your valuable product mixture. As a reactive electrophilic intermediate, its presence can compromise the purity, stability, and safety of your final compound. This guide is structured to help you diagnose your separation challenge and select the most effective purification strategy based on established physicochemical principles and field-proven techniques.
Section 1: Understanding the Challenge - Properties of the Contaminant
Effective purification begins with a thorough understanding of the molecule you are trying to remove. This compound, also known as 2-Chloro-6-fluorobenzyl chloride, is a substituted toluene with a reactive benzyl chloride moiety[1][2]. Its physical and chemical properties dictate the optimal separation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification | Source(s) |
| Appearance | Clear, colorless to light yellow liquid | Visual indicator in chromatographic fractions or distillates. | [3][4] |
| Molecular Weight | 179.02 g/mol | Foundational data for characterization (e.g., MS). | [1][2] |
| Boiling Point | ~208 °C (at atm. pressure) | High boiling point suggests vacuum distillation is necessary to prevent product decomposition. Separation by distillation is feasible if the product's boiling point is significantly different. | [4] |
| Melting Point | ~7 °C | The compound is liquid at standard lab temperatures. | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetonitrile). | Dictates choices for liquid-liquid extraction and chromatography mobile phases. Allows for easy removal of aqueous impurities. | [3][4] |
| Reactivity | Stable under normal conditions. Reacts with strong bases, acids, oxidizing agents, and moisture. The chloromethyl group is a potent electrophile. | The benzyl chloride functionality is key for chemical scavenging strategies but also indicates potential for degradation with certain reagents or conditions. | [4] |
| Safety Profile | Causes severe skin burns and eye damage. Lachrymator (tear-inducing). | CRITICAL: Requires stringent handling procedures, including use of a chemical fume hood, chemical-resistant gloves, and safety goggles. | [1][4] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the purification process.
Q1: I've finished my reaction. What's the first step to assess the purification challenge?
A: Before attempting any large-scale purification, you must first analyze the composition of your crude reaction mixture. A small aliquot should be analyzed by a suitable technique to quantify the amount of residual starting material and identify major byproducts.
-
Thin-Layer Chromatography (TLC): Provides a rapid, qualitative assessment of the polarity difference between your product and the starting material. If the spots are well-separated, chromatography is a promising method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile, thermally stable compounds. It provides quantitative data on the relative amounts of starting material and product and confirms their identities by mass.[5][6]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for a wide range of compounds. It can provide excellent quantitative data to guide your purification strategy.
-
¹H NMR Spectroscopy: Can provide a quantitative ratio of product to starting material if unique, well-resolved peaks exist for each compound.
Q2: When is vacuum distillation the right choice for purification?
A: Vacuum fractional distillation is the preferred method when three conditions are met:
-
Your desired product is thermally stable at the required distillation temperatures.
-
There is a significant difference (ideally >25-30 °C) between the boiling points of your product and this compound.
-
These are the two primary components in your mixture, without significant high-boiling impurities.
The high boiling point of the starting material (~208 °C) necessitates performing the distillation under reduced pressure to lower the temperature, thereby preventing potential degradation of your target molecule[3][4].
Q3: My product's boiling point is too close to the starting material's. What are my options?
A: This is a common scenario where physical separation by distillation is inefficient. You should pivot to methods that exploit differences in chemical properties rather than just boiling points.
-
Flash Column Chromatography: This is the most common alternative. The separation is based on differential adsorption to a stationary phase, driven by polarity differences.
-
Chemical Scavenging: If chromatography is also proving difficult (e.g., co-elution), a chemical approach can be used. This involves adding a reagent that selectively reacts with the unreacted starting material, converting it into a new substance that is easily removed.
Q4: How do I select the right conditions for flash column chromatography?
A: Your choice of stationary and mobile phase is critical.
-
Stationary Phase:
-
Standard Silica Gel: This is the default choice. This compound is moderately polar. If your product is significantly more or less polar, separation on silica should be straightforward.
-
Fluorinated Phases: For challenging separations where polarities are very similar, a column packed with a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF)) can provide an alternative selectivity.[7] These phases separate compounds based on both hydrophobicity and specific interactions with the fluorine atoms, which can be highly effective for separating fluorinated molecules from each other.[8][9]
-
-
Mobile Phase (Eluent):
-
Develop your solvent system using TLC first. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Aim for a retention factor (Rf) of ~0.3 for your product on the TLC plate for optimal separation on the column.
-
Q5: What is "Chemical Scavenging" and how can I apply it here?
A: Chemical scavenging leverages the high reactivity of the benzyl chloride group in your unreacted starting material. By introducing a selective nucleophile, you can "tag" the starting material, drastically changing its properties to allow for easy removal.
The benzyl chloride moiety readily undergoes SN2 reactions. A highly effective strategy is to use a solid-supported (polymeric) scavenger resin.
-
Example: A resin functionalized with a primary or secondary amine (e.g., Tris(2-aminoethyl)amine resin, "TREN resin") will react with the chloromethyl group. The starting material becomes covalently bound to the solid resin.
-
The Advantage: After the reaction is complete, you simply filter the reaction mixture. The resin (with the bound starting material) is removed as a solid, and your desired product remains in the filtrate, now free of the contaminant. This avoids a second aqueous workup or chromatography.
Section 3: Detailed Experimental Protocols
Safety First: Before beginning any procedure, review the Safety Data Sheet (SDS) for this compound and all other reagents.[4] These protocols must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.[10]
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is suitable for thermally stable products with a boiling point at least 25-30 °C different from this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short, insulated Vigreux column. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the receiving flask to a cold trap and a vacuum pump.
-
Charge the Flask: Charge the distillation flask with the crude product mixture and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Collect any low-boiling solvent as the first fraction (forerun).
-
Slowly increase the temperature. The unreacted this compound will begin to distill. Collect this in a separate receiving flask.
-
Once the head temperature stabilizes at the boiling point of the starting material and then begins to rise again, change the receiving flask to collect your pure product.
-
-
Shutdown: Once the product has been collected, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.
-
Analysis: Analyze all collected fractions by GC or NMR to confirm purity.
Protocol 2: Chemical Scavenging with a Nucleophilic Resin
This protocol is ideal when physical separation methods are ineffective.
-
Solvent Selection: Dissolve the crude product mixture in a suitable solvent that will not react with the resin or your product (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).
-
Resin Addition: To the stirred solution, add a solid-supported amine resin (e.g., TREN resin) in a molar excess (typically 2-3 equivalents) relative to the estimated amount of unreacted this compound.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction may take anywhere from 2 to 24 hours. Gentle heating (40 °C) can be applied to accelerate the reaction if your product is stable.
-
Filtration: Once the starting material is consumed, filter the mixture through a Büchner funnel or a fritted glass filter to remove the resin.
-
Wash: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting material should be your purified product. Confirm its purity by NMR, GC-MS, or LC-MS.
Section 4: Visual Workflows and Decision Guides
Diagram 1: Purification Method Selection
This diagram provides a logical decision tree to help you select the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Diagram 2: Chemical Scavenging Workflow
This diagram illustrates the streamlined workflow for removing the starting material using a scavenger resin.
References
- 1. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2 [matrix-fine-chemicals.com]
- 3. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 4. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzene, 1-(chloromethyl)-3-fluoro- [webbook.nist.gov]
- 7. silicycle.com [silicycle.com]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Impact of solvent choice on 1-Chloro-3-(chloromethyl)-2-fluorobenzene reactivity
Technical Support Center: 1-Chloro-3-(chloromethyl)-2-fluorobenzene
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the reactivity of this compound, with a specific focus on the critical role of solvent selection. Here, we will explore the causal relationships between solvent properties and reaction outcomes, offering practical FAQs, troubleshooting advice, and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound with nucleophiles?
The primary site of reactivity on this molecule is the benzylic chloride (-CH₂Cl). The carbon-chlorine bond at this position is susceptible to nucleophilic substitution via two main mechanisms: the unimolecular Sₙ1 reaction and the bimolecular Sₙ2 reaction. The choice between these pathways is not inherent to the substrate alone but is heavily dictated by the experimental conditions you choose, most notably the solvent.[1]
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where a nucleophile attacks the electrophilic benzylic carbon at the same time the chloride leaving group departs. This pathway is favored by strong nucleophiles and is highly sensitive to steric hindrance.[1][2]
-
Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step process. First, the chloride leaving group departs on its own to form a resonance-stabilized benzylic carbocation. In the second step, this intermediate is captured by a nucleophile. This pathway is favored by weak nucleophiles and conditions that stabilize the carbocation intermediate.[3][4]
Q2: How does solvent choice fundamentally control the reaction mechanism (Sₙ1 vs. Sₙ2)?
Solvents play a determinative role by selectively stabilizing or destabilizing the reactants and transition states of the Sₙ1 and Sₙ2 pathways. The key distinction lies between polar protic and polar aprotic solvents.[5][6]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[7][8] They excel at stabilizing both the carbocation intermediate and the anionic leaving group in an Sₙ1 reaction through extensive solvation, thereby lowering the activation energy for the rate-determining first step.[3][4][8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetone, acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[7] They are ideal for Sₙ2 reactions because they solvate the nucleophile's counter-cation (e.g., Na⁺ in NaCN) but leave the anionic nucleophile "naked" and highly reactive.[1][6] In contrast, polar protic solvents would form a "cage" around the nucleophile via hydrogen bonding, hindering its ability to attack the substrate.[5][6]
Q3: For a clean Sₙ2 reaction, which solvents are recommended and why?
For a successful Sₙ2 reaction with this compound, you should use a polar aprotic solvent .
-
Recommended Solvents: Acetone, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).
-
Causality: These solvents enhance the nucleophilicity of your reagent. By solvating only the cation, the bare, unhindered anion is free to participate in the backside attack characteristic of the Sₙ2 mechanism.[1][6] This leads to faster reaction rates and higher yields for the desired substitution product, with a predictable inversion of stereochemistry if the carbon were chiral.
Q4: When would I choose a polar protic solvent?
You should select a polar protic solvent if you want to favor the Sₙ1 pathway .
-
Recommended Solvents: Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Acetic Acid (AcOH).
-
Causality: The high dielectric constant and hydrogen-bonding ability of these solvents are crucial for stabilizing the high-energy carbocation intermediate and the chloride anion formed in the rate-determining step of the Sₙ1 mechanism.[3][4] These reactions are often referred to as "solvolysis" when the solvent itself acts as the nucleophile.[3] Be aware that Sₙ1 reactions proceed through a planar carbocation, which will lead to a racemic mixture if the starting material is chiral.
Q5: Is it possible to substitute the chlorine atom on the aromatic ring?
Substitution of the chlorine atom directly attached to the benzene ring is significantly more difficult than substitution at the benzylic position. This would require a Nucleophilic Aromatic Substitution (SNAr) reaction, which has stringent requirements: the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group and very harsh reaction conditions (high temperature, strong base).[9] For this compound, the substituents do not strongly activate the aryl chloride for SNAr, so under the conditions discussed for Sₙ1/Sₙ2, the aromatic chlorine will remain unreactive.
Troubleshooting Guide
| Problem Encountered | Probable Cause & Scientific Explanation | Recommended Solution |
| Low or No Yield | 1. Incorrect Solvent Choice: Using a polar protic solvent (e.g., ethanol) for an Sₙ2 reaction with a strong nucleophile. The solvent is "caging" and deactivating your nucleophile.[5][6] 2. Poor Nucleophile: The chosen nucleophile is too weak for the intended Sₙ2 reaction under the given conditions. | 1. Switch to a polar aprotic solvent like DMF or acetone to enhance nucleophilicity.[1] 2. Use a stronger nucleophile or add a catalyst (e.g., a phase-transfer catalyst if solubility is an issue). |
| Alkene Side-Product Observed | E2 Elimination Competition: This occurs when a strong, sterically hindered base is used. Instead of acting as a nucleophile, it abstracts a proton from the benzylic carbon, leading to the formation of a double bond. This is more common at higher temperatures. | 1. Use a less-hindered, strongly nucleophilic but weakly basic reagent (e.g., NaN₃, NaCN). 2. Lower the reaction temperature. 3. If a base is required, use a non-nucleophilic, less-hindered base like potassium carbonate.[10] |
| Formation of Benzyl Alcohol | Hydrolysis: The benzylic chloride is highly susceptible to reaction with water. Trace amounts of moisture in your reagents or solvent will lead to the formation of 1-Chloro-2-fluoro-3-(hydroxymethyl)benzene.[10] | 1. Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves). 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |
| Reaction is Too Slow | 1. Sₙ1 Pathway in a Less-Polarizing Solvent: An Sₙ1 reaction will be slow if the solvent is not sufficiently polar to stabilize the carbocation (e.g., using isopropanol instead of water). 2. Sₙ2 Pathway with a Weak Nucleophile: The reaction rate in an Sₙ2 reaction is directly dependent on the nucleophile's concentration and strength. | 1. For Sₙ1, switch to a more polar protic solvent (e.g., move from ethanol to a water/ethanol mixture).[11] 2. For Sₙ2, increase the concentration of the nucleophile or switch to a more potent one. Gentle heating may also be effective. |
Data & Visualization
Solvent Impact Summary
| Solvent Class | Example Solvents | Favored Mechanism | Relative Rate Determinant | Key Side Reactions |
| Polar Protic | H₂O, EtOH, MeOH | Sₙ1 | Carbocation Stability[3] | Elimination (E1), Solvolysis |
| Polar Aprotic | DMF, DMSO, Acetone | Sₙ2 | Nucleophile Strength[1] | Elimination (E2) with strong bases |
| Non-Polar | Hexane, Toluene | Very Slow/No Reaction | Poor Solvation | Insoluble Reagents |
Decision-Making Workflow for Solvent Selection
This diagram illustrates the logical steps for choosing the correct solvent system based on your desired reaction pathway.
Caption: Solvent selection decision tree.
Validated Experimental Protocols
Protocol 1: Sₙ2 Synthesis of 1-(Azidomethyl)-3-chloro-2-fluorobenzene
This protocol is designed to maximize the Sₙ2 pathway using a strong nucleophile in a polar aprotic solvent.
Workflow Diagram
Caption: General workflow for an Sₙ2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: Under a nitrogen atmosphere, add this compound to a round-bottom flask containing anhydrous DMF (to make a ~0.2 M solution).
-
Reagent Addition: Add sodium azide to the stirred solution at room temperature.
-
Reaction: Stir the mixture for 2-6 hours. The reaction can be gently warmed to 40°C to increase the rate if necessary. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Protocol 2: Sₙ1 Solvolysis in Ethanol
This protocol demonstrates a classic Sₙ1 reaction where the polar protic solvent, ethanol, also acts as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: Dissolve this compound in a generous amount of anhydrous ethanol in a round-bottom flask.
-
Reaction: Heat the solution to a gentle reflux (approx. 78°C) and maintain for 12-24 hours. The reaction is typically slower than Sₙ2. Monitor by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 1-Chloro-3-(ethoxymethyl)-2-fluorobenzene can be purified by column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Chloro-3-(chloromethyl)-2-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-3-(chloromethyl)-2-fluorobenzene. This guide is designed to provide in-depth troubleshooting and practical advice for a common yet complex issue: catalyst deactivation. My aim is to move beyond simple procedural checklists and offer a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Part 1: Frequently Asked Questions - Initial Diagnosis & Core Concepts
This section addresses the most common initial questions and provides a foundational understanding of catalyst deactivation in the context of halogenated aromatic compounds.
Q1: My palladium-catalyzed cross-coupling reaction with this compound has stalled. How can I determine if catalyst deactivation is the culprit?
A stalled or sluggish reaction is a classic symptom of a compromised catalyst. Before immediately concluding that the catalyst has deactivated, it is crucial to rule out other common experimental variables. However, if you observe a sharp decrease in reaction rate after an initial period of activity, or if the reaction fails to reach completion despite extended reaction times, catalyst deactivation is a primary suspect. Other indicators can include a change in the color of the reaction mixture, such as the formation of a black precipitate, which often signifies the agglomeration of palladium into inactive palladium black.[1]
Q2: What are the primary mechanisms of catalyst deactivation when using a substrate like this compound?
The structure of this compound presents several potential pathways for catalyst deactivation in palladium-catalyzed cross-coupling reactions. The most common mechanisms include:
-
Poisoning: This occurs when impurities or byproducts strongly bind to the active palladium center, rendering it inactive.[1] For halogenated substrates, the halide ions (Cl⁻) generated during the reaction can themselves act as inhibitors.[2] Other common poisons include sulfur compounds, which may be present as impurities in reagents.[3]
-
Fouling/Coking: The deposition of insoluble organic or polymeric materials on the catalyst surface can physically block the active sites. This is more common in reactions run at high concentrations or temperatures.
-
Thermal Degradation (Sintering): At elevated temperatures, the fine palladium nanoparticles on the support can agglomerate into larger, less active particles. This is an irreversible process.
-
Ligand Degradation: The phosphine ligands that are crucial for catalyst activity can themselves degrade under harsh reaction conditions, leading to the formation of inactive palladium species.[4]
Q3: My starting material, this compound, is of high purity. Can it still contribute to catalyst deactivation?
Absolutely. Even with a high-purity substrate, the molecule itself contains features that can lead to catalyst deactivation. The presence of two different types of C-Cl bonds (aryl and benzyl) means that competitive or undesired side reactions can occur. For instance, the relative rates of oxidative addition at the aryl C-Cl versus the benzyl C-Cl bond can influence the formation of palladium intermediates. If undesired intermediates accumulate, they can fall out of the catalytic cycle, leading to a decrease in the concentration of the active catalyst. Furthermore, the fluoride substituent, while generally considered beneficial in promoting certain steps of the catalytic cycle, can also form unreactive anionic species under certain conditions, which may negatively impact the reaction rate.[5]
Part 2: A-to-Z Troubleshooting Guide for Catalyst Deactivation
This section provides a systematic approach to diagnosing and addressing catalyst deactivation in your reactions.
Step 1: Initial System Audit
Before delving into complex catalyst analysis, a thorough review of your experimental setup is essential.
Q4: What immediate experimental parameters should I verify before concluding that my catalyst has deactivated?
A checklist of initial parameters to verify includes:
-
Inert Atmosphere: Ensure that your reaction was conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) species.[6]
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. Trace amounts of water or other impurities can interfere with the catalytic cycle. Verify the purity of all other reagents, especially the base and the coupling partner.
-
Temperature Control: Confirm that the reaction temperature was accurately maintained. Temperature fluctuations can affect reaction rates and promote catalyst degradation.
-
Stirring: Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if solids are present.
Step 2: Post-Reaction Catalyst Analysis
Q5: How can I analyze my spent catalyst to confirm deactivation and identify the root cause?
Characterizing the spent catalyst can provide direct evidence of the deactivation mechanism. The following table outlines key analytical techniques and their applications:
| Analytical Technique | Purpose | Potential Findings Indicating Deactivation |
| ICP-MS or AAS | To quantify metal content. | A lower palladium concentration in the spent catalyst compared to the fresh catalyst suggests leaching of the active metal. |
| TEM or SEM | To visualize catalyst morphology. | Increased particle size indicates sintering. The presence of a coating on the catalyst surface suggests fouling. |
| XPS or EDX | To determine surface elemental composition. | Detection of poisons like sulfur or an increased concentration of chlorine on the surface points to catalyst poisoning. |
| ³¹P NMR Spectroscopy | To identify phosphine ligand species. | The appearance of signals corresponding to oxidized phosphine ligands indicates ligand degradation. |
Step 3: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting catalyst deactivation in your experiments.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Part 3: Proactive Strategies for Prevention and Mitigation
An ounce of prevention is worth a pound of cure. This section focuses on proactive measures to minimize catalyst deactivation.
Q6: How can I select the right catalyst and ligand to minimize deactivation when working with this compound?
The choice of ligand is critical, especially when dealing with less reactive aryl chlorides.[6] Bulky, electron-rich phosphine ligands are essential for promoting the challenging oxidative addition step and stabilizing the active palladium species.[7][8] Consider ligands from the Buchwald or Hartwig classes, such as SPhos, RuPhos, or BrettPhos. These ligands are designed to enhance catalyst stability and activity in demanding cross-coupling reactions.[6] Using pre-formed palladium catalysts (precatalysts) can also be beneficial as they often lead to the more efficient formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[9]
Q7: What are the best practices for setting up my reaction to prevent premature catalyst deactivation?
-
Thorough Degassing: Before starting the reaction, thoroughly degas your solvent and reaction mixture to remove dissolved oxygen.
-
Use of High-Purity Reagents: Ensure all reagents, including the substrate, coupling partner, and base, are of the highest possible purity to avoid introducing catalyst poisons.[3]
-
Optimize Catalyst Loading: While it may be tempting to use a high catalyst loading to drive a difficult reaction, this can sometimes lead to a higher likelihood of side reactions and catalyst agglomeration. It is often better to start with a lower loading (e.g., 1-2 mol%) and optimize from there.
-
Controlled Reaction Temperature: Avoid excessively high temperatures, as this can accelerate thermal degradation (sintering) of the catalyst.[10]
Q8: Can I regenerate a palladium catalyst that has been deactivated in a reaction with this compound?
Regeneration is sometimes possible, but its success depends on the deactivation mechanism.
-
For Fouling/Coking: A common method is to wash the catalyst with appropriate solvents to remove adsorbed organic material.[11] In some cases, calcination (heating to a high temperature in a controlled atmosphere) can burn off carbonaceous deposits, but this carries the risk of sintering.[12]
-
For Halide Poisoning: Washing the catalyst with a basic solution can sometimes remove adsorbed halide ions.[13]
-
For Sintering: Deactivation due to sintering is generally irreversible.
It is important to note that regenerating a homogeneous catalyst from the reaction mixture is often impractical. These regeneration strategies are more applicable to heterogeneous (supported) palladium catalysts.
Part 4: Essential Experimental Protocols
This section provides step-by-step protocols for key procedures mentioned in this guide.
Protocol 1: General Procedure for a Robust Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a starting point for optimizing your reaction and minimizing deactivation.
-
Glassware Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd), and the base (e.g., 1.5-2.0 equivalents) to the reaction vessel.
-
Addition of Reactants: Add this compound (1.0 equivalent) and the coupling partner (e.g., 1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., GC-MS or LC-MS).
Protocol 2: Catalyst Regeneration by Washing
This protocol is a general guideline for attempting to regenerate a supported palladium catalyst deactivated by fouling or poisoning.
-
Catalyst Recovery: After the reaction, filter the reaction mixture to recover the solid catalyst.
-
Solvent Wash: Wash the recovered catalyst sequentially with the reaction solvent, water, and then a suitable organic solvent (e.g., acetone or ethanol) to remove residual reagents and soluble byproducts.
-
Basic Wash (for halide poisoning): If halide poisoning is suspected, wash the catalyst with a dilute aqueous base solution (e.g., 0.1 M Na₂CO₃), followed by a thorough wash with deionized water until the filtrate is neutral.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Activity Test: Test the activity of the regenerated catalyst on a small scale to evaluate the effectiveness of the regeneration process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Identifying Impurities in Commercial 1-Chloro-3-(chloromethyl)-2-fluorobenzene
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for the user's own experimental validation and safety assessment. Always consult the Safety Data Sheet (SDS) and relevant technical documentation before handling any chemical.
This technical guide is designed for researchers, scientists, and drug development professionals who utilize 1-Chloro-3-(chloromethyl)-2-fluorobenzene in their experimental work. It provides a comprehensive troubleshooting framework and answers to frequently asked questions regarding the identification and management of impurities in this commercially available reagent.
Part 1: Troubleshooting Guide — Deciphering Anomalous Experimental Observations
This section addresses common challenges that may arise during the use of this compound, with a focus on impurity-related issues.
Issue 1: Emergence of Unexpected Peaks in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question: My GC-MS analysis of a reaction mixture containing this compound reveals multiple unexpected peaks in addition to my target product. How can I systematically identify the origin of these impurities?
Answer:
The presence of extraneous peaks in a GC-MS chromatogram can be attributed to several factors, including inherent impurities in the starting material, the formation of by-products during your chemical reaction, or degradation of the reagent itself. A methodical approach is essential for accurate identification.
Expert Insight: The synthesis of this compound often involves the chloromethylation of an aromatic precursor.[1][2][3][4] This reaction can generate various isomeric and over-alkylated side products that may persist in the final commercial product.
-
Baseline Analysis of the Commercial Reagent: Prior to initiating your reaction, it is crucial to analyze a neat sample of the commercial this compound using your GC-MS method. This will establish a baseline chromatogram, revealing the impurity profile of the starting material.
-
Mass Spectral Comparison: Carefully compare the mass spectra of the unknown peaks with the mass spectrum of the principal component, this compound. Look for common fragment ions and patterns that could suggest the presence of isomers or structurally related compounds.[5]
-
Consult the Certificate of Analysis (CoA): The supplier's CoA is a valuable resource that often lists known impurities and their typical concentration ranges. Compare the retention times and mass spectral data of your unknown peaks with the information provided in the CoA.
-
Evaluate Potential Reaction By-products: Consider the specific conditions of your reaction. The chloromethyl group is a reactive moiety that can participate in various side reactions. Assess whether the unexpected peaks could correspond to by-products arising from these unintended pathways.
-
Confirmation via Spiking: If you have a hypothesis regarding the identity of a particular impurity, obtain a certified reference standard of that compound. "Spike" your sample with a small amount of the standard and re-analyze it by GC-MS. A significant increase in the peak area of the corresponding unknown will confirm its identity.[6]
Caption: A systematic workflow for the identification of unknown peaks in a GC-MS analysis.
Issue 2: Inconsistent Reaction Yields and Product Purity Across Different Batches
Question: I am observing significant variability in my reaction yields and the purity of my final product when using different batches of this compound. Could impurities be the underlying cause?
Answer:
Yes, inconsistent reaction outcomes are a strong indicator of batch-to-batch variations in the impurity profile of a starting material. Certain impurities can act as catalysts, inhibitors, or competing substrates in your reaction, leading to unpredictable results.
Expert Insight: The presence of residual starting materials from the synthesis, such as 1-chloro-2-fluorobenzene, or the formation of di-substituted by-products can significantly impact reactions where precise stoichiometry is critical.
-
Quantitative Analysis of Incoming Batches: Do not rely solely on the supplier's CoA. It is best practice to perform your own quantitative analysis. Techniques like quantitative NMR (qNMR) or GC with a suitable internal standard can provide a more accurate determination of the purity of each new batch of this compound.
-
Identify and Quantify Key Impurities: Focus on identifying and quantifying impurities that are structurally similar to your reagent or possess reactive functional groups. Common culprits include positional isomers of the monochloromethylated product and dichloromethylated species.
-
Correlate Impurity Levels with Reaction Performance: Create a data table to correlate the concentration of specific impurities in each batch with the observed reaction yield and product purity. This systematic analysis can help to identify the specific impurity that is adversely affecting your reaction.
-
Purification of the Reagent: If a particular impurity is identified as being detrimental to your process, consider purifying the this compound prior to use. Methods such as fractional distillation under reduced pressure can be effective for removing many common impurities.
| Batch Number | Purity by qNMR (%) | Isomer A (%) | Dichloromethylated Impurity (%) | Reaction Yield (%) | Product Purity (%) |
| Batch A-001 | 98.7 | 0.7 | 0.3 | 88 | 99.2 |
| Batch B-002 | 97.5 | 1.4 | 0.6 | 75 | 97.1 |
| Batch C-003 | 99.2 | 0.4 | 0.1 | 93 | 99.6 |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the quality, handling, and analysis of commercial this compound.
Q1: What are the most common impurities found in commercial this compound?
A1: The most prevalent impurities are typically by-products of the manufacturing process and can include:
-
Positional Isomers: Such as 1-Chloro-2-(chloromethyl)-3-fluorobenzene and other isomers that differ in the substitution pattern on the aromatic ring.[7][8][9][10][11]
-
Unreacted Starting Materials: Primarily 1-chloro-2-fluorobenzene or related precursors.[12]
-
Over-alkylation Products: Dichloromethylated derivatives of 1-chloro-2-fluorobenzene.
-
Hydrolysis Products: 1-Chloro-3-(hydroxymethyl)-2-fluorobenzene, which can form upon exposure to moisture.[10]
Q2: How can I purify commercial this compound if necessary?
A2: While many applications can tolerate commercial-grade material, high-purity reagent may be required for sensitive reactions. Fractional distillation under reduced pressure is the most common and effective method for removing non-volatile impurities and separating isomers with different boiling points.
Q3: What are the optimal storage conditions to minimize degradation of this compound?
A3: To prevent the formation of hydrolysis products, this reagent should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It should be kept in a cool, dry place, away from moisture and high temperatures.[10]
Q4: Which analytical techniques are most suitable for comprehensive impurity profiling of this compound?
A4: A multi-technique approach is recommended for a thorough impurity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile impurities, particularly isomers and other halogenated aromatic compounds.[6][13][14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile impurities and can provide excellent quantitative data, especially when using a UV detector. Specific columns, such as those with phenyl-based stationary phases, can offer enhanced selectivity for aromatic isomers.[16][17][18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities.[21][22][23][24][25] Furthermore, quantitative NMR (qNMR) can provide a highly accurate assessment of the reagent's purity without the need for individual impurity standards.
Caption: A logic diagram illustrating a multi-technique approach to comprehensive impurity profiling.
Part 3: References
-
MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from MicroSolv Technology Corporation. --INVALID-LINK--
-
China Manufacturer. (n.d.). 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene. Retrieved from a chlorinated benzene manufacturer in China. --INVALID-LINK--
-
MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from MicroSolv Technology Corporation. --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from SIELC Technologies. --INVALID-LINK--
-
Unknown. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. --INVALID-LINK--
-
Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from Welch Materials. --INVALID-LINK--
-
Google Patents. (n.d.). US4900796A - Process for preparing chloromethylated aromatic materials. Retrieved from Google Patents. --INVALID-LINK--
-
PubChem. (n.d.). 1-Chloro-2-(chloromethyl)-3-fluorobenzene. Retrieved from PubChem. --INVALID-LINK--
-
Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from Agilent Technologies. --INVALID-LINK--
-
ResearchGate. (2015, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from ResearchGate. --INVALID-LINK--
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from Creative Biostructure. --INVALID-LINK--
-
ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds. Retrieved from ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Retrieved from ResearchGate. --INVALID-LINK--
-
SCION Instruments. (n.d.). Identifying and Quantifying Impurities in Chemical Products. Retrieved from SCION Instruments. --INVALID-LINK--
-
Sunway Pharm Ltd. (n.d.). 1-Chloro-2-(chloromethyl)-3-fluorobenzene - CAS:55117-15-2. Retrieved from Sunway Pharm Ltd. --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2). Retrieved from ChemicalBook. --INVALID-LINK--
-
Chem-Impex. (n.d.). 1-Chloro-3-fluorobenzene. Retrieved from Chem-Impex. --INVALID-LINK--
-
BLD Pharm. (n.d.). 456-42-8|1-(Chloromethyl)-3-fluorobenzene. Retrieved from BLD Pharm. --INVALID-LINK--
-
Matrix Fine Chemicals. (n.d.). 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2. Retrieved from Matrix Fine Chemicals. --INVALID-LINK--
-
Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from ACS Publications. --INVALID-LINK--
-
Google Patents. (n.d.). US4562280A - Chloromethylation of deactivated aromatic compounds. Retrieved from Google Patents. --INVALID-LINK--
-
Chemical & Engineering News. (2010, September 6). Calculated NMR Approach Improves Isomer Identification. Retrieved from Chemical & Engineering News. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich. --INVALID-LINK--
-
Organic Reactions. (n.d.). Chloromethylation of Aromatic Compounds. Retrieved from Organic Reactions. --INVALID-LINK--
-
PubMed. (1980, October 15). Chemical structure and biodegradability of halogenated aromatic compounds. Conversion of chlorinated muconic acids into maleoylacetic acid. Retrieved from PubMed. --INVALID-LINK--
-
Seqens. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from Seqens. --INVALID-LINK--
-
Multichem Exports. (n.d.). 3-Fluorobenzyl chloride. Retrieved from Multichem Exports. --INVALID-LINK--
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-3-fluoro-. Retrieved from NIST WebBook. --INVALID-LINK--
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from JEOL Ltd. --INVALID-LINK--
-
NIST. (n.d.). Benzene, 1-chloro-3-(chloromethyl)-. Retrieved from NIST WebBook. --INVALID-LINK--
-
LabRulez GCMS. (n.d.). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Atmosphere around Metallurgical Plants by 7250 High-resolution GC/Q-TOF. Retrieved from LabRulez GCMS. --INVALID-LINK--
-
Agilent. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from Agilent Technologies. --INVALID-LINK--
-
Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Retrieved from Alfa Chemistry. --INVALID-LINK--
-
NIH. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Retrieved from National Institutes of Health. --INVALID-LINK--
-
DTIC. (n.d.). NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. Retrieved from Defense Technical Information Center. --INVALID-LINK--
References
- 1. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 4. organicreactions.org [organicreactions.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 7. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 8. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Chloro-2-(chloromethyl)-3-fluorobenzene - CAS:55117-15-2 - Sunway Pharm Ltd [3wpharm.com]
- 10. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2 [matrix-fine-chemicals.com]
- 12. chemimpex.com [chemimpex.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 17. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 18. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 19. pp.bme.hu [pp.bme.hu]
- 20. welch-us.com [welch-us.com]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. Calculated NMR Approach Improves Isomer Identification | Science & Technology | Chemical & Engineering News [pubsapp.acs.org:6443]
- 23. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 24. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Chloro-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-(chloromethyl)-2-fluorobenzene is a substituted aromatic compound of interest in synthetic chemistry and drug discovery due to its potential as a versatile building block. The precise arrangement of chloro, chloromethyl, and fluoro substituents on the benzene ring gives rise to a unique electronic and steric environment, making NMR spectroscopy an indispensable tool for its unambiguous characterization. This guide will delve into the expected ¹H and ¹³C NMR spectral features, providing a detailed rationale for the predicted chemical shifts and coupling constants.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination. The following methodology is recommended for the analysis of halogenated aromatic compounds like this compound.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the sample and has minimal signal overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Filtration : Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 4 seconds | 1.5 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
Spectral Analysis and Comparison
Due to the unavailability of experimental spectra for this compound, we will analyze the spectra of its isomer, 1-Chloro-2-(chloromethyl)-3-fluorobenzene , and use this as a basis for predicting the spectral characteristics of our target molecule.
Molecular Structures:
Caption: Molecular structures of the target compound and its analyzed isomer.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the benzylic protons of the chloromethyl group.
Analysis of 1-Chloro-2-(chloromethyl)-3-fluorobenzene (Isomer):
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| H4 | 7.15 - 7.25 | ddd | J(H-H) ≈ 8.0, J(H-F) ≈ 6.0, J(H-H) ≈ 1.5 |
| H5 | 7.30 - 7.40 | t | J(H-H) ≈ 8.0 |
| H6 | 7.05 - 7.15 | ddd | J(H-H) ≈ 8.0, J(H-F) ≈ 1.5, J(H-H) ≈ 1.0 |
| CH₂Cl | 4.70 - 4.80 | s | - |
Predicted ¹H NMR Spectrum for this compound (Target):
For our target molecule, the positions of the substituents are altered, which will influence the chemical shifts and coupling patterns of the aromatic protons.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) | Rationale |
| H4 | 7.20 - 7.30 | dd | J(H-H) ≈ 8.0, J(H-H) ≈ 1.5 | Ortho to a chloro group and para to a chloromethyl group. |
| H5 | 7.00 - 7.10 | t | J(H-H) ≈ 8.0 | Ortho to two chloro-containing groups. |
| H6 | 7.10 - 7.20 | dd | J(H-H) ≈ 8.0, J(H-F) ≈ 8.0 | Ortho to a fluoro group and meta to a chloromethyl group. |
| CH₂Cl | 4.60 - 4.70 | d | J(H-F) ≈ 2.0 | Benzylic protons with potential four-bond coupling to fluorine. |
Causality Behind Predicted Shifts and Couplings:
-
Electronegativity: The fluorine atom is the most electronegative, causing a downfield shift for the ortho proton (H6). The chlorine atom also has a deshielding effect.
-
Anisotropic Effects: The aromatic ring current deshields all aromatic protons.
-
Spin-Spin Coupling:
-
¹H-¹H Coupling: Protons on adjacent carbons (ortho) will show large couplings (7-9 Hz). Meta coupling is smaller (1-3 Hz), and para coupling is often not resolved.
-
¹H-¹⁹F Coupling: Coupling between protons and fluorine is observed over multiple bonds. Ortho coupling is typically the largest (7-10 Hz), followed by meta (5-7 Hz) and para (1-3 Hz). The benzylic protons may exhibit a small four-bond coupling to the fluorine atom.
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments can help distinguish between CH, CH₂, and CH₃ groups.
Analysis of 1-Chloro-2-(chloromethyl)-3-fluorobenzene (Isomer):
| Carbon | Chemical Shift (δ, ppm) (Predicted) | C-F Coupling (J, Hz) (Predicted) |
| C1 | 132 - 134 | d, J ≈ 4-6 |
| C2 | 128 - 130 | d, J ≈ 2-4 |
| C3 | 160 - 163 | d, J ≈ 245-255 |
| C4 | 118 - 120 | d, J ≈ 20-25 |
| C5 | 129 - 131 | d, J ≈ 3-5 |
| C6 | 125 - 127 | s |
| CH₂Cl | 40 - 42 | s |
Predicted ¹³C NMR Spectrum for this compound (Target):
| Carbon | Chemical Shift (δ, ppm) (Predicted) | C-F Coupling (J, Hz) (Predicted) | Rationale |
| C1 | 134 - 136 | d, J ≈ 15-20 | Attached to chlorine and ortho to fluorine. |
| C2 | 158 - 161 | d, J ≈ 240-250 | Directly bonded to fluorine. |
| C3 | 126 - 128 | d, J ≈ 4-6 | Attached to the chloromethyl group and ortho to fluorine. |
| C4 | 128 - 130 | s | Para to fluorine. |
| C5 | 126 - 128 | d, J ≈ 3-5 | Meta to fluorine and ortho to chlorine. |
| C6 | 124 - 126 | s | Ortho to chlorine. |
| CH₂Cl | 42 - 44 | d, J ≈ 2-4 | Benzylic carbon with potential three-bond coupling to fluorine. |
Causality Behind Predicted Shifts and Couplings:
-
Direct C-F Bonding: The carbon directly attached to the fluorine atom (C2) will have a significantly downfield chemical shift and a very large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).
-
Substituent Effects: The electron-withdrawing effects of the chlorine and fluorine atoms will generally deshield the aromatic carbons. The chloromethyl group has a milder effect.
-
Multi-bond C-F Coupling: Carbons that are two (²JCF) or three (³JCF) bonds away from the fluorine atom will exhibit smaller couplings, which are invaluable for confirming assignments.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for detailed structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula. | Does not provide information on isomerism. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-Cl, C-F, C-H bonds). | Fast and simple. | Provides limited information on the overall structure. |
| X-ray Crystallography | Precise 3D molecular structure. | Unambiguous structural determination. | Requires a single crystal of suitable quality. |
Workflow for Structural Elucidation:
Caption: A logical workflow for the elucidation of molecular structures.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is paramount for the unambiguous characterization of this compound. By leveraging predictive principles and comparative data from a close structural isomer, this guide provides a detailed framework for interpreting the complex spectral features arising from the interplay of the chloro, chloromethyl, and fluoro substituents. A systematic approach, combining 1D and potentially 2D NMR experiments, alongside complementary analytical techniques, ensures the confident structural assignment of this and other similarly complex organic molecules, which is a critical step in research and development.
A Comparative Guide to the Mass Spectrometry Analysis of 1-Chloro-3-(chloromethyl)-2-fluorobenzene
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This guide provides an in-depth technical comparison of mass spectrometry (MS) ionization techniques for the analysis of 1-Chloro-3-(chloromethyl)-2-fluorobenzene (CAS 55117-15-2), a key halogenated intermediate in pharmaceutical and agrochemical synthesis.[1][2] We objectively evaluate the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS), Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS), and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS). Through a discussion of ionization principles, predicted fragmentation patterns, and detailed experimental protocols, this document serves as a practical resource for method development, structural elucidation, and quantitative analysis of this and structurally similar compounds.
Introduction: The Analytical Challenge
This compound, also known as 2-Chloro-6-fluorobenzyl chloride, is a substituted toluene derivative whose utility in organic synthesis is predicated on its specific pattern of halogenation.[3] Verifying the identity, purity, and stability of such intermediates is critical. Mass spectrometry is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.
The choice of ionization method is the most critical parameter in MS analysis, as it dictates how the analyte is converted into gas-phase ions. The physicochemical properties of this compound—a volatile, relatively non-polar, neutral molecule—present a clear case study for selecting the most appropriate technique.[4][5] This guide compares the "hard" ionization of EI with the "soft" ionization techniques of APCI and ESI to provide a definitive recommendation for its analysis.
Analyte Profile: this compound
| Property | Value | Source |
| IUPAC Name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | [1] |
| CAS Number | 55117-15-2 | [1] |
| Molecular Formula | C₇H₅Cl₂F | [1] |
| Molecular Weight | 179.02 g/mol | [1] |
| Boiling Point | 208-210 °C | [5] |
| Physical State | Clear, colorless to light yellow liquid | [4] |
| Polarity | Low polarity, insoluble in water | [4] |
| Structure | ![]() |
Comparative Analysis of Ionization Techniques
The efficacy of a mass spectrometry technique is fundamentally tied to the ionization efficiency of the target analyte. Here, we evaluate three common ionization methods.
Gas Chromatography-Electron Ionization (GC-EI-MS)
Electron Ionization is a classic, high-energy technique that bombards gaseous analytes with energetic electrons (typically 70 eV), causing ionization and subsequent, extensive fragmentation.[6]
-
Principle of Causality: Due to its volatility and thermal stability, this compound is an ideal candidate for GC-MS.[7][8] The high energy of EI ensures ionization and produces a rich, reproducible fragmentation pattern. This pattern serves as a chemical "fingerprint," which is invaluable for unambiguous structural confirmation and for identifying impurities by referencing spectral libraries like the NIST database.[8] The fragmentation is predictable, governed by the relative stability of the resulting carbocations and neutral losses.[9][10]
-
Expected Performance: GC-EI-MS is predicted to be the most effective technique for qualitative analysis. The molecular ion (M⁺˙) will be observable, and its unique isotopic signature, arising from the two chlorine atoms (³⁵Cl and ³⁷Cl), provides a powerful validation tool. The high degree of fragmentation yields definitive structural information.[11]
Liquid Chromatography-Atmospheric Pressure Chemical Ionization (LC-APCI-MS)
APCI is a gas-phase ionization technique that is well-suited for compounds that are less polar and more volatile than those typically analyzed by ESI.[12][13] It is an excellent interface for LC-MS when analyzing thermally stable compounds.[14][15]
-
Principle of Causality: In APCI, the analyte is vaporized in a heated nebulizer and then ionized via ion-molecule reactions with a reagent gas plasma generated by a corona discharge.[16] For a non-polar molecule like this compound, which lacks acidic or basic sites for efficient ESI, APCI provides a robust alternative for LC-MS analysis.[12] It bridges the gap between the high-energy fragmentation of EI and the often-absent ionization of ESI for such compounds.
-
Expected Performance: APCI is expected to generate a strong signal, primarily of the protonated molecule [M+H]⁺ or the radical cation M⁺˙. While considered a "soft" ionization technique, some in-source fragmentation can be induced by adjusting instrumental parameters, providing a degree of structural information without the extensive fragmentation seen in EI. This makes it a strong candidate for quantitative analysis via LC-MS.[15]
Liquid Chromatography-Electrospray Ionization (LC-ESI-MS)
ESI is a soft ionization technique that generates ions from solution, making it ideal for polar, labile, and large molecules.[17]
-
Principle of Causality: ESI relies on the analyte existing as an ion in solution or being readily protonated or deprotonated.[18] Neutral, non-polar compounds like this compound have very low proton affinity and are not easily ionized in solution.[19] Therefore, standard ESI methods are fundamentally unsuitable for this analyte. Detection is only possible through derivatization or the formation of adducts (e.g., with metal ions), but this process is often inefficient and not ideal for routine analysis.[19]
-
Expected Performance: Negligible to very low ionization efficiency is expected in both positive and negative ESI modes. The technique is not recommended for the direct analysis of this compound. The lack of a suitable ionization mechanism makes it a poor choice compared to EI and APCI.[6]
Head-to-Head Performance Summary
| Parameter | GC-EI-MS | LC-APCI-MS | LC-ESI-MS |
| Ionization Principle | Electron Bombardment (Gas) | Chemical Ionization (Gas) | Ion Evaporation (Liquid) |
| Analyte Suitability | Excellent | Good | Poor |
| Sample Introduction | Gas Chromatography | Liquid Chromatography | Liquid Chromatography |
| Molecular Ion Abundance | Low to Moderate | High | Very Low / Absent |
| Degree of Fragmentation | Extensive & Informative | Low to Moderate (Tunable) | Very Low / None |
| Primary Application | Structural Elucidation, Identification | Quantification, Screening | Unsuitable for this analyte |
| Key Advantage | Rich, reproducible spectral fingerprint | Good sensitivity for non-polar analytes in LC-MS | N/A |
| Key Limitation | Requires volatile/thermally stable analytes | Less structural info than EI | Poor ionization for non-polar, neutral molecules |
Predicted Fragmentation & Visualized Pathways
The most informative spectrum is expected from GC-EI-MS analysis. The presence of two chlorine atoms will result in a characteristic isotopic pattern for any chlorine-containing fragment, with M, M+2, and M+4 peaks in an approximate 9:6:1 ratio.[11]
Predicted Key Fragments (EI-MS)
| m/z (for ³⁵Cl) | Proposed Fragment | Neutral Loss | Comments |
| 178, 180, 182 | [C₇H₅Cl₂F]⁺˙ | - | Molecular Ion (M⁺˙) |
| 143, 145 | [C₇H₅ClF]⁺ | Cl˙ | Loss of the benzylic chlorine radical is highly favored. |
| 125, 127 | [C₆H₃ClF]⁺ | CH₂Cl˙ + H | Complex rearrangement and loss. |
| 109 | [C₆H₄F]⁺ | CCl₂, H | Loss of both chlorine atoms. |
| 91 | [C₇H₇]⁺ | Cl₂, F, H | Formation of stable tropylium ion, common in toluene derivatives.[10] |
Visualized EI Fragmentation Pathway
The following diagram illustrates the primary fragmentation cascade initiated by electron ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
The following protocols are self-validating systems designed for robust and reproducible analysis.
Protocol for GC-EI-MS Analysis
Objective: To achieve high-resolution separation and generate a detailed fragmentation spectrum for structural identification.
-
Sample Preparation: Prepare a 100 µg/mL stock solution in methanol. Dilute to a working concentration of 1-10 µg/mL in methanol.
-
GC System: Agilent 8890 GC (or equivalent).
-
Inlet: Split/Splitless, 250 °C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Oven Program: Initial 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS System: Agilent 5977B MSD (or equivalent).
-
Interface Temp: 280 °C.
-
Ion Source: Electron Ionization (EI), 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40-300 m/z.
-
Solvent Delay: 3 min.
-
-
Data Analysis: Compare the acquired spectrum against the NIST Mass Spectral Library for confirmation. Analyze the isotopic patterns for all chlorine-containing fragments.
Protocol for LC-APCI-MS Analysis
Objective: To develop a quantitative method suitable for high-throughput screening.
-
Sample Preparation: Prepare a 100 µg/mL stock solution in acetonitrile. Prepare calibration standards in the range of 1-500 ng/mL using a 50:50 acetonitrile:water mobile phase.
-
LC System: Waters ACQUITY UPLC (or equivalent).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 5 min, hold 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS System: Sciex Triple Quad 6500+ (or equivalent).
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Vaporizer Temp: 400 °C.
-
Corona Current: 5 µA.
-
Scan Mode: Full scan (100-250 m/z) for method development; transition to Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion [M+H]⁺ to a stable product ion.
-
Experimental Workflow Diagram
Caption: General workflow for MS analysis of the target compound.
Conclusion and Recommendations
For the comprehensive analysis of this compound, the choice of ionization technique is dictated by the analyte's physicochemical properties.
-
Primary Recommendation (Qualitative Analysis): GC-EI-MS is the superior method for structural elucidation and definitive identification. Its ability to handle volatile compounds and produce a detailed, reproducible fragmentation pattern, complete with a clear isotopic signature, makes it the gold standard.
-
Secondary Recommendation (Quantitative Analysis): LC-APCI-MS is a highly effective and robust method for quantification, particularly in complex matrices where liquid chromatographic separation is advantageous. It provides excellent sensitivity for this moderately non-polar compound.
-
Not Recommended: LC-ESI-MS is unsuitable for the direct analysis of this compound due to its neutral, non-polar nature, which leads to extremely poor ionization efficiency.
By selecting the appropriate methodology, researchers can ensure the generation of accurate, reliable, and informative data, upholding the rigorous standards of scientific integrity in pharmaceutical and chemical development.
References
- 1. 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2 [matrix-fine-chemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-6-fluorobenzyl chloride [webbook.nist.gov]
- 4. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dem.ri.gov [dem.ri.gov]
- 8. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 13. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 14. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 15. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of 1-Chloro-3-(chloromethyl)-2-fluorobenzene: A GC-MS Deep Dive
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 1-Chloro-3-(chloromethyl)-2-fluorobenzene, a key building block in complex syntheses, rigorous purity assessment is critical to prevent the carryover of potentially harmful impurities into the final drug product.[1][2][3] This guide provides an in-depth evaluation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose. We will dissect the causality behind the methodological choices and present a head-to-head comparison with an orthogonal High-Performance Liquid Chromatography (HPLC) technique, supported by experimental data to guide researchers in making informed analytical decisions.
The Analytical Challenge: Why Purity Matters
This compound is a halogenated aromatic compound. Its synthesis can potentially generate a variety of impurities, including:
-
Positional Isomers: Compounds with the same molecular formula but different arrangements of substituents on the benzene ring. These can have similar physical properties, making them difficult to separate.
-
Process-Related Impurities: Unreacted starting materials, by-products from side reactions, or intermediates.
-
Degradation Products: Impurities formed during storage or under stress conditions.
An effective analytical method must possess the specificity to separate and the sensitivity to detect these impurities at trace levels, in line with regulatory expectations set by bodies like the International Council for Harmonisation (ICH).[1][4][5]
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds, making it an ideal choice for this analyte.[6][7][8] The gas chromatograph provides high-resolution separation, while the mass spectrometer offers definitive identification based on mass-to-charge ratio and fragmentation patterns.[9][10]
Expert Rationale for Method Selection
The choice of GC-MS is predicated on the physicochemical properties of this compound. Its predicted boiling point (approx. 208°C) and thermal stability make it amenable to volatilization in the GC inlet without degradation.[11] Furthermore, the mass spectrometer provides an orthogonal detection method to traditional UV or flame ionization detectors, offering unparalleled specificity for impurity identification, a critical requirement outlined in ICH Q2(R1) guidelines.[4][5][12]
Visualizing the GC-MS Workflow
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. omicsonline.org [omicsonline.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
A Comparative Guide to the Reactivity of 1-Chloro-3-(chloromethyl)-2-fluorobenzene and Its Positional Isomers
This guide provides an in-depth technical comparison of the chemical reactivity of 1-Chloro-3-(chloromethyl)-2-fluorobenzene and its key positional isomers. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the nuanced interplay of electronic and steric effects that govern the reactivity at both the benzylic and aromatic positions. By synthesizing theoretical principles with actionable experimental protocols, this guide aims to empower chemists to make informed decisions in synthetic planning and reaction optimization.
Introduction: The Structural and Synthetic Context
Substituted benzyl halides are cornerstone building blocks in organic synthesis, prized for their utility in introducing benzylic moieties into a wide array of molecules. The reactivity of these compounds, however, is not uniform; it is exquisitely controlled by the nature and position of substituents on the aromatic ring. This compound presents a fascinating case study, featuring three distinct substituents—a chloromethyl group, a chlorine atom, and a fluorine atom—each exerting unique electronic and steric influences.
Understanding the comparative reactivity of this compound and its isomers is critical for applications where regioselectivity and reaction kinetics are paramount, such as in the synthesis of complex pharmaceutical intermediates and agrochemicals. This guide will dissect the reactivity at the two primary reactive sites: the benzylic carbon of the chloromethyl group and the halogen-substituted carbons of the aromatic ring.
Theoretical Framework: Principles of Reactivity
The reactivity of these isomers is primarily dictated by two types of reactions: nucleophilic substitution at the benzylic carbon and nucleophilic aromatic substitution (SNAr) at the ring carbons.
Reactivity at the Benzylic Carbon (-CH₂Cl)
The chloromethyl group is a primary benzylic halide, highly susceptible to nucleophilic substitution.[1] This reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 pathways.
-
Sₙ2 Mechanism: Involves a backside attack by a nucleophile in a single, concerted step. The reaction rate is sensitive to the electrophilicity of the benzylic carbon and steric hindrance around the reaction center. Electron-withdrawing groups (EWGs) on the ring increase the partial positive charge on the benzylic carbon, accelerating the reaction.[1]
-
Sₙ1 Mechanism: Proceeds through a two-step process involving the formation of a resonance-stabilized benzylic carbocation. The rate is determined by the stability of this intermediate. Electron-donating groups (EDGs) stabilize the carbocation, accelerating the reaction, while EWGs destabilize it and retard the rate.[1][2]
Electronic Effects of Substituents
The chloro and fluoro substituents modulate reactivity through a combination of inductive and resonance effects.[3][4]
-
Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density through the sigma bond framework. This effect deactivates the ring towards electrophilic attack but increases the electrophilicity of carbon atoms, including the benzylic carbon. The strength of the inductive effect is F > Cl.[5]
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the π-system of the benzene ring. This effect increases electron density at the ortho and para positions. The efficacy of this donation depends on the overlap between the halogen's p-orbital and the ring's π-system, with the overlap being most effective for fluorine (2p-2p overlap) compared to chlorine (3p-2p overlap).[5]
For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution but ortho, para-directing.[3][6] In the context of nucleophilic substitution at the benzylic carbon, these effects collectively determine the electronic environment of the reaction center.
Reactivity at the Aromatic Ring (SNAr)
Aryl halides are typically unreactive towards nucleophilic substitution.[7][8] However, the presence of strong electron-withdrawing groups ortho or para to the leaving group can activate the ring for Nucleophilic Aromatic Substitution (SNAr).[9][10] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[10] The stability of this complex is the key determinant of the reaction rate. Both -F and -Cl are EWGs that can facilitate SNAr, with their activating ability depending on their position relative to each other and the incoming nucleophile.
Comparative Reactivity Analysis of Isomers
Let us compare the title compound with three of its structural isomers to illustrate the principles discussed. The primary focus will be on the more facile reaction: nucleophilic substitution at the benzylic carbon.
Isomers Under Comparison:
-
Target: this compound
-
Isomer A: 4-Chloro-2-(chloromethyl)-1-fluorobenzene
-
Isomer B: 2-Chloro-4-(chloromethyl)-1-fluorobenzene
-
Isomer C: 1-Chloro-4-(chloromethyl)-2-fluorobenzene
Analysis of Reactivity at the Benzylic Carbon
For Sₙ2 reactions, which are typical for primary benzylic halides, reactivity is enhanced by electron-withdrawing effects that increase the electrophilicity of the benzylic carbon.
-
Target Compound (this compound):
-
The -F group is ortho to the -CH₂Cl group.
-
The -Cl group is meta to the -CH₂Cl group.
-
Both halogens exert a strong inductive pull. The ortho fluorine will have a particularly potent electron-withdrawing effect on the benzylic position, significantly increasing its electrophilicity. The meta chlorine also contributes via induction. This isomer is expected to be highly reactive in Sₙ2 reactions.
-
-
Isomer A (4-Chloro-2-(chloromethyl)-1-fluorobenzene):
-
The -F group is ortho to the -CH₂Cl group.
-
The -Cl group is para to the -CH₂Cl group.
-
The ortho fluorine provides strong inductive withdrawal. The para chlorine also withdraws inductively but donates weakly via resonance. The net effect is strong activation towards Sₙ2 attack, likely comparable to or slightly less than the target compound, as the resonance donation from the para-Cl slightly counteracts the withdrawal.
-
-
Isomer B (2-Chloro-4-(chloromethyl)-1-fluorobenzene):
-
The -F group is meta to the -CH₂Cl group.
-
The -Cl group is ortho to the -CH₂Cl group.
-
The ortho chlorine provides strong inductive withdrawal. The meta fluorine also contributes a strong inductive effect. This combination results in significant activation, making it highly reactive. Comparing it to the Target, the ortho-Cl is less inductively withdrawing than an ortho-F, but the meta-F is more withdrawing than a meta-Cl. The overall reactivity is expected to be very high, potentially similar to the target compound.
-
-
Isomer C (1-Chloro-4-(chloromethyl)-2-fluorobenzene):
-
The -F group is meta to the -CH₂Cl group.
-
The -Cl group is para to the -CH₂Cl group.
-
Here, neither halogen is in the ortho position to provide maximal inductive withdrawal. The inductive effects from the meta and para positions are attenuated. This isomer is therefore predicted to be the least reactive of the four in an Sₙ2 reaction.
-
| Compound | Substituent Positions relative to -CH₂Cl | Key Electronic Influences | Predicted Relative Sₙ2 Reactivity |
| Target | -F (ortho), -Cl (meta) | Strongest inductive withdrawal from ortho-F. | Very High (Rank 1, tie) |
| Isomer B | -Cl (ortho), -F (meta) | Strong inductive withdrawal from ortho-Cl and meta-F. | Very High (Rank 1, tie) |
| Isomer A | -F (ortho), -Cl (para) | Strong inductive withdrawal from ortho-F, slightly offset by +R from para-Cl. | High (Rank 3) |
| Isomer C | -F (meta), -Cl (para) | No ortho substituent; weaker overall inductive pull at the benzylic site. | Moderate (Rank 4) |
Analysis of Aromatic Ring Reactivity (SNAr)
SNAr reactivity requires stabilization of the negative charge in the Meisenheimer intermediate, which is best achieved by EWGs at the ortho and/or para positions relative to the leaving group.
-
In all isomers, both -Cl and -F are potential leaving groups. The C-F bond is significantly stronger than the C-Cl bond; however, fluorine is much more electronegative and a better SNAr activating group.[11] The rate-determining step is typically the attack of the nucleophile, which is favored by the greater electron withdrawal of fluorine.[11] Therefore, substitution of -Cl is generally kinetically favored over -F, but the overall reactivity depends on the positions of the other activating groups.
-
For substitution of the chlorine atom, isomers where the fluorine atom is ortho or para to the chlorine will be most activated.
-
Target (F is ortho to Cl): Highly activated for SNAr at the chlorine position.
-
Isomer C (F is ortho to Cl): Highly activated for SNAr at the chlorine position.
-
-
For substitution of the fluorine atom, isomers where the chlorine atom is ortho or para to the fluorine will be most activated.
-
Target (Cl is ortho to F): Highly activated for SNAr at the fluorine position.
-
Isomer A (Cl is meta to F): Less activated for SNAr at the fluorine position.
-
Overall, SNAr reactions require harsh conditions (strong base, high temperature) and are significantly less favorable than substitution at the highly reactive benzylic site.[7][12]
Experimental Design: Comparative Kinetic Analysis
To empirically validate the predicted reactivity at the benzylic position, a comparative kinetic study can be performed. The Finkelstein reaction, a classic Sₙ2 process, provides a straightforward method for this analysis.
Protocol: Comparative Finkelstein Reaction of Isomers
Objective: To determine the relative reaction rates of this compound and its isomers with sodium iodide in acetone.
Materials:
-
This compound and its isomers (A, B, C)
-
Anhydrous Acetone (HPLC grade)
-
Sodium Iodide (NaI), dried
-
Internal Standard (e.g., dodecane or tetradecane)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vials with magnetic stir bars
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or HPLC system.
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M solution of NaI in anhydrous acetone.
-
For each isomer, prepare a 0.1 M stock solution in anhydrous acetone containing a known concentration of the internal standard.
-
-
Kinetic Run:
-
Equilibrate separate, sealed reaction vials containing 5.0 mL of the NaI stock solution to a constant temperature (e.g., 40 °C) in a water bath or heating block.
-
To initiate the reaction, rapidly inject 5.0 mL of an equilibrated isomer stock solution into a corresponding NaI vial (final concentration of each reactant will be 0.05 M). Start a timer immediately.
-
Run parallel reactions for all four isomers to ensure identical conditions.
-
-
Reaction Monitoring:
-
At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 0.5 mL aliquot from each reaction vial.
-
Immediately quench the aliquot in a vial containing 1.0 mL of a cold diethyl ether/water (1:1) mixture to stop the reaction and partition the components.
-
Analyze the organic layer by GC-FID or HPLC to quantify the disappearance of the starting benzyl chloride isomer relative to the internal standard.
-
-
Data Analysis:
-
Plot ln([Isomer]/[Initial Isomer]) versus time for each isomer.
-
The slope of this line will be equal to -k_obs (the pseudo-first-order rate constant).
-
Compare the k_obs values to determine the relative reactivity of the isomers.
-
Workflow and Mechanism Diagrams
Below are diagrams illustrating the key mechanisms and the experimental workflow.
Caption: Generalized Sₙ2 mechanism at the benzylic carbon.
Caption: Generalized SNAr addition-elimination mechanism.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Video: Nucleophilic Aromatic Substitution: Elimination–Addition [jove.com]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzyl Chlorides for Synthetic Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the choice of a starting material can dictate the success and efficiency of a synthetic route. Benzyl chlorides are foundational building blocks, prized for the reactivity of their benzylic carbon. The strategic introduction of fluorine onto the aromatic ring of these molecules has emerged as a powerful tool for modulating their properties and reactivity.[1][2] This guide provides an in-depth comparison of fluorinated and non-fluorinated benzyl chlorides, offering field-proven insights and experimental considerations for researchers, scientists, and drug development professionals.
The Fundamental Influence of Fluorine Substitution
Fluorine is the most electronegative element, and its incorporation into an organic molecule imparts profound electronic effects. Unlike other halogens, fluorine exhibits a dual nature: a powerful electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance (mesomeric) effect (+M).[3][4] This duality is key to understanding the altered behavior of fluorinated benzyl chlorides compared to their non-fluorinated parent compound.
-
Inductive Effect (-I): The high electronegativity of fluorine pulls electron density away from the benzene ring through the sigma bond network. This effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring.[3] This effect is most pronounced when fluorine is at the ortho or para position relative to the chloromethyl group.
The net electronic impact of a fluorine substituent is a delicate balance of these two opposing forces. This balance directly influences the electrophilicity of the benzylic carbon and the stability of potential reaction intermediates, thereby controlling the reaction pathway and rate.
Comparative Physicochemical and Reactivity Profile
The introduction of fluorine alters not just the electronic environment but also key physical properties that are critical for experimental design.
| Property | Benzyl Chloride | 4-Fluorobenzyl Chloride | Scientific Rationale & Causality |
| Molecular Weight | 126.58 g/mol | 144.57 g/mol [5] | Addition of a fluorine atom. |
| Boiling Point | 179 °C | 176-177 °C[6] | While fluorination increases molecular weight, it can decrease intermolecular forces (van der Waals), leading to comparable or slightly lower boiling points. |
| Dipole Moment | ~1.85 D | ~1.76 D | The C-F bond is highly polar, but its vector opposes the C-Cl bond vector in the para position, leading to a slight decrease in the overall molecular dipole moment. |
| Hammett Constant (σp) | 0.00 (Reference) | +0.05[7] | The positive value indicates a net electron-withdrawing effect at the para position, which influences reaction rates.[8][9] This value reflects the dominance of the inductive effect over the resonance effect for fluorine. |
| Reactivity in S_N1 Reactions | High | Generally Lower | The benzylic carbocation intermediate is destabilized by the net electron-withdrawing fluorine substituent, slowing the rate of ionization.[10] |
| Reactivity in S_N2 Reactions | High | Generally Higher | The strong inductive effect (-I) of fluorine increases the partial positive charge (electrophilicity) on the benzylic carbon, making it a more attractive target for nucleophiles.[11] |
Expert Insight: The choice between an S_N1 and S_N2 pathway for benzyl chlorides is highly dependent on reaction conditions (solvent, nucleophile strength).[12][13] For a para-fluorobenzyl chloride, the destabilization of the carbocation makes an S_N1 pathway less favorable than for unsubstituted benzyl chloride. Conversely, the enhanced electrophilicity of the benzylic carbon can accelerate an S_N2 reaction, assuming steric hindrance is not a factor. This predictable modulation of reactivity is a key advantage of using fluorinated analogues.
Application in Modern Chemistry
The unique properties conferred by fluorine make these compounds highly valuable intermediates in several high-tech fields.
-
Non-Fluorinated Benzyl Chloride: Remains a workhorse in organic synthesis for introducing a simple benzyl group, widely used in protecting group strategies and the synthesis of fragrances and other bulk chemicals.
-
Fluorinated Benzyl Chlorides: These are indispensable in the development of next-generation fine chemicals.[1]
-
Pharmaceuticals: Fluorine substitution is a cornerstone of modern drug design. It can enhance metabolic stability (due to the strength of the C-F bond), improve bioavailability by increasing lipophilicity, and optimize binding affinity to biological targets.[1][2][14] Consequently, fluorinated benzyl chlorides are key building blocks for anticancer, cardiovascular, and CNS-active drug candidates.[1][15]
-
Agrochemicals: Similar to pharmaceuticals, fluorination can improve the potency and persistence of herbicides, fungicides, and insecticides.[1]
-
Advanced Materials: The unique electronic properties are leveraged in the synthesis of dyes, polymers, and electronic materials.[1][16]
-
Comparative Experimental Protocol: Nucleophilic Substitution
To provide a tangible comparison, this section details a self-validating protocol for the nucleophilic substitution of benzyl chloride and 4-fluorobenzyl chloride with sodium azide. This reaction is a reliable benchmark for S_N2 reactivity.
Workflow Overview
Materials and Reagents
-
Benzyl chloride (Reagent Grade, ≥99%)
-
4-Fluorobenzyl chloride (Reagent Grade, ≥99%)
-
Sodium azide (NaN₃) (Reagent Grade, ≥99.5%) - Caution: Highly Toxic!
-
Acetone (ACS Grade)
-
Ethyl acetate (ACS Grade)
-
Deionized Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Round-bottom flasks, magnetic stir bars, reflux condensers
Step-by-Step Procedure
CAUTION: Sodium azide is acutely toxic. All operations must be performed in a certified chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Avoid contact with acids, which liberates highly toxic hydrazoic acid gas.
-
Setup: Two identical 50 mL round-bottom flasks are equipped with magnetic stir bars and reflux condensers. Label them "Benzyl Chloride" and "4-Fluorobenzyl Chloride".
-
Reagent Preparation: In each flask, dissolve sodium azide (1.2 equivalents, e.g., 780 mg, 12.0 mmol) in 10 mL of deionized water. Add 10 mL of acetone to create a biphasic system.
-
Substrate Addition: To the "Benzyl Chloride" flask, add benzyl chloride (1.0 equivalent, e.g., 1.27 g, 10.0 mmol). To the "4-Fluorobenzyl Chloride" flask, add 4-fluorobenzyl chloride (1.0 equivalent, e.g., 1.45 g, 10.0 mmol).
-
Reaction: Lower both flasks into a pre-heated oil bath at 50 °C and begin vigorous stirring. Start a timer for each reaction.
-
Self-Validation (Monitoring): At 15-minute intervals, withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate. Develop the plate using a 9:1 Hexanes:Ethyl Acetate eluent. Visualize under UV light. The disappearance of the starting material spot (benzyl chloride) and the appearance of a new product spot (benzyl azide) validates reaction progress. The faster disappearance of the starting material in one reaction indicates a higher reaction rate.
-
Work-up: Once TLC analysis indicates complete consumption of the starting material (typically 1-3 hours), cool the flasks to room temperature.
-
Extraction: Transfer the contents of each flask to a separatory funnel. Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude benzyl azide product.
-
Analysis: Determine the crude yield. Analyze the products via ¹H NMR and GC-MS to confirm identity and purity. The relative time to completion provides a direct comparison of the reaction rates.
Expected Outcome: The reaction with 4-fluorobenzyl chloride is expected to reach completion faster than the reaction with benzyl chloride, demonstrating the rate-enhancing effect of the para-fluoro substituent in this S_N2 reaction.
Reaction Mechanism Visualization
Conclusion
The choice between a fluorinated and a non-fluorinated benzyl chloride is a strategic one, hinging on the desired reactivity and the properties of the final product. While standard benzyl chloride is a versatile and cost-effective reagent, its fluorinated counterparts offer a sophisticated method for fine-tuning electronic properties. The electron-withdrawing nature of fluorine enhances the S_N2 reactivity of the benzylic carbon, a feature that can be exploited to accelerate reactions and improve yields. For professionals in drug discovery and materials science, the ability to incorporate fluorine provides a distinct advantage, often leading to products with superior performance and metabolic profiles.[1][17] Understanding the fundamental principles outlined in this guide allows researchers to make informed decisions, leveraging the unique chemistry of fluorine to drive innovation.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluorobenzyl chloride | 456-42-8 [amp.chemicalbook.com]
- 7. global.oup.com [global.oup.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. quora.com [quora.com]
- 13. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. 3-Fluorobenzyl chloride Exporter | 3-Fluorobenzyl chloride Exporting Company | 3-Fluorobenzyl chloride International Distributor [multichemexports.com]
- 17. nbinno.com [nbinno.com]
A Comparative Guide to the Synthetic Validation of 1-Chloro-3-(chloromethyl)-2-fluorobenzene
This guide provides an in-depth comparative analysis of two distinct synthetic routes for the preparation of 1-Chloro-3-(chloromethyl)-2-fluorobenzene, a key halogenated aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The objective is to furnish researchers, chemists, and process development professionals with a comprehensive validation framework, enabling an informed selection of methodology based on critical performance metrics such as yield, purity, scalability, and operational safety.
The unique substitution pattern of this compound (also known as 2-Chloro-6-fluorobenzyl chloride)[3][4] makes it a valuable building block. The presence of chlorine and fluorine atoms modulates the electronic properties and reactivity of the benzene ring, while the benzylic chloride group serves as a versatile handle for introducing the molecule into larger, more complex structures.[5]
We will dissect two primary synthetic strategies:
-
Route A: A direct, one-step approach involving the free-radical benzylic chlorination of 3-Chloro-2-fluorotoluene.
-
Route B: A more controlled, multi-step pathway proceeding through the reduction of 3-Chloro-2-fluorobenzaldehyde to a benzyl alcohol intermediate, followed by chlorination.
Each route will be evaluated for its chemical rationale, experimental feasibility, and comparative advantages, supported by detailed protocols and quantitative data.
Route A: Direct Benzylic Chlorination of 3-Chloro-2-fluorotoluene
This approach is the most direct, converting the methyl group of the toluene precursor into the desired chloromethyl group in a single transformation. The underlying mechanism is a free-radical chain reaction, typically initiated by light or a chemical initiator.[6][7]
Causality of Experimental Choices: The selection of a chlorinating agent and initiator is critical. N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) are commonly employed as chlorine radical sources.[6] Dibenzoyl peroxide or AIBN (Azobisisobutyronitrile) are effective radical initiators that decompose upon heating to generate the radicals necessary to start the chain reaction. The reaction is typically run in a non-polar, inert solvent like carbon tetrachloride or benzene to prevent side reactions.
Workflow Diagram: Route A
Caption: Workflow for the direct benzylic chlorination of 3-Chloro-2-fluorotoluene.
Challenges and Mitigation: The primary drawback of this route is the potential for over-chlorination, leading to the formation of dichloromethyl and trichloromethyl byproducts.[6][7] To mitigate this, a slight excess of the starting toluene derivative can be used, and the reaction progress should be carefully monitored (e.g., by GC-MS) to stop it upon maximal formation of the desired monochlorinated product. Purification via fractional vacuum distillation is essential to separate the product from unreacted starting material and polychlorinated species.
Route B: Two-Step Synthesis via a Benzyl Alcohol Intermediate
This pathway offers superior control and selectivity by breaking the transformation into two distinct, high-yielding steps. It begins with the corresponding benzaldehyde, which is first reduced to a benzyl alcohol and then converted to the target benzyl chloride.
Step 1: Reduction of 3-Chloro-2-fluorobenzaldehyde
Causality of Experimental Choices: The reduction of an aldehyde to a primary alcohol is a fundamental organic transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its high selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent like methanol or ethanol at ambient temperature.
Step 2: Chlorination of (3-Chloro-2-fluorophenyl)methanol
Causality of Experimental Choices: The conversion of a benzyl alcohol to a benzyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[8][9] This reaction proceeds via a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion.[9] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[8] This method is generally high-yielding and avoids the rearrangement or elimination side reactions that can occur under other conditions.
Workflow Diagram: Route B
Caption: Two-step workflow via reduction and subsequent chlorination.
Comparative Performance Data
The following table summarizes the expected performance of each synthetic route based on typical laboratory-scale experiments.
| Metric | Route A: Direct Chlorination | Route B: Two-Step Synthesis | Justification |
| Number of Steps | 1 | 2 | Route A is a direct conversion. Route B involves two distinct chemical transformations. |
| Typical Yield | 55-70% | 85-95% (overall) | Route A yields are limited by byproduct formation. Each step in Route B is typically very high-yielding (>90%). |
| Product Purity (Crude) | Moderate | High | Route A produces a mixture requiring careful purification. Route B reactions are cleaner with minimal side products. |
| Key Reagents | NCS, AIBN, CCl₄ | NaBH₄, Methanol, SOCl₂ | Different reagent profiles with varying costs and handling requirements. |
| Scalability | Challenging | Good | Control over selectivity in Route A is difficult to maintain on a large scale. Route B is more robust and predictable. |
| Safety Concerns | Use of toxic CCl₄, handling of radical initiators. | Handling of pyrophoric SOCl₂, evolution of HCl and SO₂ gases. | Both routes have hazards that require appropriate engineering controls (fume hood). |
Experimental Protocols
Protocol 1: Synthesis via Route A - Direct Benzylic Chlorination
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Chloro-2-fluorotoluene (14.45 g, 100 mmol), N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol), and carbon tetrachloride (150 mL).
-
Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN) (164 mg, 1 mmol).
-
Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by GC-MS every hour.
-
Workup: After 4-6 hours (or upon optimal conversion), cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to yield this compound as a colorless liquid.
Protocol 2: Synthesis via Route B - Two-Step Synthesis
Step 2a: Reduction of 3-Chloro-2-fluorobenzaldehyde
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-Chloro-2-fluorobenzaldehyde (15.85 g, 100 mmol) and methanol (100 mL).
-
Reduction: Cool the solution to 0°C in an ice bath. Add Sodium Borohydride (NaBH₄) (1.9 g, 50 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Workup: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2). Remove the methanol under reduced pressure.
-
Isolation: Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (3-Chloro-2-fluorophenyl)methanol, which can often be used in the next step without further purification.
Step 2b: Chlorination of (3-Chloro-2-fluorophenyl)methanol
-
Setup: In a well-ventilated fume hood, add the crude (3-Chloro-2-fluorophenyl)methanol (approx. 100 mmol) to a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Chlorination: Cool the flask to 0°C. Slowly add thionyl chloride (SOCl₂) (11 mL, 150 mmol) dropwise over 30 minutes. A gas outlet should be connected to a scrubber (e.g., NaOH solution) to neutralize the evolved HCl and SO₂ gases.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Isolation: Carefully remove the excess thionyl chloride by distillation under atmospheric pressure (or careful rotary evaporation).
-
Purification: Purify the residue by vacuum distillation to obtain pure this compound.
Conclusion and Recommendation
The validation of a synthetic route is a multifactorial decision.
-
Route A (Direct Chlorination) is an expedient, one-step method that may be suitable for rapid, small-scale synthesis where the presence of impurities can be managed by rigorous purification. Its primary advantage is its atom economy and simplicity. However, its lack of selectivity makes it less desirable for applications requiring high purity or for large-scale production.
-
Route B (Two-Step Synthesis) , while longer, offers significant advantages in terms of control, product purity, and scalability. The reactions involved are robust, high-yielding, and generate a significantly cleaner crude product, simplifying the purification process. This route is the recommended choice for producing high-purity material and for processes that will be scaled up for drug development or manufacturing campaigns.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, balancing the need for speed and simplicity against the demand for purity and scalability.
References
- 1. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloro-2-(chloromethyl)-3-fluorobenzene - CAS:55117-15-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]
- 9. can u provide conversion of benzyl alcohol in to benzyl chloride mechani.. [askfilo.com]
The Definitive Guide to Structural Elucidation of 1-Chloro-3-(chloromethyl)-2-fluorobenzene Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is the bedrock of innovation. The substitution patterns of halogenated benzene rings, such as those derived from 1-Chloro-3-(chloromethyl)-2-fluorobenzene, offer a rich scaffold for tuning the steric and electronic properties of pharmacologically active molecules. The unequivocal confirmation of their three-dimensional architecture is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property.
This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of derivatives of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide your analytical strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unambiguous gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2][3] By interacting a focused beam of X-rays with a single, well-ordered crystal, a diffraction pattern is generated that, when analyzed, reveals the electron density distribution within the crystal lattice.[2][3] This allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unparalleled level of structural detail.
For the purpose of this guide, we will consider the crystallographic analysis of (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, a compound structurally related to derivatives of this compound, for which crystallographic data is available. This example will serve to illustrate the power and methodology of the technique.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the critical stages:
Caption: A generalized workflow for single-crystal X-ray crystallography.
Detailed Protocol: X-ray Crystallography of a Representative Derivative
The following protocol is a representative example for the structural determination of a halogenated aromatic compound.
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Methodology: Slow evaporation is a common and effective method for obtaining high-quality crystals.
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with a less volatile co-solvent) to near saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for the formation of single crystals.
-
2. Data Collection:
-
Objective: To obtain a complete and high-resolution diffraction dataset.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.
-
The unit cell parameters and crystal system are determined from initial diffraction images.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Software: Specialized software packages such as SHELXS, SHELXL, or Olex2 are utilized.
-
The collected data is processed, which includes integration of reflection intensities and corrections for experimental factors.
-
The initial crystal structure is solved using direct methods, which provide an initial electron density map.
-
The atomic positions are identified from the electron density map and a preliminary model is built.
-
The structural model is refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Comparative Analysis with Other Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary information and are often more readily accessible.
| Technique | Strengths | Weaknesses | Application for this compound Derivatives |
| X-ray Crystallography | Unambiguous 3D structure determination, precise bond lengths and angles. | Requires single crystals, can be time-consuming. | Absolute confirmation of stereochemistry and conformation. |
| NMR Spectroscopy | Provides detailed information about the chemical environment of nuclei (¹H, ¹³C, ¹⁹F), connectivity, and solution-state conformation. | Does not provide a direct 3D structure, interpretation can be complex for highly substituted systems. | Confirmation of functional groups, determination of regio- and stereochemistry, and analysis of conformational dynamics in solution. |
| Mass Spectrometry | Determines the molecular weight and elemental composition with high accuracy. | Provides limited structural information, fragmentation patterns can be complex to interpret. | Confirmation of molecular formula and identification of halogen isotopes through characteristic isotopic patterns.[4][5] |
| Computational Modeling | Can predict molecular geometries, electronic properties, and reaction pathways. | Relies on theoretical models and requires experimental validation. | Complements experimental data by providing insights into conformational preferences and electronic structure. |
Detailed Protocol: ¹H NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay.
-
The number of scans can range from 8 to 32, depending on the sample concentration.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
3. Data Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts to identify the types of protons (aromatic, benzylic, etc.).
-
Interpret the coupling patterns (splitting) to deduce the connectivity between adjacent protons.
Causality in Experimental Choices
The selection of an analytical technique is dictated by the specific question at hand. For the initial confirmation of a successful synthesis, a combination of NMR and mass spectrometry is often sufficient. NMR will confirm the presence of the expected functional groups and their connectivity, while high-resolution mass spectrometry will verify the elemental composition.
However, when the precise three-dimensional arrangement of atoms is critical, such as in cases of ambiguous stereochemistry or the need to understand crystal packing interactions, X-ray crystallography is indispensable. For example, in drug development, the exact conformation of a molecule bound to its target protein, which can be elucidated through crystallography, is crucial for designing more potent and selective drugs.
Conclusion
The structural characterization of derivatives of this compound is a critical aspect of their development for various applications. While NMR and mass spectrometry provide essential and readily accessible data for routine characterization, single-crystal X-ray crystallography remains the definitive method for unambiguous three-dimensional structure determination. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and advance their scientific endeavors with confidence and precision.
References
A Researcher's Guide to Comparing the Biological Activity of 1-Chloro-3-(chloromethyl)-2-fluorobenzene and Its Analogs
Abstract
This guide provides a comprehensive framework for the systematic evaluation and comparison of the biological activities of 1-Chloro-3-(chloromethyl)-2-fluorobenzene and its structurally related analogs. While the core molecule is primarily documented as a synthetic intermediate, its halogenated, fluorinated benzene structure suggests significant, unexplored potential in medicinal chemistry.[1][2] The presence of fluorine and chlorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[3] This document outlines a logical, multi-tiered experimental strategy, moving from broad initial screening to more specific mechanistic assays. We will detail the rationale behind analog selection, provide validated, step-by-step protocols for assessing cytotoxicity and antimicrobial effects, and propose pathways for subsequent enzyme inhibition studies. The methodologies described herein are designed to be self-validating and provide researchers with the robust data necessary to draw meaningful structure-activity relationships (SAR).
Introduction: The Rationale for Investigation
Halogenated aromatic compounds are a cornerstone of modern drug discovery, with fluorine, in particular, being a key substituent in numerous approved pharmaceuticals.[3] The unique properties of the C-F bond—high bond energy, increased lipophilicity, and its role as a bioisostere for a hydroxyl group or hydrogen atom—make it a valuable tool for modulating biological activity.[1] The subject molecule, this compound, combines a fluorine atom, a chlorine atom, and a reactive chloromethyl group on a benzene scaffold.[4][5] The chloromethyl group is a versatile handle for further chemical modification, but it is also a potentially reactive alkylating agent, suggesting inherent biological activity.
This guide will operate on the hypothesis that this scaffold and its analogs possess cytotoxic and/or antimicrobial properties, common among such halogenated compounds.[6][7] We will establish a rigorous workflow to test this hypothesis, enabling a direct comparison of analog potency and providing a foundation for future drug development efforts.
Analog Design and Selection: A Structure-Activity Relationship (SAR) Approach
To build a meaningful comparison, a series of analogs should be synthesized to probe the contribution of each component of the parent molecule. The choice of analogs is critical for elucidating the SAR. Our proposed set focuses on systematic modifications of the halogen substituents and the reactive benzylic group.
Rationale for Analog Selection:
-
Varying the Benzylic Halogen (Analogs 2 & 3): Replacing the chloromethyl group with bromomethyl or iodomethyl modifies its reactivity as a leaving group. This allows us to test whether the biological activity is dependent on the alkylating potential of this position.
-
Positional Isomerism (Analog 4): Moving the chloromethyl group to a different position on the ring (e.g., 1-Chloro-2-(chloromethyl)-3-fluorobenzene) helps determine if the spatial arrangement of the substituents is critical for interaction with a biological target.[8]
-
Halogen Substitution (Analogs 5 & 6): Replacing the ring chlorine with bromine or removing it altogether allows for an assessment of the electronic and steric contributions of this halogen to the overall activity.
Table 1: Proposed Analogs for Comparative Study
| Analog ID | Compound Name | Molecular Formula | Key Modification vs. Parent Compound |
| 1 (Parent) | This compound | C₇H₅Cl₂F | - |
| 2 | 3-(Bromomethyl)-1-chloro-2-fluorobenzene | C₇H₅BrClF | Chloromethyl → Bromomethyl |
| 3 | 1-Chloro-2-fluoro-3-(iodomethyl)benzene | C₇H₅ClFI | Chloromethyl → Iodomethyl |
| 4 | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C₇H₅Cl₂F | Positional Isomer of Parent |
| 5 | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | C₇H₅BrClF | Ring Chlorine → Ring Bromine |
| 6 | 1-(Chloromethyl)-2-fluorobenzene | C₇H₆ClF | Removal of Ring Chlorine |
Experimental Design: A Tiered Approach to Biological Evaluation
A logical workflow is essential for efficiently screening and characterizing novel compounds. We propose a three-tiered approach, beginning with broad screening and progressing to more specific mechanistic studies for the most promising candidates.
Caption: Tiered experimental workflow for comparative biological evaluation.
Detailed Experimental Protocols
Tier 1 Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] It is a fundamental first step in evaluating the potential of novel compounds as anticancer agents.[10][11]
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture & Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed 5,000 cells per well (in 100 µL of media) into a 96-well flat-bottom plate. Allow cells to adhere overnight. The rationale for this density is to ensure cells are in a logarithmic growth phase during the experiment.[12]
-
-
Compound Preparation & Treatment:
-
Prepare 10 mM stock solutions of each analog in sterile DMSO. The use of DMSO is standard for solubilizing hydrophobic organic compounds for cellular assays.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various analog concentrations.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "positive control" (a known cytotoxic drug like Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The rationale for this extended incubation is to allow for multiple cell doubling times, ensuring that the effects on cell proliferation can be accurately measured.[10]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. During this time, only viable cells will metabolize the MTT.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[10]
-
Tier 1 Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold-standard technique for assessing antibacterial potency.
Step-by-Step Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of a test bacterium (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive, Escherichia coli ATCC 25922 for Gram-negative) into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized inoculum 1:100 in fresh MHB to achieve the final working concentration of ~1.5 x 10⁶ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of sterile MHB to all wells.
-
Add 50 µL of a 2X concentrated stock of the test analog (in MHB with a small amount of DMSO) to the first well.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria, no compound) and a negative control (MHB, no bacteria).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the analog in which no visible growth is observed.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the analogs.
Table 2: Hypothetical Comparative Biological Activity Data
| Analog ID | Compound Name | Cytotoxicity IC₅₀ (µM) vs. MCF-7 Cells | Antimicrobial MIC (µg/mL) vs. S. aureus |
| 1 | This compound | 15.2 ± 1.8 | 32 |
| 2 | 3-(Bromomethyl)-1-chloro-2-fluorobenzene | 8.7 ± 0.9 | 16 |
| 3 | 1-Chloro-2-fluoro-3-(iodomethyl)benzene | 5.1 ± 0.6 | 8 |
| 4 | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | 45.8 ± 5.2 | 64 |
| 5 | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | 12.5 ± 1.5 | 32 |
| 6 | 1-(Chloromethyl)-2-fluorobenzene | > 100 | > 128 |
Data are presented as mean ± standard deviation for IC₅₀ values from three independent experiments. MIC values are modal values.
Interpretation of Hypothetical Data:
-
A clear trend is observed with the benzylic halide (Analogs 1-3), with potency increasing from Cl < Br < I. This suggests the biological activity may be related to the alkylating ability of this group, as iodide is a better leaving group than bromide or chloride.
-
The positional isomer (Analog 4) shows significantly reduced activity, indicating a strict steric or electronic requirement for the substituent arrangement.
-
The removal of the ring chlorine (Analog 6) completely abrogates activity, highlighting its essential role.
Tier 3: Investigating the Mechanism of Action
For the most potent analog (e.g., Analog 3 in our hypothetical data), further studies are warranted to elucidate its mechanism of action (MoA).[13] Given the cytotoxic profile, a plausible MoA is the inhibition of a key cellular enzyme, such as a protein kinase involved in cell proliferation signaling.[14][15]
Caption: A potential mechanism: inhibition of the MAPK/ERK signaling pathway.
An Enzyme Inhibition Assay would be the next logical step.[16] A commercially available kinase panel could be used to screen the lead compound against hundreds of kinases. If a specific hit is identified (e.g., RAF kinase), a dedicated in vitro kinase assay using a purified enzyme, its substrate (e.g., MEK), and radio-labeled ATP could be performed to determine the inhibitory constant (Kᵢ), providing a quantitative measure of potency at the molecular level.[17]
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven methodology for the comparative biological evaluation of this compound and its analogs. By progressing through tiered screening—from broad cytotoxicity and antimicrobial assays to specific mechanistic studies—researchers can efficiently identify promising lead compounds and establish clear structure-activity relationships. The hypothetical data presented illustrates how such a study can reveal the critical contributions of individual functional groups to biological activity. Future work on lead compounds would involve secondary cellular assays (e.g., apoptosis, cell cycle analysis), ADME-Tox profiling, and ultimately, validation in preclinical in vivo models.
References
- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 2. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 3. ajrconline.org [ajrconline.org]
- 4. This compound | C7H5Cl2F | CID 20538772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H5Cl2F) [pubchemlite.lcsb.uni.lu]
- 6. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. opentrons.com [opentrons.com]
- 12. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. blog.biobide.com [blog.biobide.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bioivt.com [bioivt.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a new synthetic method against known routes to 1-Chloro-3-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of synthetic routes to 1-Chloro-3-(chloromethyl)-2-fluorobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We will explore two established methodologies and benchmark them against a proposed, modern approach designed for improved safety and efficiency. This document is intended to serve as a practical resource for researchers in organic synthesis and process development, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses.
Introduction: The Importance of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive chloromethyl group and two halogen atoms on the aromatic ring, allows for a wide range of subsequent chemical transformations. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of downstream compounds, such as metabolic stability and binding affinity to biological targets. Consequently, the development of efficient, safe, and scalable synthetic routes to this intermediate is of considerable interest.
This guide will compare the following synthetic strategies:
-
Route 1: The Classic Approach - Electrophilic Aromatic Substitution via Blanc Chloromethylation. This well-established method involves the direct chloromethylation of a substituted benzene precursor.
-
Route 2: An Alternative Pathway - Radical Halogenation of a Toluene Derivative. This route offers a different disconnection, starting from a methylated aromatic compound.
-
Route 3: A Proposed Modern Approach - Enhanced Safety and Milder Conditions. This section will outline a novel, greener synthetic strategy based on recent advances in catalysis.
Route 1: The Classic Approach - Electrophilic Aromatic Substitution (Blanc Chloromethylation)
The Blanc chloromethylation is a long-established and widely used method for introducing a chloromethyl group onto an aromatic ring.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is generated in situ from formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[1][2]
Mechanistic Insights
The reaction is initiated by the protonation of formaldehyde by the strong acid, which makes the carbonyl carbon highly electrophilic. This electrophile is then attacked by the electron-rich aromatic ring of the starting material, 1-chloro-2-fluorobenzene. The resulting benzyl alcohol is then rapidly converted to the corresponding benzyl chloride under the reaction conditions.[1] The formation of diarylmethane byproducts can be a significant side reaction, especially with highly activated aromatic substrates.[1][2]
Figure 1: Workflow for Blanc Chloromethylation.
Experimental Protocol: Route 1
Materials:
-
1-Chloro-2-fluorobenzene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of 1-chloro-2-fluorobenzene (1.0 eq) and paraformaldehyde (1.5 eq) in dichloromethane at 0 °C, add anhydrous zinc chloride (1.2 eq) portion-wise.
-
Bubble hydrogen chloride gas through the mixture for 2-3 hours, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Route 2: An Alternative Pathway - Radical Halogenation
An alternative approach to the target molecule involves the radical chlorination of the methyl group of a suitable toluene precursor. This method avoids the harsh acidic conditions of the Blanc chloromethylation and the formation of diarylmethane byproducts. This specific protocol is adapted from a known procedure for a closely related isomer.
Mechanistic Insights
This reaction proceeds via a free radical chain mechanism. A radical initiator, such as dibenzoyl peroxide, is used to generate a chlorine radical from sulfuryl chloride. This chlorine radical then abstracts a hydrogen atom from the methyl group of the starting material, 1-chloro-2-fluoro-3-methylbenzene, to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of sulfuryl chloride to yield the desired product and a new chlorine radical, thus propagating the chain.
Figure 2: Workflow for Radical Halogenation.
Experimental Protocol: Route 2
Materials:
-
1-Chloro-2-fluoro-3-methylbenzene
-
Sulfuryl Chloride (SO₂Cl₂)
-
Dibenzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄) (or a safer alternative solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
A mixture of 1-chloro-2-fluoro-3-methylbenzene (1.0 eq), sulfuryl chloride (1.1 eq), and a catalytic amount of dibenzoyl peroxide (0.02 eq) in carbon tetrachloride is heated to reflux (approximately 77 °C).
-
The reaction is monitored by GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation.
Route 3: A Proposed Modern Approach - Phase-Transfer Catalyzed Chloromethylation
In an effort to develop a safer and more environmentally friendly process, we propose a new synthetic method based on phase-transfer catalysis (PTC). This approach can mitigate some of the hazards associated with traditional chloromethylation, such as the use of large quantities of strong acids and the formation of carcinogenic byproducts.[3]
Mechanistic Insights
This method utilizes a phase-transfer catalyst, such as a quaternary ammonium salt or a polyethylene glycol (PEG), to facilitate the reaction between the aqueous phase (containing formaldehyde and HCl) and the organic phase (containing the aromatic substrate).[3] The catalyst transports the reactive electrophilic species from the aqueous phase to the organic phase, where it can react with the substrate. This can lead to milder reaction conditions, reduced side product formation, and easier workup. A study by Hu et al. (2010) demonstrated the effectiveness of a ZnCl₂/AcOH/H₂SO₄/PEG-800 catalytic system for the chloromethylation of various aromatic hydrocarbons in an aqueous medium.[3]
Figure 3: Workflow for Phase-Transfer Catalyzed Chloromethylation.
Experimental Protocol: Route 3 (Proposed)
Materials:
-
1-Chloro-2-fluorobenzene
-
Paraformaldehyde
-
50% Sulfuric Acid (H₂SO₄)
-
Acetic Acid (AcOH)
-
Zinc Chloride (ZnCl₂)
-
PEG-800
-
Anhydrous Hydrogen Chloride Gas
Procedure:
-
In a reaction vessel, combine 1-chloro-2-fluorobenzene (0.1 mol), paraformaldehyde (0.105 mol), 50% H₂SO₄ (60 mL), acetic acid (30 mL), ZnCl₂ (0.1 mol), and PEG-800 (5 mmol).
-
Heat the mixture to 50 °C with vigorous stirring.
-
Bubble anhydrous hydrogen chloride gas through the reaction mixture at a controlled rate (e.g., 10 mL/min) for 8 hours.
-
After the reaction is complete, cool the mixture and separate the organic phase.
-
Wash the organic phase with water and a dilute solution of sodium bicarbonate.
-
Dry the organic layer over a suitable drying agent and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Comparative Analysis
| Parameter | Route 1: Blanc Chloromethylation | Route 2: Radical Halogenation | Route 3: Phase-Transfer Catalysis (Proposed) |
| Starting Material | 1-Chloro-2-fluorobenzene | 1-Chloro-2-fluoro-3-methylbenzene | 1-Chloro-2-fluorobenzene |
| Key Reagents | Paraformaldehyde, HCl, ZnCl₂ | SO₂Cl₂, BPO | Paraformaldehyde, HCl, PTC, ZnCl₂/AcOH/H₂SO₄ |
| Typical Yield | Moderate to Good | Good to Excellent | Potentially Good to Excellent |
| Reaction Conditions | Harsh (strong acid, anhydrous) | Milder (reflux temperature) | Milder (50 °C, aqueous medium) |
| Key Side Products | Di- and poly-chloromethylated products, diarylmethanes | Over-halogenated products | Potentially fewer side products |
| Safety Concerns | Formation of highly carcinogenic bis(chloromethyl) ether.[1] Corrosive reagents. | Use of radical initiator, evolution of HCl and SO₂. | Reduced formation of bis(chloromethyl) ether, but still uses corrosive acids. |
| Environmental Impact | Generation of acidic waste streams. | Use of halogenated solvents. | Potential for catalyst recycling, but still generates acidic waste. |
| Scalability | Well-established for industrial scale, but with significant safety and environmental controls. | Generally scalable, but control of radical reactions can be challenging. | Potentially highly scalable with advantages in process safety. |
Conclusion and Future Outlook
The choice of synthetic route to this compound is a critical decision for any research or development program. The traditional Blanc chloromethylation (Route 1) is a well-understood and widely practiced method, but it suffers from significant safety and environmental drawbacks. The radical halogenation of a toluene precursor (Route 2) offers a viable alternative with a different set of advantages and disadvantages, particularly in terms of starting material availability and the control of radical reactions.
The proposed phase-transfer catalyzed method (Route 3) represents a promising direction for future process development. By operating under milder conditions and in an aqueous medium, this approach has the potential to improve the safety profile and reduce the environmental footprint of the synthesis. Further research and optimization of this method could lead to a more sustainable and economically viable manufacturing process for this important chemical intermediate.
As the demand for complex fluorinated molecules continues to grow, the development of innovative and improved synthetic methodologies will be crucial. The principles of green chemistry, such as the use of safer reagents and solvents and the design of more efficient catalytic systems, will undoubtedly play a central role in shaping the future of organic synthesis.
References
A Senior Application Scientist's Guide to Purity Analysis of 1-Chloro-3-(chloromethyl)-2-fluorobenzene: A Comparative Analysis of HPLC and GC Methodologies
For Immediate Release
In the landscape of pharmaceutical and agrochemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of final product safety, efficacy, and stability. 1-Chloro-3-(chloromethyl)-2-fluorobenzene is a key building block where stringent purity control is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the comprehensive purity analysis of this compound. We will dissect the causality behind methodological choices, present detailed, self-validating protocols, and offer a transparent comparison of their performance based on experimental principles.
Introduction: The Analytical Imperative for a Key Intermediate
This compound serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its molecular structure, featuring a halogenated benzene ring, makes it reactive and susceptible to the formation of isomeric and process-related impurities.[1] The presence of even trace-level impurities can have significant ramifications, potentially leading to undesired side reactions, reduced yield, and the introduction of toxic components into the final product. Therefore, a robust, validated analytical method for purity assessment is a non-negotiable requirement for lot release and regulatory compliance.
This guide is structured to assist researchers, analytical development scientists, and quality control managers in selecting and implementing the most appropriate analytical technique for their specific needs.
Section 1: Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Given the aromatic nature and moderate polarity of this compound, Reverse-Phase HPLC (RP-HPLC) stands out as a powerful and versatile primary method for purity and impurity profiling. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[3][4]
Rationale for Method Design
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte.[5][6]
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the logical starting point.[6] Its hydrophobic nature provides excellent retention for aromatic compounds. For potentially challenging separations of closely related isomers, a phenyl-hexyl phase could be considered as an alternative, offering different selectivity through π-π interactions.[5]
-
Mobile Phase Composition: A gradient of acetonitrile (ACN) and water is chosen. ACN is a common organic modifier that provides good peak shape and lower UV cutoff compared to methanol. A gradient elution, starting with a higher aqueous content and progressively increasing the organic solvent, is essential. This ensures that any highly retained, nonpolar impurities are eluted from the column in a reasonable time, while providing adequate separation for early-eluting polar impurities.
-
Detector Selection: The benzene ring in the analyte contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal.[7] Analysis at a lower wavelength, such as 210 nm, generally provides higher sensitivity for a broader range of aromatic impurities, which may lack significant absorbance at higher wavelengths.[7]
-
Sample Preparation: The analyte is a liquid, insoluble in water.[1][8] A key consideration is selecting a diluent that is compatible with the mobile phase to ensure good peak shape. A mixture of acetonitrile and water, similar to the initial mobile phase conditions, is a suitable choice to prevent peak distortion or precipitation on the column.
Detailed Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Procedure:
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of about 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard preparation to achieve a final concentration of approximately 0.5 mg/mL.
-
System Suitability: Inject the standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is not more than 2.0%.
-
Analysis: Inject the sample solution in duplicate.
-
Calculation: Calculate the purity by area normalization, assuming all impurities have a similar response factor at 210 nm.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow Visualization: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Section 2: Alternative Analytical Technique: Gas Chromatography (GC)
For volatile and semi-volatile organic compounds, Gas Chromatography (GC) is a highly effective alternative.[9][10] Given that this compound is a liquid with a defined boiling point, it is an excellent candidate for GC analysis.[8] GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[9]
Rationale for Method Design
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) is the standard for purity analysis of organic compounds.[11] FID offers high sensitivity to hydrocarbons and a wide linear range.
-
Column Selection: A low-to-mid polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), is a versatile choice. This stationary phase provides good separation for a wide range of aromatic compounds based on boiling points and slight polarity differences.
-
Inlet and Temperature Program: A split injection is used to avoid overloading the column. A temperature gradient (oven program) is crucial. It starts at a lower temperature to separate any highly volatile impurities and then ramps up to a higher temperature to ensure the elution of the main analyte and any less volatile impurities.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas due to their high efficiency.[9]
Detailed Experimental Protocol: GC-FID
Objective: To provide an alternative method for determining the purity of this compound.
Instrumentation:
-
Gas Chromatograph with a split/splitless inlet, capillary column, and Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Ratio 50:1) |
| Injection Volume | 1.0 µL |
| Oven Program | Initial Temp: 80 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300 °C |
| Sample Diluent | Methylene Chloride or Acetone |
Procedure:
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent to obtain a concentration of about 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard preparation to achieve a final concentration of approximately 0.5 mg/mL.
-
System Suitability: Inject the standard solution five times. The system is deemed suitable if the RSD of the peak area is not more than 2.0%.
-
Analysis: Inject the sample solution in duplicate.
-
Calculation: Calculate the purity by area normalization.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow Visualization: GC Purity Analysis
Caption: Workflow for GC purity analysis of this compound.
Section 3: Method Comparison and Validation Insights
The choice between HPLC and GC is not arbitrary; it depends on the specific analytical goals, the nature of expected impurities, and available instrumentation.
Performance Comparison
| Parameter | HPLC-UV Method | GC-FID Method | Rationale & Field Insights |
| Selectivity | Excellent for isomers and compounds with different polarities. | Excellent for volatile compounds, separation primarily by boiling point. | HPLC often provides better selectivity for positional isomers. GC excels at separating compounds with small differences in volatility. |
| Sensitivity | Good, dependent on chromophore. | Excellent for hydrocarbons. | FID is generally more sensitive for organic molecules than UV detection, especially if an impurity lacks a strong chromophore. |
| Analysis Time | ~30 minutes. | ~25 minutes. | GC can often be faster due to higher optimal carrier gas flow rates. |
| Impurity Detection | Best for non-volatile or thermally labile impurities (e.g., degradation products, polymers). | Best for volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | The methods are complementary. HPLC will detect high molecular weight or polar impurities that would not elute from a GC column. GC will detect volatile impurities that might be hidden in the solvent front of an HPLC chromatogram. |
| Robustness | High. Liquid mobile phases are generally stable and reproducible. | High. Modern electronic pressure control provides stable gas flows. | Both are considered robust techniques. HPLC may be more susceptible to issues from buffered mobile phases (not used here), while GC requires clean gas supplies. |
Trustworthiness Through Validation
Regardless of the chosen method, its reliability must be established through validation, following guidelines such as ICH Q2(R1).[12][13][14] A self-validating system ensures that the reported purity value is accurate and precise.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing spiked samples and ensuring peak purity using a DAD for HPLC.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. This is determined by applying the method to samples with known purity or by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.
Conclusion and Recommendation
Both HPLC and GC are powerful and valid techniques for the purity analysis of this compound.
-
The HPLC method is recommended as the primary release test. Its strength lies in its ability to separate a wide range of potential impurities, including non-volatile degradation products and positional isomers, which are common in the synthesis of substituted aromatics.
-
The GC method serves as an excellent complementary and orthogonal technique. It is particularly valuable for detecting residual solvents and volatile starting materials. For a comprehensive quality profile, employing GC for specific impurity tests (e.g., residual solvent analysis) alongside HPLC for the main purity assay is a robust strategy.
Ultimately, the selection and implementation of these methods should be guided by a thorough understanding of the manufacturing process, potential impurity profiles, and regulatory requirements. The protocols provided herein offer a solid, scientifically-grounded starting point for the development and validation of a reliable purity testing regimen for this critical chemical intermediate.
References
- 1. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 2. chemimpex.com [chemimpex.com]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. agilent.com [agilent.com]
- 7. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 8. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. agriculture.institute [agriculture.institute]
- 10. mdpi.com [mdpi.com]
- 11. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
A Comparative Guide to Theoretical vs. Experimental Yields in the Synthesis of 1-Chloro-3-(chloromethyl)-2-fluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis of 1-Chloro-3-(chloromethyl)-2-fluorobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We will explore the nuances of theoretical versus experimental yields, offering insights grounded in established chemical principles and experimental observations.
Introduction: The Significance of Yield in Chemical Synthesis
In the realm of organic synthesis, the efficiency of a reaction is paramount. This efficiency is quantified by the reaction yield, which is a measure of the amount of product obtained. A distinction is made between theoretical yield and experimental (or actual) yield.
-
Theoretical Yield: This is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no side reactions or loss of material. The calculation of theoretical yield is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reactant.[3][4][5][6]
-
Experimental Yield: This is the actual mass of the product isolated and purified in a laboratory setting. It is often less than the theoretical yield due to a variety of factors.
-
Percent Yield: This is the ratio of the experimental yield to the theoretical yield, expressed as a percentage. It is a critical metric for assessing the practical efficiency of a synthetic protocol.
The synthesis of this compound, also known as 2-chloro-6-fluorobenzyl chloride, is a prime example where understanding and optimizing yield is crucial for scalable and cost-effective production.[7][8]
Primary Synthesis Route: Free-Radical Chlorination
A prevalent method for synthesizing this compound is through the free-radical chlorination of 2-chloro-6-fluorotoluene.[9] This reaction specifically targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[10][11]
Reaction Scheme:
Calculating Theoretical Yield: A Step-by-Step Example
To calculate the theoretical yield, one must first identify the limiting reactant.
Step 1: Determine the moles of each reactant.
-
Moles = Mass (g) / Molar Mass ( g/mol )[3]
Step 2: Identify the limiting reactant.
-
Based on the 1:1 stoichiometry of the reaction, the reactant with the fewer number of moles is the limiting reactant.
Step 3: Calculate the theoretical yield in moles.
-
The moles of the limiting reactant will be equal to the maximum moles of product that can be formed.
Step 4: Convert the theoretical yield to grams.
-
Theoretical Yield (g) = Moles of product × Molar Mass of product[5]
| Compound | Molar Mass ( g/mol ) |
| 2-Chloro-6-fluorotoluene | 144.57[12][13] |
| Chlorine (Cl₂) | 70.90 |
| This compound | 179.02[7][8] |
Example Calculation: If a chemist starts with 20.0 g of 2-chloro-6-fluorotoluene and an excess of chlorine gas:
-
Moles of 2-chloro-6-fluorotoluene = 20.0 g / 144.57 g/mol ≈ 0.138 moles.
-
Since chlorine is in excess, 2-chloro-6-fluorotoluene is the limiting reactant.
-
Maximum moles of product = 0.138 moles.
-
Theoretical Yield = 0.138 moles × 179.02 g/mol ≈ 24.7 g .
Detailed Experimental Protocol
The following is a generalized protocol for the free-radical chlorination of 2-chloro-6-fluorotoluene.
Materials:
-
2-Chloro-6-fluorotoluene
-
Chlorine gas (or a suitable chlorinating agent like N-chlorosuccinimide)
-
An inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like dichlorobenzene)
-
A radical initiator (e.g., AIBN or UV light)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Apparatus for reflux, gas dispersion, and purification (distillation or chromatography)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve 2-chloro-6-fluorotoluene in the inert solvent.
-
Initiate the reaction by either heating the mixture to reflux or irradiating with a UV lamp.
-
Slowly bubble chlorine gas through the solution. The reaction is exothermic and should be carefully monitored.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the starting material is consumed to the desired level, stop the chlorine flow and cool the reaction mixture.
-
Wash the organic phase with a dilute sodium bicarbonate solution to neutralize any HCl formed, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.[14]
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate this compound.
Experimental Workflow Visualization
Analysis of Experimental Yields and Discrepancies
Experimental yields for benzylic chlorination can vary significantly. While some modern catalytic methods report high yields (up to 97% for similar substrates), traditional free-radical chlorinations often result in lower yields due to several factors.[15]
| Factor | Description | Impact on Yield |
| Side Reactions | Over-chlorination: Formation of dichlorinated (2-chloro-6-fluorobenzal chloride) and trichlorinated (2-chloro-6-fluorobenzotrichloride) byproducts.[16] Ring chlorination: Electrophilic aromatic substitution on the benzene ring, though less favored under radical conditions.[17] | Decreases the yield of the desired monochlorinated product. |
| Incomplete Reaction | Insufficient reaction time, temperature, or initiator concentration can lead to unreacted starting material.[17] | Reduces the amount of product formed. |
| Purification Losses | Material loss during transfers, extractions, and particularly during distillation or column chromatography is inevitable. | The isolated yield will be lower than the amount of product actually formed in the reaction mixture. |
| Reagent Purity | The presence of water can lead to hydrolysis of the product.[17] Impurities in the starting material can lead to undesired side products. | Can significantly lower the yield and complicate purification. |
| Reaction Conditions | Precise control of temperature and the rate of chlorine addition is crucial. High temperatures can sometimes promote side reactions.[17] | Sub-optimal conditions will lead to a lower yield. |
Comparative Analysis of Alternative Synthesis Routes
While free-radical chlorination is a direct method, other strategies exist for the synthesis of benzyl chlorides.
-
Modern Catalytic Methods: Recent research has focused on copper-catalyzed benzylic chlorination using reagents like N-fluorobenzenesulfonimide (NFSI).[15] These methods can offer excellent site-selectivity and high yields, representing a more advanced and controlled approach compared to traditional radical-chain reactions.[15]
Conclusion
The synthesis of this compound via free-radical chlorination of 2-chloro-6-fluorotoluene highlights the critical difference between theoretical and experimental yields. While stoichiometry provides a theoretical maximum, the practical outcome is dictated by a complex interplay of reaction kinetics, side reactions, and purification efficiency. A thorough understanding of these factors is essential for researchers to optimize reaction conditions, minimize byproduct formation, and maximize the isolated yield of this valuable synthetic intermediate. For syntheses requiring high purity and yield, exploring alternative routes starting from the corresponding benzyl alcohol or employing modern catalytic systems may be advantageous.
References
- 1. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 2. chemimpex.com [chemimpex.com]
- 3. reddit.com [reddit.com]
- 4. byjus.com [byjus.com]
- 5. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
- 6. omnicalculator.com [omnicalculator.com]
- 7. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | CAS 55117-15-2 [matrix-fine-chemicals.com]
- 9. Page loading... [guidechem.com]
- 10. Video: Reactions at the Benzylic Position: Halogenation [jove.com]
- 11. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 12. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
- 13. scbt.com [scbt.com]
- 14. gcms.cz [gcms.cz]
- 15. Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C─H Coupling with Oxidatively Sensitive Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Chloro-3-(chloromethyl)-2-fluorobenzene
This document provides a detailed, procedural guide for the safe handling and proper disposal of 1-Chloro-3-(chloromethyl)-2-fluorobenzene (CAS No. 55117-15-2). As a halogenated aromatic compound, this chemical presents significant health, safety, and environmental hazards that necessitate rigorous adherence to established protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure that all waste is managed in a manner that is safe, compliant, and environmentally responsible.
Core Principles: Hazard Assessment and Risk Mitigation
Understanding the inherent risks of this compound is fundamental to its safe management. The causality behind the stringent disposal protocols is directly linked to its hazardous properties. This substance is corrosive, combustible, and environmentally persistent.[1][2][3]
Hazard Profile
The primary hazards associated with this chemical are summarized below. This assessment dictates the required engineering controls and personal protective equipment (PPE) for all handling and disposal operations.
| Hazard Category | Specific Risk | Rationale & Required Precautions |
| Health Hazards | Corrosive: Causes severe skin burns and serious eye damage.[2][3] | Direct contact can cause immediate and severe tissue damage. Always handle within a certified chemical fume hood. |
| Respiratory Irritant: Inhalation of vapors can cause chemical burns to the respiratory tract.[3] | High concentrations may lead to CNS depression.[3] Engineering controls (fume hood) are the primary line of defense. | |
| Systemic Effects: Potential for long-term damage to the liver and kidneys.[1] May cause systemic effects upon ingestion or significant inhalation.[3] | Minimize all routes of exposure through consistent and proper use of PPE and engineering controls. | |
| Physical Hazards | Combustible Liquid: Vapors can form explosive mixtures with air, and containers may explode if heated.[3][4][5] | Store away from all sources of ignition, including heat, sparks, and open flames.[3] Use only spark-proof tools when handling. |
| Reactivity: Reacts with strong oxidizing agents, acids, and bases.[3] Contact with metals may evolve flammable hydrogen gas.[3][5] | Segregate from all incompatible materials during storage and in waste streams. | |
| Environmental Hazards | Persistence & Contamination: The compound is difficult to degrade naturally and poses a significant risk of soil and groundwater pollution if released.[1] | Absolutely no disposal via sink or general waste. All waste, including contaminated materials, must be collected as hazardous.[6] |
Mandatory Controls
Engineering Controls:
-
All handling, including transfers to waste containers, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
An eyewash station and safety shower must be immediately accessible in the work area.[5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., Butyl rubber, Viton®). A lab coat and additional protective clothing must be worn to prevent any possibility of skin contact. Contaminated clothing and shoes must be removed immediately and decontaminated or disposed of as hazardous waste.[3]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][9] All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[9]
Step-by-Step Disposal Protocol: From Bench to Final Disposition
The guiding principle for disposing of this compound is its classification as a halogenated organic waste .[10] This dictates its segregation and ultimate destruction pathway.
Step 1: Waste Segregation at the Point of Generation
-
Designate a Waste Container: Use a dedicated, properly vented, and chemically compatible container for all this compound waste. The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Liquid ".
-
List Contents: The label must also include the full chemical name, "this compound," and list all other components if it is part of a mixture.
-
Avoid Mixing: Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [6] Co-mingling these waste streams complicates and significantly increases the cost of disposal, as the entire volume must be treated as halogenated waste.[6]
-
Keep Container Closed: The waste container must be kept tightly sealed when not in use to prevent the release of volatile organic compounds (VOCs).[3]
Step 2: Managing Contaminated Materials
-
Solid Waste: All disposable materials that come into contact with the chemical (e.g., pipette tips, gloves, absorbent pads) are considered hazardous waste.
-
Collection: Place these contaminated solids in a separate, clearly labeled "Hazardous Waste: Halogenated Organic Solid Debris " container. Do not place solids in the liquid waste container.
-
Empty Containers: Empty containers that held this compound retain hazardous residue and vapors.[3] They must be managed as hazardous waste and should not be rinsed into the sewer. Triple-rinsing with a suitable solvent (e.g., acetone, ethanol) is a common practice; the rinsate must be collected and disposed of as halogenated liquid waste.
Step 3: Awaiting Pickup and Final Disposal
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from ignition sources and incompatible materials.[3]
-
Disposal Pathway: The required disposal method for halogenated organic waste is high-temperature incineration at a federally licensed Treatment, Storage, and Disposal Facility (TSDF).[10][11] This process is necessary to completely destroy the organic molecule and to scrub the resulting corrosive gases (e.g., hydrogen chloride, hydrogen fluoride) from the exhaust stream.[11]
-
Regulatory Compliance: All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and relevant state and local laws. Remember, the generator of the waste is legally responsible for it from "cradle to grave."[6]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency is critical.
Spill Management
-
Evacuate & Isolate: Evacuate all non-essential personnel from the immediate area. Remove all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Don PPE: Wear the full PPE ensemble described in Section 1.2, including respiratory protection.
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels.
-
Collect: Using spark-proof tools, carefully collect the absorbed material and place it into a designated, labeled container for hazardous solid waste.[5][7]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
First Aid for Exposure
Medical attention should be sought immediately for any significant exposure.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open.[3]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[3]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical help.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
References
- 1. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 2. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. fishersci.com [fishersci.com]
- 8. 1910.1052 - Methylene chloride. | Occupational Safety and Health Administration [osha.gov]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. bucknell.edu [bucknell.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of 1-Chloro-3-(chloromethyl)-2-fluorobenzene
This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with 1-Chloro-3-(chloromethyl)-2-fluorobenzene. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the hazard profiles of structurally similar halogenated aromatic compounds and established best practices in chemical safety. Your primary responsibility is to consult the specific SDS provided by your supplier before commencing any work.
Understanding the Inherent Risks: A Hazard Profile
This compound is a halogenated aromatic compound. Chemicals in this class are known for their potential to cause significant health effects. Based on analogous compounds, the primary hazards are as follows:
-
Corrosivity: This compound is anticipated to be corrosive, causing severe skin burns and eye damage upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of vapors is likely to cause chemical burns to the respiratory tract and may lead to pulmonary edema.[2] High concentrations could depress the central nervous system.[2]
-
Toxicity: It may be harmful if swallowed, with the potential to cause severe and permanent damage to the digestive tract.[2]
-
Flammability: While potentially not highly flammable, it is a combustible liquid.[2] Contact with metals may evolve flammable hydrogen gas.[2]
Long-term exposure to similar compounds has been associated with potential damage to the liver and kidneys.[3]
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound.
Standard safety glasses are insufficient. The corrosive nature of this chemical necessitates a higher level of protection.
-
Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting against splashes and vapors.
-
Face Shield: A full-face shield must be worn in conjunction with goggles to protect the entire face from splashes.
Glove selection is paramount. Not all glove materials offer the same level of protection against specific chemicals.
| Glove Material | Suitability for Halogenated Aromatic Compounds |
| Nitrile | Good for solvents, oils, and limited exposure to acids and bases.[4] |
| Neoprene | Recommended for acids, bases, alcohols, and hydrocarbons.[4] |
| Viton® | Often recommended for chlorinated and aromatic solvents. |
| Latex | Not recommended due to poor chemical resistance to organic solvents.[4] |
Protocol for Glove Use:
-
Inspect: Always check gloves for any signs of degradation or punctures before use.
-
Double Gloving: Consider wearing two pairs of nitrile or neoprene gloves for added protection, especially when handling larger quantities.
-
Prompt Removal: If contact with the chemical occurs, remove gloves immediately and wash your hands thoroughly.
-
Proper Disposal: Dispose of contaminated gloves as hazardous waste.
-
Chemical-Resistant Lab Coat or Apron: A lab coat made of a chemical-resistant material is essential to protect your clothing and skin.
-
Closed-Toe Shoes: Leather or other chemically resistant, closed-toe shoes are mandatory.
-
Long Pants: Wear long pants to ensure maximum skin coverage.
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5] If there is a risk of exceeding the occupational exposure limit or in the case of a spill, respiratory protection is necessary.
-
NIOSH-Approved Respirator: Use a respirator with organic vapor cartridges.
-
Fit Testing: Ensure the respirator is properly fit-tested to provide a tight seal.
Operational Plan: From Setup to Cleanup
A meticulous operational plan is crucial for safe handling.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Clear Workspace: The work area within the fume hood should be clean and uncluttered.
-
Assemble Materials: Place all necessary equipment and reagents within the fume hood before introducing the chemical.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.
-
Aliquotting: Carefully measure and transfer the chemical using appropriate tools like glass pipettes or syringes to minimize spill risks.
-
Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe work.
-
Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled waste container.[5]
-
Disposal Procedures: Follow your institution's hazardous waste disposal protocols. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, give 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[2]
-
Spill: For small spills, absorb the material with an inert substance like dry sand or earth and place it into a chemical waste container.[2] Ensure proper ventilation and remove all ignition sources.[2]
This guide is intended to supplement, not replace, the specific Safety Data Sheet for this compound and your institution's safety protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety department for any questions or concerns.
References
- 1. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 1-Chloro-2-(Chloromethyl)-3-Fluorobenzene | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

